Sodium O,O-dimethyl thiophosphate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;dimethoxy-oxido-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYJFJUTLBKPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)([O-])OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1112-38-5 (Parent) | |
| Record name | Sodium O,O-dimethyl thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023754872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10895101 | |
| Record name | Sodium O,O-dimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23754-87-2 | |
| Record name | Sodium O,O-dimethyl thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023754872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium O,O-dimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Sodium O,O-dimethyl thiophosphate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Sodium O,O-dimethyl thiophosphate, a key organophosphorus compound, holds a significant position in synthetic chemistry and has historical relevance in agricultural applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. It further delves into its spectroscopic characterization, biological activity, and essential safety and handling protocols. This document is intended to serve as a detailed resource for researchers and professionals engaged in chemistry and drug development, offering both foundational knowledge and practical insights.
Introduction
This compound, with the CAS number 23754-87-2, is the sodium salt of O,O-dimethyl phosphorothioic acid.[1][2][3] It belongs to the class of organothiophosphates, which are characterized by a central phosphorus atom bonded to oxygen, sulfur, and organic moieties. While its direct application as a pesticide has been largely superseded by more potent and selective agents, it remains a valuable intermediate and reactant in organic synthesis.[3][4] Understanding the nuanced chemical properties and reactivity of this compound is crucial for its effective and safe utilization in a laboratory setting. This guide synthesizes critical technical information to provide a holistic understanding of this compound.
Chemical Structure and Nomenclature
The structural integrity of this compound is fundamental to its chemical behavior. The molecule consists of a central phosphorus(V) atom double-bonded to a sulfur atom (a thionyl group) and single-bonded to two methoxy groups (-OCH₃). The negative charge is localized on the oxygen atom, which forms an ionic bond with a sodium cation.[4]
The molecule can exist in two tautomeric forms: the thione form (P=S) and the thiolo form (P-S⁻). In the solid state and in solution, it predominantly exists in the thione form, as depicted below.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | sodium;dimethoxy-oxido-sulfanylidene-λ5-phosphane | [4] |
| CAS Number | 23754-87-2 | [1][2][3] |
| Molecular Formula | C₂H₆NaO₃PS | [1][2] |
| Molecular Weight | 164.10 g/mol | [1][2] |
| SMILES | COP(=S)([O-])OC.[Na+] | [4] |
| InChI | InChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1 | [1][4] |
| Synonyms | Sodium O,O-dimethyl phosphorothioate, O,O-Dimethylphosphorothioic acid sodium salt | [1][3][4] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reactivity. It is typically supplied as an off-white to pale beige solid.[1]
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Physical State | Solid | [1] |
| Color | Off-white to pale beige | [1] |
| Melting Point | 200 °C (decomposes) | [5] |
| Solubility | Soluble in water. Slightly soluble in chloroform, DMSO, and methanol. | [5][6] |
| Stability | Hygroscopic | [5] |
| Storage | Store under inert atmosphere, refrigerated. | [5] |
Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of dimethyl phosphite with elemental sulfur in the presence of a sodium base.[4] This method provides high yields and a relatively pure product.
Experimental Protocol: Synthesis from Dimethyl Phosphite
This protocol is based on a method that demonstrates a high yield of 96.31%.
Materials:
-
Sodium metal
-
Anhydrous methanol
-
Dimethyl phosphite
-
Sulfur powder
-
Acetone
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, add 9.28 g (0.4 mol) of sodium metal in portions to 150 mL of anhydrous methanol. Control the addition rate to manage the exothermic reaction.
-
Once all the sodium has reacted, cool the resulting sodium methoxide solution to 40°C.
-
Add 44 g (0.4 mol) of dimethyl phosphite dropwise to the solution while maintaining the temperature at 40°C.
-
After the addition is complete, stir the reaction mixture for an additional 20 minutes.
-
Add 12.8 g (0.4 mol) of sulfur powder to the mixture in portions.
-
Heat the reaction mixture to 50°C and maintain this temperature for 5 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the solution to remove any unreacted sulfur.
-
Remove the solvent (methanol) from the filtrate by rotary evaporation to obtain a white solid.
-
Wash the solid with a 1:5 (v/v) mixture of water and acetone.
-
Dry the resulting white, needle-like crystals under vacuum at 60°C for 10 hours to yield the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of organothiophosphates.
-
Hydrolysis: In aqueous environments, it can undergo hydrolysis to yield dimethyl phosphite and thiol compounds. This degradation pathway is important to consider in terms of its environmental fate.[4]
-
Oxidation: Exposure to strong oxidizing agents can lead to the formation of the corresponding phosphate (P=O) analogue and various phosphorus oxides.[4]
-
Reaction with Reducing Agents: Strong reducing agents, such as metal hydrides, can react with the thiophosphate moiety, potentially leading to the release of toxic phosphine gas.[4]
-
Use in Synthesis: It serves as a nucleophilic reactant in various organic reactions. A notable application is in the rearrangement of S-(2-Aminoethyl)thiophosphates to N-(2-Mercaptoethyl)phosphoramidates, highlighting its utility in constructing more complex organophosphorus molecules.[5]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: Phosphorus-31 NMR is a highly diagnostic technique for organophosphorus compounds. The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment. For O,O-dialkyl thiophosphorates, the ³¹P chemical shift is expected to be in a distinct region. Theoretical studies on the O,O-dimethylthiophosphorate anion suggest that the chemical shift is significantly influenced by the substituents on the phosphorus atom.
-
¹H NMR: Proton NMR provides information about the methoxy groups. The spectrum is expected to show a doublet for the six protons of the two methoxy groups due to coupling with the phosphorus-31 nucleus (³JHP).
Infrared (IR) Spectroscopy
Infrared spectroscopy can identify the key functional groups within the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
P=S stretching: A strong band typically in the region of 600-800 cm⁻¹.
-
P-O-C stretching: Strong absorptions in the 950-1050 cm⁻¹ region.
-
C-H stretching: Bands around 2800-3000 cm⁻¹ corresponding to the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the negative ion mode would likely show the [M-Na]⁻ ion. Fragmentation would involve the loss of methyl groups and other characteristic cleavages of the phosphate ester backbone.
Biological Activity and Toxicology
The biological activity of this compound is primarily associated with its role as a weak inhibitor of the enzyme acetylcholinesterase (AChE).[6] This mechanism is the basis for the insecticidal activity of many organophosphate compounds.[6] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system, paralysis, and ultimately death in susceptible organisms.[6] However, compared to many other organophosphate insecticides, this compound is considered to have relatively low potency.[4]
Due to its potential for AChE inhibition, it poses toxicological risks to humans and non-target organisms.[6] Exposure can occur through inhalation, ingestion, or dermal contact. Symptoms of organophosphate poisoning can range from mild (headache, nausea) to severe (convulsions, respiratory failure). Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Safety and Handling
Given its potential toxicity, this compound must be handled with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
In Case of Exposure:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms develop.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
Applications in Research and Development
While its use as a primary insecticide is limited, this compound finds applications in several areas of chemical research:
-
Synthetic Intermediate: It is a valuable precursor for the synthesis of more complex organophosphorus compounds, including other potential pesticides and pharmaceutical intermediates.[4]
-
Mechanistic Studies: It can be used as a model compound for studying the reaction mechanisms of organothiophosphates, including their hydrolysis and environmental degradation pathways.
-
Reference Standard: In analytical chemistry, it can serve as a reference standard for the detection and quantification of organophosphate metabolites in environmental and biological samples.
Conclusion
This compound is an organophosphorus compound with well-defined chemical properties and reactivity. While its historical use as an insecticide has diminished, it remains a relevant molecule in the field of synthetic chemistry. This guide has provided a detailed overview of its structure, properties, synthesis, and handling, intended to equip researchers and scientists with the necessary knowledge for its safe and effective use. A thorough understanding of its characteristics is paramount for advancing research in areas where this and related compounds play a role.
References
-
The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Dimethyl dithiophosphoric acid. Retrieved from [Link]
-
ESSLAB. O-Dimethyl thiophosphate, sodium salt. Retrieved from [Link]
Sources
- 1. O,O-Dimethylphosphorothioic acid sodium | LGC Standards [lgcstandards.com]
- 2. michigan.gov [michigan.gov]
- 3. This compound | 23754-87-2 [chemicalbook.com]
- 4. Buy this compound | 23754-87-2 [smolecule.com]
- 5. Phosphorodithioic acid, O,O-dimethyl ester, sodium salt (1:1) | C2H6NaO2PS2 | CID 23683120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of Sodium O,O-dimethyl thiophosphate from Dimethyl Phosphite
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of Sodium O,O-dimethyl thiophosphate (NaDMTP), a significant intermediate in organophosphorus chemistry. The primary focus is a robust and widely utilized pathway starting from dimethyl phosphite (DMHP). This document delves into the underlying reaction mechanisms, provides a detailed, field-tested experimental protocol, and discusses critical process parameters and safety considerations. The guide is intended for researchers and chemical development professionals, offering the necessary insights to understand, replicate, and optimize the synthesis. Key data is presented in structured tables, and complex processes are illustrated with clear diagrams to ensure maximum clarity and practical utility.
Introduction: Context and Significance
This compound (NaDMTP)
This compound, with the CAS number 23754-87-2, is an organophosphorus salt characterized by a phosphorus atom bonded to two methoxy groups, a sulfur atom, and a sodium counter-ion.[1][2] Its molecular formula is C₂H₆NaO₃PS, and it has a molecular weight of approximately 164.1 g/mol .[1][3] While its direct application as a pesticide is limited due to lower acetylcholinesterase inhibition compared to other organophosphates, it serves as a crucial reactant and building block in organic synthesis.[1] Notably, it is a reactant used in the rearrangement of S-(2-Aminoethyl)thiophosphates to N-(2-Mercaptoethyl)phosphoramidates, highlighting its utility in creating more complex molecules.[4]
The Precursor: Dimethyl Phosphite (DMHP)
The starting material for this synthesis, dimethyl phosphite (CAS 868-85-9), is a dialkyl phosphonate ester.[5] It exists in equilibrium between two tautomeric forms: the phosphonate form ((CH₃O)₂P(O)H), which predominates, and the phosphite form ((CH₃O)₂POH). The presence of the P-H bond in the phosphonate tautomer is key to its reactivity. DMHP is a versatile reagent in its own right, used as a chemical intermediate for pesticides like trichlorfon and the herbicide glyphosate, as well as in the production of flame retardants and corrosion inhibitors.[6][7] Industrially, it is manufactured through the reaction of phosphorus trichloride with methanol.[5][7] Understanding this precursor is fundamental to controlling the subsequent synthesis of NaDMTP.
Core Synthesis Pathway: Base-Mediated Thionation of Dimethyl Phosphite
The most common and efficient route to this compound from dimethyl phosphite involves a base-mediated reaction with elemental sulfur.[1][8] This process can be conceptually broken down into two primary stages: the deprotonation of dimethyl phosphite and the subsequent nucleophilic attack on sulfur.
Reaction Principle and Mechanism
The entire process hinges on the acidic nature of the hydrogen atom bonded directly to the phosphorus in the dimethyl phosphite (phosphonate) tautomer.
-
Deprotonation: A strong base is required to deprotonate the P-H bond, generating a highly reactive phosphite anion. In this synthesis, sodium methoxide (CH₃ONa) serves as the ideal base. It is typically generated in situ by reacting sodium metal with anhydrous methanol. The methoxide ion abstracts the proton from DMHP, yielding a sodium dimethyl phosphite intermediate and methanol.
-
Nucleophilic Attack (Thionation): The resulting dimethyl phosphite anion is a potent nucleophile. Elemental sulfur exists primarily as a stable eight-membered ring (S₈). The phosphite anion attacks this ring, cleaving a sulfur-sulfur bond. This forms a new Phosphorus-Sulfur bond and generates a polysulfide chain, which is subsequently broken down in further reactions until the final, stable thiophosphate product is formed. The overall reaction converts the P=O bond (in the phosphonate tautomer) effectively to a P=S bond, with the sodium ion balancing the charge on the oxygen atom.
Below is a diagram illustrating the overall reaction pathway.
Reagents and Equipment
Successful synthesis requires adherence to specific reagent grades and appropriate laboratory equipment. Anhydrous conditions are critical, particularly during the preparation of sodium methoxide.
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Grade | Key Considerations |
|---|---|---|---|---|
| Dimethyl Phosphite | C₂H₇O₃P | 110.05 | ≥98% | Corrosive, handle with care. |
| Sodium Metal | Na | 22.99 | ≥99% | Highly reactive with water and alcohols. Store under mineral oil. |
| Elemental Sulfur | S | 32.06 | Powder | Standard laboratory grade. |
| Methanol | CH₃OH | 32.04 | Anhydrous (≥99.8%) | Water content must be minimal to prevent runaway reaction with sodium. |
Essential Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
Detailed Experimental Protocol
This protocol is based on a reported synthesis method with a yield of 96.3%.[8]
Step 1: Preparation of Sodium Methoxide Solution
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a stopper. Ensure all glassware is thoroughly dried.
-
Flush the apparatus with an inert gas (e.g., Nitrogen).
-
Add 150 mL of anhydrous methanol to the flask.
-
Carefully cut 9.28 g (0.4 mol) of sodium metal into small pieces, removing any oxide layer, and add them portion-wise to the methanol under stirring. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Control the rate of addition to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.
-
Once all the sodium has dissolved, gently heat the solution to 40°C.
Step 2: Formation of Sodium Dimethyl Phosphite
-
Using a dropping funnel, add 44.0 g (0.4 mol) of dimethyl phosphite to the sodium methoxide solution. The addition should be controlled to maintain the temperature at 40°C.
-
Continue stirring the mixture at 40°C for approximately 20 minutes after the addition is complete.[8]
Step 3: Thionation Reaction
-
To the resulting solution, add 12.8 g (0.4 mol) of sulfur powder in portions.
-
After the sulfur addition is complete, heat the reaction mixture to 50°C.
-
Maintain the reaction at 50°C with continuous stirring for 5 hours to ensure complete conversion.[8]
Step 4: Isolation of the Product
-
After the reaction period, cool the mixture to room temperature.
-
The product, this compound, will typically precipitate out of the methanol solution upon cooling or can be isolated by removing the solvent under reduced pressure.
-
The resulting solid can be washed with a non-polar solvent like hexane to remove any unreacted sulfur and then dried under a vacuum to yield the final product.
Process Workflow and Optimization
The efficiency and safety of this synthesis are dictated by careful control over key parameters.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: Water reacts violently with sodium metal, producing NaOH instead of CH₃ONa. NaOH is a weaker base in this context and can promote undesirable hydrolysis of the phosphite ester.
-
Temperature Control: The initial formation of sodium methoxide is highly exothermic. Uncontrolled addition can lead to boiling of the methanol and a dangerous release of hydrogen gas. The subsequent steps are maintained at specific temperatures (40°C and 50°C) to ensure a sufficient reaction rate without causing thermal decomposition of the reactants or product.[8]
-
Inert Atmosphere: While not strictly required after the sodium has reacted, using an inert atmosphere prevents moisture from the air from entering the reaction, ensuring the integrity of the anhydrous conditions.
-
Order of Addition: Adding dimethyl phosphite to the prepared base ensures that the phosphite is immediately deprotonated in a controlled manner. Adding sulfur last allows the nucleophile to be fully formed before the electrophile is introduced.
Table 2: Summary of Key Reaction Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Reactant Molar Ratio | 1:1:1 (DMHP:Na:S) | Stoichiometric for complete conversion. |
| Deprotonation Temp. | 40°C | Controlled reaction rate for anion formation. |
| Thionation Temp. | 50°C | Optimal for nucleophilic attack on sulfur without degradation. |
| Thionation Time | 5 hours | Ensures the reaction proceeds to completion. |
| Reported Yield | 96.3% | Indicates an efficient and optimized process.[8] |
Safety and Handling
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Sodium Metal: Extremely flammable and corrosive. Reacts violently with water, acids, and alcohols. Must be handled under an inert medium (like mineral oil) and in a dry environment. Use appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-retardant gloves.
-
Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact. Work should be conducted in a well-ventilated fume hood.
-
Dimethyl Phosphite: Corrosive and can cause severe skin and eye damage. Handle with chemical-resistant gloves and eye protection.
-
Hydrogen Gas: Flammable gas is evolved during the preparation of sodium methoxide. Ensure the area is free from ignition sources.
-
Product (NaDMTP): As an organophosphate, it should be handled with care. While its acute toxicity is lower than many pesticides, exposure should be minimized.[1]
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual sodium metal carefully with a high-boiling point alcohol like isopropanol before neutralization and disposal.
Conclusion
The synthesis of this compound from dimethyl phosphite via base-mediated thionation is a highly efficient and reliable method. By understanding the underlying chemical principles—specifically the deprotonation of the P-H bond and subsequent nucleophilic attack on sulfur—a researcher can effectively control the reaction. Careful management of reaction conditions, particularly temperature and the maintenance of an anhydrous environment, is paramount to achieving high yields and ensuring operational safety. This guide provides the necessary technical details and scientific rationale to empower professionals in the successful execution of this important chemical transformation.
References
-
Grokipedia. (2026, January 7). Dimethyl dithiophosphoric acid. Available at: [Link]
- Google Patents. (n.d.). US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof.
-
Wikipedia. (n.d.). Dimethyl dithiophosphoric acid. Available at: [Link]
-
ESSLAB. (n.d.). O-Dimethyl thiophosphate, sodium salt. Available at: [Link]
- Google Patents. (n.d.). US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.
-
PubChem. (n.d.). O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959. Available at: [Link]
-
Oda, R., & Hayasi, Y. (1970). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 47(6), 480-519. Available at: [Link]
-
National Center for Biotechnology Information. (1990). Dimethyl Hydrogen Phosphite. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon: International Agency for Research on Cancer. Available at: [Link]
-
ResearchGate. (n.d.). Unexpected Course Of Dimethyl Phosphite Addition To The Condensation Products Obtained From O-Carboxybenzaldehyde And Aliphatic Amines. Available at: [Link]
- Google Patents. (n.d.). TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid.
- Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.
-
Jiang, Y., et al. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. International Journal of Engineering Technologies and Management Research. Available at: [Link]
-
Wikipedia. (n.d.). Dimethylphosphite. Available at: [Link]
-
TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available at: [Link]
Sources
- 1. Buy this compound | 23754-87-2 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound (Technical grade) [cymitquimica.com]
- 4. This compound | 23754-87-2 [chemicalbook.com]
- 5. Dimethylphosphite - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Dimethyl Hydrogen Phosphite - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Data Analysis of Sodium O,O-dimethyl thiophosphate
Introduction
Sodium O,O-dimethyl thiophosphate is an organothiophosphate compound with applications in chemical synthesis and as a potential metabolite of certain pesticides.[1] Accurate structural elucidation and purity assessment of this compound are critical for its intended applications, particularly in regulated environments such as drug development and environmental analysis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of this compound.
This guide provides a detailed exploration of the spectroscopic data analysis of this compound. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the principles, experimental protocols, and data interpretation associated with the analysis of this and similar organothiophosphate compounds. The narrative emphasizes the rationale behind experimental choices and provides self-validating protocols to ensure data integrity.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₂H₆NaO₃PS, presents several key features that are amenable to spectroscopic analysis.[2] The presence of a phosphorus atom allows for highly specific ³¹P NMR analysis. The methyl protons and carbons provide distinct signals in ¹H and ¹³C NMR. The thiophosphate moiety (P=S and P-O-C bonds) exhibits characteristic vibrational modes in IR spectroscopy. Finally, the molecule's mass and fragmentation patterns can be determined by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of atoms.[3] A comprehensive analysis typically involves ¹H, ¹³C, and ³¹P NMR experiments.
¹H NMR Spectroscopy
Expected Spectrum: The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring a single prominent signal for the six equivalent protons of the two methoxy groups (-OCH₃). This signal will appear as a doublet due to coupling with the phosphorus-31 nucleus.
Key Parameters and Interpretation:
-
Chemical Shift (δ): The methoxy protons are expected to resonate in the range of 3.5-4.0 ppm. The precise chemical shift is influenced by the electronegativity of the adjacent oxygen and phosphorus atoms.
-
Coupling Constant (³JHP): The three-bond coupling between the protons and the phosphorus nucleus (³JHP) is a critical diagnostic feature. For O,O-dialkyl phosphorothioates, this coupling constant is typically in the range of 10-15 Hz. This splitting pattern confirms the P-O-C-H connectivity.
-
Integration: The integral of the doublet should correspond to six protons, confirming the presence of two methoxy groups.
¹³C NMR Spectroscopy
Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will show a single signal for the two equivalent methoxy carbons. This signal will also be a doublet due to coupling with the phosphorus-31 nucleus.
Key Parameters and Interpretation:
-
Chemical Shift (δ): The methoxy carbons are expected to resonate in the range of 50-55 ppm.
-
Coupling Constant (²JCP): The two-bond coupling between the carbon and phosphorus atoms (²JCP) provides further structural confirmation and is typically in the range of 4-8 Hz.
³¹P NMR Spectroscopy
Rationale for Use: ³¹P NMR is a highly specific and sensitive technique for organophosphorus compounds due to the 100% natural abundance and spin ½ nucleus of phosphorus-31.[4] It provides a wide chemical shift range, which is highly sensitive to the electronic environment around the phosphorus atom.[5]
Expected Spectrum: The proton-decoupled ³¹P NMR spectrum of this compound is expected to show a single resonance.
Key Parameters and Interpretation:
-
Chemical Shift (δ): For O,O-dialkyl phosphorothioates, the ³¹P chemical shift is typically in the range of +60 to +75 ppm (relative to 85% H₃PO₄). The presence of the sulfur atom in the P=S bond causes a significant downfield shift compared to the analogous phosphate (P=O) compounds.[6] Theoretical studies on the O,O-dimethylthiophosphorate anion support this chemical shift region.[7]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | 3.5 - 4.0 | Doublet | ³JHP = 10-15 |
| ¹³C | 50 - 55 | Doublet | ²JCP = 4-8 |
| ³¹P | +60 - +75 | Singlet (proton-decoupled) | N/A |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). Ensure the sample is fully dissolved.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters (General):
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquire spectra at a constant, controlled temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of ¹³C.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use an external reference standard, typically 85% H₃PO₄.
-
Diagram 1: NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For this compound, the key vibrational modes are associated with the P=S and P-O-C bonds.[9]
Expected Spectrum and Key Absorptions:
-
P=S Stretch: The P=S stretching vibration is a key diagnostic band for phosphorothioates and is typically observed in the region of 600-850 cm⁻¹. This band can sometimes be weak.
-
P-O-C Stretch: The P-O-C stretching vibrations are usually strong and appear in the region of 950-1100 cm⁻¹. There may be multiple bands in this region corresponding to symmetric and asymmetric stretching modes.
-
C-H Stretch: The C-H stretching vibrations of the methyl groups will be observed in the region of 2800-3000 cm⁻¹.
-
C-H Bending: The C-H bending (scissoring and rocking) vibrations of the methyl groups will appear in the region of 1300-1500 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| P=S | Stretch | 600 - 850 | Medium to Weak |
| P-O-C | Stretch | 950 - 1100 | Strong |
| C-H (methyl) | Stretch | 2800 - 3000 | Medium |
| C-H (methyl) | Bend | 1300 - 1500 | Medium |
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation:
-
Thoroughly dry the this compound sample to remove any residual water, which has strong IR absorptions.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.[10] Gas chromatography-mass spectrometry (GC-MS) is a common approach for the analysis of volatile organophosphorus compounds.[11]
Expected Mass Spectrum:
-
Molecular Ion (M⁻): In negative ion mode electrospray ionization (ESI-MS), the pseudomolecular ion [M-Na]⁻ would be expected at m/z 141.
-
Fragmentation Pattern: The fragmentation of O,O-dimethyl phosphorothioates can be complex. Common fragmentation pathways include the loss of methoxy groups, rearrangement reactions, and cleavage of the P-S and P-O bonds.[12] Key expected fragment ions include:
-
[(CH₃O)₂PS]⁻ at m/z 125
-
[CH₃O(S)PO]⁻ at m/z 110
-
[PO₂S]⁻ at m/z 79
-
Diagram 2: Predicted Mass Spectrometry Fragmentation
Sources
- 1. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. routledge.com [routledge.com]
- 11. organomation.com [organomation.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to Sodium O,O-dimethyl thiophosphate (CAS: 23754-87-2): Properties, Synthesis, and Analytical Methodologies
This guide provides an in-depth examination of Sodium O,O-dimethyl thiophosphate, a compound situated at the intersection of industrial synthesis and environmental toxicology. While historically investigated for pesticidal properties, its contemporary significance lies primarily in its role as a versatile chemical intermediate and as a key biomarker for organophosphate exposure. This document is intended for researchers, chemists, and toxicologists, offering a comprehensive overview of its chemical characteristics, synthesis protocols, and modern analytical techniques.
Core Physicochemical Characteristics
This compound is an organophosphorus compound distinguished by the presence of a thiophosphate functional group.[1] Its sodium salt form confers enhanced water solubility, a critical property influencing both its reactivity in aqueous media and its biological mobility.[1]
Chemical Structure
The structure features a central phosphorus atom double-bonded to a sulfur atom, single-bonded to an oxygen anion (stabilized by a sodium counter-ion), and bonded to two methoxy groups.
Caption: Figure 1: Chemical Structure of this compound.
Key Properties Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 23754-87-2 | [2][3][4] |
| Molecular Formula | C₂H₆NaO₃PS | [1][2] |
| Molecular Weight | 164.1 g/mol | [1][4] |
| IUPAC Name | sodium;dimethoxy-oxido-sulfanylidene-λ⁵-phosphane | [1] |
| Synonyms | O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt, Sodium O,O-dimethyl phosphorothioate, Methyl Sodium Phosphorothioate | [1][2][5] |
| Appearance | Off-White to Pale Beige Solid | [2][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [5] |
| Storage | 2-8°C, protect from air and light | [5] |
Chemical Reactivity and Stability
Understanding the reactivity profile is crucial for safe handling, storage, and application. The thiophosphate moiety is the primary center of reactivity.
-
Hydrolysis: In aqueous environments, the compound is susceptible to hydrolysis, which cleaves the P-O or P-S bonds to yield dimethyl phosphite and thiol-containing compounds.[1] This degradation pathway is significant for its environmental persistence and dictates that it should be stored in anhydrous conditions.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of various phosphorus oxides, which may be more toxic.[1]
-
Reaction with Reducing Agents: Strong reducing agents, such as metal hydrides, can react with the thiophosphate, potentially liberating highly toxic phosphine gas.[1]
Caption: Figure 2: Simplified hydrolysis pathway in an aqueous environment.
Synthesis Protocol and Mechanistic Insights
A common and efficient method for synthesizing this compound involves the reaction of dimethyl phosphite with elemental sulfur, facilitated by a sodium base.
Detailed Synthesis Protocol
This protocol is adapted from established chemical literature, achieving a high yield.[6]
-
Base Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), add 9.28 g (0.4 mol) of metallic sodium in portions to 150 mL of anhydrous methanol. The reaction is exothermic and produces sodium methoxide. Maintain the temperature at approximately 40°C.
-
Nucleophile Generation: Once all the sodium has reacted, the resulting sodium methoxide solution is used to deprotonate dimethyl phosphite. This step generates the highly nucleophilic dimethyl phosphite anion.
-
Sulfurization: Introduce elemental sulfur to the reaction mixture. The dimethyl phosphite anion attacks the sulfur atom.
-
Reaction Completion: Maintain the reaction temperature at 50°C for 5 hours to ensure complete conversion.
-
Isolation: After the reaction period, the product can be isolated through standard workup procedures, typically involving solvent removal and purification, to yield the final product.
Causality and Mechanistic Discussion
The choice of reagents is critical for the success of this synthesis. The sodium metal in methanol creates sodium methoxide, a strong base necessary to deprotonate the P-H bond of dimethyl phosphite. The resulting phosphite anion is a soft nucleophile. This anion readily attacks elemental sulfur in an S-alkylation type reaction, which is mechanistically favored over an attack on an oxygen atom.[7] This selective sulfurization is key to forming the thiophosphate product with high efficiency.
Caption: Figure 3: Key stages in the synthesis from dimethyl phosphite.
Applications and Biological Context
While initial research explored its insecticidal potential, the compound's modern utility has shifted.
Primary Application: Chemical Intermediate
This compound serves as a key reactant in specialized organic synthesis.[3] It is notably used in the rearrangement of S-(2-Aminoethyl)thiophosphates to N-(2-Mercaptoethyl)phosphoramidates, which are valuable building blocks in medicinal chemistry and drug development.[5]
Biological Significance: A Metabolite of Concern
The un-salted form, dimethylthiophosphate (DMTP), is a primary metabolite of numerous organophosphate pesticides.[8] Organophosphates exert their toxicity by inhibiting acetylcholinesterase, a critical enzyme in the nervous system.[1][8] Consequently, the detection of DMTP in biological samples (e.g., urine) is not indicative of exposure to this specific sodium salt, but rather serves as a crucial biomarker for exposure to a wide range of neurotoxic agricultural pesticides.[8] This distinction is vital for toxicological assessments and clarifies the conflicting reports on the compound's own pesticidal activity.[1]
Safety and Handling
As with all organophosphate compounds, strict safety protocols are mandatory. A comprehensive Safety Data Sheet (SDS) specific to the product batch should always be consulted.[9]
-
Personal Protective Equipment (PPE): Standard laboratory practices should be followed, including the use of chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[10] Avoid contact with skin and eyes.[10]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Analytical Methodologies
The analysis of this compound, or more commonly its metabolite form (DMTP), is critical for quality control and toxicological monitoring. The primary techniques are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[12]
Protocol: Derivatization for GC-FPD Analysis
Because DMTP is highly polar and non-volatile, a derivatization step is required for GC analysis. This protocol is adapted from methods used for analogous dialkyl phosphates.[13]
-
Sample Preparation: Homogenize the sample matrix (e.g., biological fluid, environmental sample) in an appropriate solvent system to extract the analyte.
-
Derivatization: The extracted analyte is alkylated to a less polar, more volatile ester. A common method is using pentafluorobenzyl bromide (PFBBr) in a phase-transfer reaction. This converts the polar phosphate salt into a PFB-ester.
-
Causality: The derivatization step is essential because the original sodium salt is thermally labile and would decompose in the hot GC injection port. The PFB-ester is thermally stable and has excellent chromatographic properties. Furthermore, the fluorine atoms make the derivative highly sensitive to an electron capture detector (ECD), though a flame photometric detector (FPD) is also commonly used for phosphorus-containing compounds.[12]
-
GC-FPD Analysis: Inject the derivatized sample onto a GC system equipped with an FPD operating in phosphorus mode. The retention time and detector response are compared to a derivatized analytical standard for quantification.
Caption: Figure 4: General workflow for the analysis of thiophosphate metabolites.
LC-MS/MS Performance Data
Modern analysis often favors LC-MS/MS, which can directly measure the underivatized analyte, simplifying sample preparation. The table below shows typical performance metrics for the analysis of DMTP.
| Parameter | Typical Value | Source(s) |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [14] |
| Linearity (r²) | >0.992 | [14] |
| Recovery (%) | 93 - 102 | [14] |
| Precision (%RSD) | 0.62 - 5.46 | [14] |
| Limit of Quantification (LOQ) | ~0.148 ng/mL | [14] |
Conclusion
This compound (CAS 23754-87-2) is a compound of dual identity. For the synthetic chemist, it is a valuable intermediate with specific applications in constructing complex molecules. For the toxicologist and environmental scientist, its core structure represents a critical biomarker for monitoring human exposure to a broad class of neurotoxic organophosphate pesticides. A thorough understanding of its synthesis, reactivity, and analytical detection is therefore essential for professionals across these scientific disciplines.
References
-
AA Blocks. Safety Data Sheet - this compound. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]
-
Coompo. This compound (Technical grade) | 23754-87-2. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11321726, Sodium diethyl phosphorodithioate. [Link]
-
Chemosphere. (2000, November). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]
-
Lab Results explained. Dimethylthiophosphate (DMTP) - Total Tox-Burden. [Link]
-
ResearchGate. (2025, August 9). Synthesis of phosphorothioates using thiophosphate salts. [Link]
Sources
- 1. Buy this compound | 23754-87-2 [smolecule.com]
- 2. This compound (Technical grade) [cymitquimica.com]
- 3. This compound | 23754-87-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound (Technical grade) | 23754-87-2 - Coompo [coompo.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylthiophosphate (DMTP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. aablocks.com [aablocks.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Solubility and Stability of Sodium O,O-dimethyl thiophosphate in Common Laboratory Solvents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sodium O,O-dimethyl thiophosphate is an organophosphorus compound of significant interest in chemical synthesis and as a crucial intermediate.[1][2] Its utility in research and development, particularly in pharmaceutical applications, necessitates a thorough understanding of its physicochemical properties. This guide provides a detailed examination of the solubility and stability of this compound in a range of common laboratory solvents. We delve into the theoretical underpinnings of its behavior in solution, present methodologies for empirical determination, and discuss the critical factors influencing its degradation. This document is intended to serve as a practical resource for scientists, enabling robust experimental design, accurate data interpretation, and proper handling and storage of this compound.
Introduction and Physicochemical Profile
This compound (CAS No: 23754-87-2) is the sodium salt of O,O-dimethyl phosphorothioic acid.[3][4] The presence of a sodium cation makes it a polar, salt-like compound, which fundamentally governs its solubility characteristics. Understanding its behavior in solution is paramount for its application in synthetic reactions, formulation development, and toxicological studies.[5]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23754-87-2 | [3] |
| Molecular Formula | C₂H₆NaO₃PS | [3] |
| Molecular Weight | 164.10 g/mol | [3] |
| Alternate Names | O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt | [3] |
| Appearance | Typically a white solid | [6][7] |
Solubility Profile: Theoretical and Practical Assessment
The solubility of a compound is dictated by the principle of "like dissolves like." As an ionic salt, this compound's solubility is highest in polar solvents, particularly those capable of solvating the sodium cation and the thiophosphate anion.
Qualitative Solubility Overview
Based on its ionic structure and data from related compounds, a qualitative solubility profile can be predicted. The compound is expected to be soluble in polar protic solvents like water and lower-alcohols, and in some polar aprotic solvents. Its solubility in nonpolar solvents is anticipated to be negligible.
Table 2: Predicted and Reported Solubility of this compound
| Solvent Class | Solvent Example | Predicted/Reported Solubility | Rationale / Comments |
| Polar Protic | Water | Soluble | High polarity and hydrogen bonding effectively solvate the ions.[6][8] |
| Methanol (MeOH) | Soluble | Reported as a suitable solvent.[6] Its polarity is sufficient to dissolve the salt. | |
| Ethanol (EtOH) | Moderately Soluble | Less polar than water and methanol; solubility is expected to be lower but still significant. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High dielectric constant and polarity make it a good solvent for many salts.[6] |
| Acetonitrile (ACN) | Sparingly Soluble | Lower polarity than DMSO; may not effectively solvate the ionic lattice. | |
| Acetone | Sparingly to Insoluble | Lower polarity and dielectric constant are generally insufficient for dissolving ionic salts. | |
| Nonpolar | Dichloromethane (DCM) | Insoluble | Lacks the polarity to overcome the lattice energy of the salt. |
| Toluene | Insoluble | Aromatic hydrocarbon with very low polarity. | |
| Hexanes | Insoluble | Aliphatic hydrocarbon with no polarity. |
Experimental Protocol: Determining Equilibrium Solubility
To obtain quantitative data, a standardized equilibrium solubility experiment is essential. This method involves saturating a solvent with the compound and measuring the concentration in the resulting solution.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-5 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let excess solid settle. Subsequently, centrifuge the vials to pellet all undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of an analytical instrument (e.g., HPLC-UV or LC-MS).
-
Quantification: Determine the concentration of the dissolved compound against a standard curve prepared with known concentrations of this compound.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: Degradation Pathways and Influencing Factors
The stability of this compound is not absolute. Like many organophosphorus esters, it is susceptible to degradation, primarily through hydrolysis. Understanding its stability is critical for defining storage conditions and predicting shelf-life in solution.
Primary Degradation Pathway: Hydrolysis
The thiophosphate ester linkage is the primary site of chemical instability. It is susceptible to nucleophilic attack by water (hydrolysis), which can be significantly catalyzed by acidic or basic conditions.
-
Alkaline Hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic phosphorus atom. This is often the dominant degradation pathway for organophosphate esters and proceeds via a bimolecular reaction mechanism.[9]
-
Acidic Hydrolysis: Under acidic conditions (low pH), the reaction is more complex. Protonation of the ester oxygen or sulfur can make the phosphorus atom more susceptible to attack by water. Contact with strong acids may lead to the release of toxic hydrogen sulfide gas.[10]
The stability of related organophosphorus compounds is known to be pH-dependent, and the decomposition process itself can alter the pH of unbuffered solutions, potentially leading to auto-catalysis.[11]
Caption: Primary Hydrolytic Degradation Pathway.
Summary of Stability-Influencing Factors
Table 3: Key Factors Affecting the Stability of this compound in Solution
| Factor | Influence on Stability | Rationale and Recommendations |
| pH | Critical. Stability is generally lowest at acidic and alkaline extremes. A near-neutral pH is often optimal.[12] | Use buffered solutions for formulations. Avoid contact with strong acids and bases.[10] The optimal pH for stability should be empirically determined. |
| Temperature | High. Degradation rates increase significantly with temperature. | Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to maximize shelf-life.[6] |
| Light | Potential. Photodegradation is a possible pathway for many complex organic molecules. | Protect solutions from light by using amber vials or storing them in the dark. |
| Oxidizing Agents | High. The sulfur atom is susceptible to oxidation. | Avoid contact with strong oxidizing agents like peroxides, perchlorates, or nitric acid.[10] |
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is performed to identify degradation products and determine the intrinsic stability of a compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent where it is stable (e.g., acetonitrile or pure water, freshly prepared).
-
Stress Conditions: Aliquot the stock solution into separate vials and dilute with the stressor solution. Typical conditions include:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: Purified Water or a neutral buffer (e.g., phosphate)
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate a neutral solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a neutral solution to a controlled UV/Vis light source.
-
-
Time Points: Store the stressed samples under their respective conditions. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.
-
Analysis: Analyze all samples using a stability-indicating analytical method, typically HPLC with a UV or MS detector.[13] This method must be able to separate the parent compound from its degradation products.
-
Data Evaluation: Plot the concentration or peak area of the parent compound versus time for each condition to determine the rate of degradation.
Analytical Considerations
Reliable quantification is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile, polar compounds like this compound.
-
Technique: Reversed-phase HPLC is generally suitable.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate or acetate buffer) mixed with an organic modifier like methanol or acetonitrile.
-
Column: A C18 column is a common starting point.
-
Detection: UV detection may be possible if the molecule possesses a chromophore, but it is often weak for simple alkyl thiophosphates. Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity and is the recommended detection method for definitive identification and quantification.
Conclusion and Best Practices
This compound is a polar salt with predictable solubility in polar solvents and inherent instability in aqueous solutions, particularly under acidic or basic conditions. For researchers and drug development professionals, the following best practices are recommended:
-
Solubility Screening: Always perform empirical solubility tests in relevant solvent systems rather than relying solely on predicted values.
-
Solution Preparation: For experimental use, prepare solutions fresh whenever possible. If storage is necessary, use a buffered, neutral aqueous system or a stable organic solvent like DMSO, and store at ≤ -20°C.[6]
-
Handling: Avoid contact with strong acids, bases, and oxidizing agents.[10]
-
Stability Assessment: For any application requiring the compound to be in solution for an extended period, a formal stability study under relevant conditions (pH, temperature) is essential to ensure the integrity of the compound.
By adhering to these principles and employing the methodologies outlined in this guide, researchers can ensure the reliable and effective use of this compound in their work.
References
-
Analytical Methods. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
O-Dimethyl thiophosphate, sodium salt. ESSLAB. Available at: [Link]
-
SAFETY DATA SHEET. (2019). Available at: [Link]
-
Dithiophosphoric acid O,O-dimethyl ester, sodium salt | C2H7NaO2PS2 | CID 126959256. PubChem. Available at: [Link]
-
Chen, M. et al. (2021). Scheme 1. a) Alkylation of a thiophosphate and subsequent hydrolysis. b) Proposed rearrangement reaction leading to a stable N-(2-mercaptoethyl)phosphoramidate 2. ResearchGate. Available at: [Link]
-
Dimethyl dithiophosphoric acid. (2026). Grokipedia. Available at: [Link]
-
Dithiophosphoric acid O,O-dimethyl. ChemBK. Available at: [Link]
- US Patent US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof. Google Patents.
-
Simon, G. et al. (1998). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. PubMed. Available at: [Link]
-
Simon, G. et al. (1998). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. ResearchGate. Available at: [Link]
-
Ketelaar, J. A. A. & Gersmann, H. R. (1952). Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). ResearchGate. Available at: [Link]
-
Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726. PubChem. Available at: [Link]
-
Dimethyl phosphorochloridothionate | C2H6ClO2PS | CID 17304. PubChem. Available at: [Link]
-
Torrents, A. & Stone, A. T. (1997). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. Available at: [Link]
-
Zhou, Z. et al. (2018). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. OSTI.GOV. Available at: [Link]
-
O'Donnell, K. et al. (2019). Room temperature decomposition of dimethyl methylphosphonate on cuprous oxide yields atomic phosphorus. Sci-Hub. Available at: [Link]
-
O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959. PubChem. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. This compound (Technical grade) [lgcstandards.com]
- 5. This compound | 23754-87-2 [chemicalbook.com]
- 6. 26377-29-7 CAS MSDS (sodium O,O-dimethyl dithiophosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. flottec.mx [flottec.mx]
- 11. osti.gov [osti.gov]
- 12. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
A Historical and Technical Guide to Dimethyl Thiophosphate Derivatives in Insecticide Development
An In-depth Guide for Researchers and Scientists on the Pivotal Role of Organothiophosphates in the Evolution of Pest Control
Introduction: Clarifying the "Thio" and "Dithiophosphate" Distinction
In the historical research of organophosphate insecticides, the nomenclature of sulfur-containing phosphorus compounds is precise and significant. This guide addresses the history and chemistry of "Sodium O,O-dimethyl thiophosphate," a compound with a single sulfur atom replacing an oxygen atom (a monothio derivative). Historical inquiry reveals that while this compound was explored for its insecticidal potential, its development was largely superseded by more potent and effective alternatives[1].
The far more impactful narrative in the development of mid-20th-century insecticides belongs to its close relative: Sodium O,O-dimethyl dithiophosphate and its parent acid. This "dithio" variant, containing two sulfur atoms, became a cornerstone intermediate for the synthesis of globally significant insecticides, including malathion and dimethoate[2][3][4]. This guide will first address the historical context of the monothio compound before delving into a comprehensive technical exploration of the dithiophosphate precursor, which truly revolutionized agricultural pest management.
Part 1: The Historical Footnote: this compound
This compound (CAS 23754-87-2) represents a branch of organophosphate research that, while scientifically valid, did not lead to widespread commercial success as a primary insecticide.
Historical Research and Application
Early investigations into organophosphate chemistry explored a wide array of structures for bioactivity[1]. This compound was among those studied. However, its efficacy as an acetylcholinesterase (AChE) inhibitor—the primary mechanism for most organophosphate insecticides—was found to be less potent compared to other candidates being developed concurrently[1]. Consequently, research and development efforts shifted towards more promising molecules, leaving this compound with a limited legacy in the field of pest control[1]. Today, its primary role is as a laboratory reactant for specific chemical syntheses and as a reference standard, rather than as an active agricultural ingredient[5].
Chemical Properties and Synthesis
The synthesis of this compound is typically achieved through the reaction of dimethyl phosphite with elemental sulfur in the presence of a sodium base, such as sodium methoxide, in a methanol solvent[6].
Experimental Protocol: Synthesis of this compound [6]
-
Preparation of Sodium Methoxide: Add metallic sodium portion-wise to anhydrous methanol under an inert atmosphere at a controlled temperature (e.g., 40°C).
-
Reaction with Dimethyl Phosphite: To the resulting sodium methoxide solution, add dimethyl phosphite.
-
Sulfurization: Introduce elemental sulfur to the reaction mixture.
-
Reaction Execution: Heat the mixture (e.g., to 50°C) and allow it to react for several hours to ensure complete conversion.
-
Isolation: Upon completion, the product, this compound, can be isolated from the reaction mixture.
Caption: Synthesis of this compound.
Part 2: The Cornerstone Intermediate: O,O-dimethyl dithiophosphoric Acid and its Salts
The true historical impact lies with the "dithio" analogue, O,O-dimethyl dithiophosphoric acid, and its corresponding sodium salt. This compound served as the foundational building block for some of the most widely used organophosphate insecticides.
Synthesis of the Core Intermediate
The industrial production of O,O-dimethyl dithiophosphoric acid is a well-established process involving the reaction of phosphorus pentasulfide (P₂S₅) with methanol (CH₃OH)[4]. This reaction is fundamental to the entire class of insecticides derived from it.
Caption: Synthesis of the key intermediate, O,O-dimethyl dithiophosphoric acid.
Case Study 1: Malathion - A Public Health Revolution
Malathion was a landmark achievement in insecticide development, offering broad-spectrum activity with significantly lower mammalian toxicity compared to its predecessors like parathion[7].
Historical Development
Developed in the early 1950s by American Cyanamid, malathion was first registered for use in 1956[7][8]. Its relative safety profile made it suitable not only for agriculture but also for public health initiatives, such as large-scale mosquito control programs to combat diseases like West Nile virus[9].
Synthesis from the Dithiophosphate Intermediate
Malathion is synthesized via the addition reaction of O,O-dimethyl dithiophosphoric acid to diethyl maleate[9].
Experimental Protocol: Synthesis of Malathion [9]
-
Reactant Preparation: Charge a reaction vessel with diethyl maleate.
-
Addition of Intermediate: Slowly add O,O-dimethyl dithiophosphoric acid to the diethyl maleate. The reaction is typically exothermic and may require cooling to maintain a target temperature.
-
Reaction Monitoring: The reaction is monitored for completion using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Purification: Once the reaction is complete, the crude malathion is purified to remove unreacted starting materials and byproducts, yielding the technical-grade insecticide.
Caption: Synthesis of Malathion from its core precursors.
Case Study 2: Dimethoate - A Systemic Solution
Dimethoate is a systemic insecticide, meaning it is absorbed by the plant and translocated throughout its tissues, making it effective against sucking insects like aphids[10].
Historical Development
First described in 1951 and introduced by American Cyanamid in 1956, dimethoate provided farmers with a powerful tool to protect crops from the inside out[11][12]. Its systemic action offered protection to new plant growth and was a significant advancement in crop protection technology.
Synthesis from the Dithiophosphate Intermediate
The commercial production of dimethoate involves the reaction of a salt of O,O-dimethyl dithiophosphoric acid (such as the ammonium or sodium salt) with N-methyl-2-chloroacetamide[2][13].
Experimental Protocol: Synthesis of Dimethoate [13]
-
Salt Formation: O,O-dimethyl dithiophosphoric acid is first neutralized with a base (e.g., sodium hydroxide or ammonia) to form the corresponding salt in an appropriate solvent.
-
Reactant Addition: N-methyl-2-chloroacetamide is added to the solution containing the dithiophosphate salt.
-
Nucleophilic Substitution: The reaction proceeds via nucleophilic substitution, where the dithiophosphate anion displaces the chloride ion. The reaction is typically carried out under controlled temperature conditions.
-
Workup and Purification: After the reaction is complete, the crude dimethoate is isolated and purified through processes like extraction and distillation to meet technical-grade specifications.
Caption: Synthesis of Dimethoate via nucleophilic substitution.
The Unifying Principle: Acetylcholinesterase Inhibition
The insecticidal power of both malathion and dimethoate stems from their ability to inhibit the enzyme acetylcholinesterase (AChE) in the nervous system of insects[12].
Mechanism of Action
-
Normal Nerve Function: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released, binds to receptors on the post-synaptic neuron to transmit a signal, and is then rapidly broken down by AChE to terminate the signal.
-
Organophosphate Intervention: Organophosphates act as irreversible inhibitors of AChE. They phosphorylate the active site of the enzyme, rendering it non-functional.
-
Toxic Accumulation: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and uncontrolled nerve firing.
-
Result: This overstimulation of the nervous system results in tremors, paralysis, and ultimately, the death of the insect[10].
It is noteworthy that in the case of malathion, the P=S bond is oxidatively converted to a more potent P=O bond (forming malaoxon) within the insect, which is the primary AChE inhibitor[8]. This metabolic activation contributes to its selective toxicity, as the process is often more rapid in insects than in mammals.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.
Quantitative Toxicity Data
The following table summarizes key toxicity data for the insecticides discussed. It is crucial to note that toxicity can vary significantly between species.
| Compound | CAS Number | LD₅₀ (Oral, Rat) | Primary Mechanism |
| Malathion | 121-75-5 | 1522-1945 mg/kg[8] | Acetylcholinesterase Inhibition |
| Dimethoate | 60-51-5 | ~150-300 mg/kg | Acetylcholinesterase Inhibition |
Conclusion
The historical investigation into "this compound" reveals it to be a minor player in the grand narrative of insecticide development. The true protagonist of this story is its dithiophosphate counterpart, a vital chemical intermediate that unlocked a new era of pest control. The synthesis of landmark organophosphates like malathion and dimethoate from this core building block provided unprecedented tools for agriculture and public health in the mid-20th century. Understanding this history—from the synthesis of the intermediate to the mechanism of the final products—offers invaluable insight into the chemical causality behind one of the most significant classes of insecticides ever developed. While the use of these compounds is now carefully managed due to environmental and safety concerns, their historical and scientific importance remains undeniable.
References
Sources
- 1. Buy this compound | 23754-87-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 5. This compound | 23754-87-2 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. acs.org [acs.org]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. Malathion: Properties, Uses & Mechanism Explained Simply [vedantu.com]
- 10. Dimethoate | Organophosphate, Pesticide, Insecticide | Britannica [britannica.com]
- 11. Dimethoate (EHC 90, 1989) [inchem.org]
- 12. Dimethoate - Wikipedia [en.wikipedia.org]
- 13. Dimethoate (Ref: OMS 94) [sitem.herts.ac.uk]
The Role of Thiophosphates in Proteomics: A Technical Guide for Kinase Substrate Identification
Foreword: Clarifying the Role of Organophosphates in Proteomics
While the compound "Sodium O,O-dimethyl thiophosphate" is known in agricultural science and as a chemical reactant, its direct application in mainstream proteomics research is not established in scientific literature.[1] It is primarily recognized as an organophosphorus compound with insecticidal properties.[1] However, the "thiophosphate" moiety is central to a powerful and widely adopted strategy in proteomics for the elucidation of protein kinase signaling pathways. This guide will provide an in-depth exploration of this technique, focusing on the principles, methodologies, and practical insights necessary for researchers, scientists, and drug development professionals. We will delve into how the unique chemistry of the thiophosphate group is leveraged to capture and identify the direct substrates of protein kinases, a critical step in understanding cellular regulation and disease.
Introduction: The Challenge of Mapping the Kinome
Protein kinases are fundamental regulators of cellular processes, catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. This phosphorylation event acts as a molecular switch, altering protein function, localization, and stability. With over 500 known human kinases, unraveling which kinase phosphorylates which substrate under specific conditions is a monumental challenge in biology.[2] Identifying these kinase-substrate relationships is paramount for understanding disease mechanisms and developing targeted therapeutics.
Traditional methods for identifying kinase substrates often struggle with low abundance of phosphorylated proteins and the transient nature of the modification. A key innovation to overcome these hurdles is the use of ATP analogs, specifically adenosine 5'-O-(3-thiotriphosphate) (ATPγS), to "tag" kinase substrates.[3] In this method, a kinase transfers a thiophosphate group—a phosphate group with one oxygen atom replaced by sulfur—onto its substrates. This subtle chemical change creates a unique bio-orthogonal handle, enabling the selective enrichment and identification of these tagged proteins from a complex cellular mixture.[2]
The Core Principle: Thiophosphorylation as a Bio-orthogonal Tag
The entire strategy hinges on the distinct chemical properties of the thiophosphate group compared to the native phosphate group. The sulfur atom in a thiophosphate is a softer nucleophile than the oxygen in a phosphate, making it selectively reactive with specific classes of electrophilic reagents.[4][5] This selective reactivity allows for the covalent labeling and subsequent purification of thiophosphorylated proteins and peptides, separating them from the vast excess of non-target molecules.
The general workflow for this approach can be visualized as a multi-step process:
A critical consideration is that endogenous cellular thiols, primarily from cysteine residues, can also react with the alkylating agents used for tagging.[3] Therefore, successful protocols must incorporate strategies to either block these competing nucleophiles or employ enrichment methods that can distinguish between a tagged thiophosphate and a tagged cysteine.
Enhancing Specificity: The Role of Analog-Sensitive Kinases
A significant advancement in this field is the use of "analog-sensitive" (AS) kinases.[6][7] This chemical-genetic approach involves engineering the kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller one (e.g., phenylalanine to glycine). This modification creates an enlarged pocket that can accommodate a bulky, N6-substituted ATPγS analog that is not utilized by wild-type kinases in the cell.[2][7]
This "two-specificity gate" system provides a major advantage: only the substrates of the engineered kinase of interest are thiophosphorylated, dramatically reducing background and increasing the confidence of substrate identification.[2]
Sources
- 1. Buy this compound | 23754-87-2 [smolecule.com]
- 2. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective enrichment of thiophosphorylated polypeptides as a tool for the analysis of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Organophosphorus Reagent
O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt, also known as sodium O,O-dimethyl phosphorothioate, is an organophosphorus compound that serves as a crucial intermediate in various chemical syntheses. While its primary application has historically been in the production of organophosphate pesticides, its unique chemical properties and reactivity profile make it a molecule of interest for researchers and scientists in the field of drug discovery and development. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, mechanism of action, and relevant experimental protocols, designed to empower scientific professionals in leveraging its potential.
The core utility of this sodium salt lies in its nature as a stable, easy-to-handle source of the O,O-dimethyl phosphorothioate anion. This nucleophilic species can be employed in a variety of reactions to introduce the dimethyl phosphorothioate moiety into a target molecule, a functional group known to modulate biological activity. Understanding the nuances of its synthesis, reactivity, and biological effects is paramount for its effective application in the laboratory.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt is fundamental for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Chemical Name | Sodium O,O-dimethyl phosphorothioate | [1] |
| Alternate Names | O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt | [1] |
| CAS Number | 23754-87-2 | [1] |
| Molecular Formula | C₂H₆NaO₃PS | [1] |
| Molecular Weight | 164.10 g/mol | [1] |
| Appearance | White solid (can be a powder or needle-like crystals) |
Synthesis of O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt: A Validated Laboratory Protocol
The synthesis of sodium O,O-dimethyl phosphorothioate is a well-established process. The following protocol, adapted from validated chemical literature, provides a reliable method for its laboratory-scale preparation. The underlying principle involves the reaction of a dialkyl phosphite with elemental sulfur in the presence of a sodium base.
Reaction Scheme
Caption: Synthesis of Sodium O,O-dimethyl phosphorothioate.
Step-by-Step Methodology
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 150 mL of anhydrous methanol. Carefully add 9.28 g (0.4 mol) of sodium metal in small portions to the methanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of Sodium Dimethyl Phosphite: Cool the sodium methoxide solution to 40°C. To this, add a solution of 44 g (0.4 mol) of dimethyl phosphite in 30 mL of anhydrous methanol dropwise over a period of 20 minutes, maintaining the temperature at 40°C.
-
Sulfurization: After the addition is complete, add 12.8 g (0.4 mol) of sulfur powder in portions to the reaction mixture.
-
Reaction Completion and Work-up: Heat the reaction mixture to 50°C and stir for 5 hours. After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation and Purification: Filter the reaction mixture to remove any unreacted sulfur. The solvent is then removed under reduced pressure using a rotary evaporator to yield a white solid. This solid is washed with a 1:5 (v/v) mixture of water and acetone. The resulting white needle-like crystals of O,O-dimethyl thiophosphate sodium salt are dried under vacuum at 60°C for 10 hours. This process has been reported to yield up to 96.31% of the final product.[2]
Mechanism of Action: A Focus on Acetylcholinesterase Inhibition
Organophosphorus compounds are well-documented inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. The primary mechanism of action of O,O-dimethyl phosphorothioic acid and its derivatives involves the irreversible inhibition of AChE.
The Cholinergic Synapse and AChE Function
Caption: Normal function of the cholinergic synapse.
Inhibition of AChE by O,O-Dimethyl Phosphorothioate
The phosphorothioate, upon entering a biological system, can undergo metabolic activation to its oxon analogue, which is a more potent inhibitor. The phosphorus atom of the oxon is highly electrophilic and is attacked by the serine hydroxyl group in the active site of AChE. This results in the formation of a stable, covalent phosphoserine bond, rendering the enzyme inactive. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in the characteristic toxic effects of organophosphates.
It is crucial to note that the O,S-dimethyl isomer of phosphorothioate is a significantly more potent anticholinesterase, with inhibitory constants (Ki values) approximately 1000-fold lower than the O,O-dimethyl parent compound.[3][4] This highlights the importance of isomeric purity when studying the biological effects of these compounds.
Caption: Inhibition of AChE by an organophosphate.
Applications in Research and as a Chemical Intermediate
While not a therapeutic agent itself, O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt is a valuable tool for researchers and a versatile intermediate in organic synthesis.
-
As a Research Tool: Its ability to inhibit AChE makes it a useful positive control in assays screening for new cholinesterase inhibitors. Understanding its mechanism provides a benchmark for evaluating novel compounds.
-
As a Chemical Intermediate: The phosphorothioate anion is a soft nucleophile and readily reacts with a variety of electrophiles. This allows for the introduction of the dimethyl phosphorothioate group into diverse molecular scaffolds. This is particularly relevant in the synthesis of:
-
Pesticides: As mentioned, this is its most common industrial application.
-
Novel Chemical Entities: In a drug discovery context, this compound can be used as a starting material to synthesize a library of derivatives for biological screening. The phosphorothioate moiety can influence a molecule's lipophilicity, metabolic stability, and target binding affinity.
-
-
Rearrangement Reactions: It is a key reactant in the rearrangement of S-(2-Aminoethyl)thiophosphates to N-(2-Mercaptoethyl)phosphoramidates.[5] While the direct application of this specific rearrangement in pharmaceuticals is not widely documented, phosphoramidates as a class are of significant interest in medicinal chemistry, with applications as antiviral and anticancer prodrugs.[5][6][7]
Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay
The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay using the Ellman method, which is a colorimetric assay suitable for high-throughput screening.
Principle
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt)
-
Positive control (e.g., donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Solution Preparation
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
ATCh Solution: Prepare a 15 mM stock solution of ATCh in deionized water.
-
DTNB Solution: Prepare a 1.5 mM solution of DTNB in phosphate buffer.
-
Test Compound Solutions: Prepare a series of dilutions of the test compound in phosphate buffer. A solvent like DMSO can be used for initial solubilization, ensuring the final concentration in the assay does not interfere with the enzyme activity (typically <1%).
Assay Procedure
-
Plate Setup:
-
Blank: 175 µL Phosphate Buffer + 25 µL ATCh
-
Control (100% activity): 150 µL Phosphate Buffer + 25 µL AChE Solution + 25 µL ATCh
-
Test Compound: 150 µL Phosphate Buffer containing the test compound at various concentrations + 25 µL AChE Solution + 25 µL ATCh
-
-
Pre-incubation: Add the buffer, DTNB solution, and AChE solution (or buffer for the blank) to the wells. Add the test compound solutions to the respective wells. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the ATCh solution to all wells.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30-60 seconds for 5-10 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC₅₀ value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the concentration of the inhibitor that causes 50% inhibition of AChE activity (IC₅₀).
Caption: Workflow for AChE inhibition assay.
Safety and Handling
O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt, like other organophosphorus compounds, should be handled with care. It is essential to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All work should be conducted in a well-ventilated fume hood.
Conclusion
O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt is a valuable chemical entity with well-defined properties and synthetic accessibility. While its direct application in therapeutics is not established, its role as a versatile chemical intermediate and a research tool for studying enzyme inhibition is significant. For drug development professionals, this compound offers a readily available scaffold for the synthesis of novel molecules with potential biological activity. A thorough understanding of its synthesis, reactivity, and biological effects, as outlined in this guide, is the first step towards unlocking its full potential in the pursuit of new therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Acetylcholinesterase (AChE) Assay. BenchChem.
- PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- PubMed. (n.d.). Organophosphorus pesticide immunotoxicity: effects of O,O,S-trimethyl phosphorothioate on cellular and humoral immune response systems.
- PubMed. (n.d.).
- MDPI. (2022).
- PubMed. (n.d.). Dose-dependent Pharmacokinetic Profiles of 2'-O-methyl Phosphorothioate Antisense Oligonucleotidesin MDX Mice.
- PubMed. (n.d.).
- Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
- PubMed. (n.d.). Reactivation and Aging Kinetics of Human Acetylcholinesterase Inhibited by Organophosphonylcholines.
- Taylor & Francis Online. (2021).
- ResearchGate. (n.d.).
- BenchChem. (n.d.). A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors.
- PubMed. (n.d.).
- PubMed. (n.d.).
- IOS Press. (n.d.). Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt.
- PubMed. (n.d.).
- Google Patents. (n.d.). US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.
- ResearchGate. (2014). (PDF)
- ResearchGate. (n.d.). Examples of phosphorothioates with application in medicinal chemistry and industry.
- PubMed. (n.d.).
- PMC. (2017).
- MDPI. (2019).
- RSC Publishing. (2020). P-stereocontrolled synthesis of oligo(nucleoside N3′→O5′ phosphoramidothioate)
- Google Patents. (n.d.). TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species.
- PMC. (n.d.). Some spontaneous reactions of OO-dimethyl S-ethylthioethyl phosphorothiolate and related compounds in water and on storage, and their effects on the toxicological properties of the compounds.
- PMC. (n.d.). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds.
- PMC. (n.d.).
- RSC Publishing. (n.d.). Inhibition of survivin by 2′-O-methyl phosphorothioate-modified steric-blocking antisense oligonucleotides.
- YouTube. (2021). Pharmacokinetics/Pharmacodynamics of Protein Drugs with Dr. Jürgen Venitz.
- Deep Blue Repositories. (2021).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- PMC. (2013). O,O-Dimethyl O-(4-sulfamoylphenyl)
- ResearchGate. (n.d.).
- PMC. (n.d.). Some spontaneous reactions of OO-dimethyl S-ethylthioethyl phosphorothiolate and related compounds in water and on storage, and their effects on the toxicological properties of the compounds.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- PMC. (2023). Stereo-Controlled Liquid Phase Synthesis of Phosphorothioate Oligonucleotides on a Soluble Support.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries [mdpi.com]
- 3. Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Phosphoroamidates via Oxidative Phosphoramidation
Abstract
Phosphoroamidates, particularly as nucleoside prodrugs, are a cornerstone of modern antiviral and anticancer therapies.[1][2] Their design allows for efficient intracellular delivery of the monophosphorylated active agent, bypassing the often rate-limiting initial phosphorylation step catalyzed by cellular kinases.[3] This guide provides a detailed technical overview of a robust method for synthesizing phosphoroamidates: the Atherton-Todd reaction. We will explore the underlying mechanism, provide detailed, field-tested laboratory protocols, and discuss the use of related organophosphorus reagents, such as Sodium O,O-dimethyl thiophosphate, as potential precursors. This document is intended for researchers, chemists, and drug development professionals seeking to implement or optimize phosphoroamidate synthesis in their work.
Introduction: The Strategic Importance of Phosphoroamidates
Nucleoside analogs require intracellular phosphorylation to their triphosphate form to exert their therapeutic effect. However, the first phosphorylation is often inefficient and can be a major bottleneck. The "ProTide" (pronucleotide) approach was developed to circumvent this issue by masking the phosphate group as a phosphoroamidate.[3][4]
A typical phosphoroamidate prodrug consists of a nucleoside linked to an aryl phosphate group, which is further bonded to an amino acid ester via a P-N bond.[3] This tripartite structure increases lipophilicity, aiding cell membrane penetration. Once inside the cell, the prodrug is enzymatically cleaved to release the nucleoside monophosphate, which can then be readily converted to the active triphosphate form. This strategy has been successfully applied to a wide range of antiviral and anticancer nucleoside analogs, leading to significant improvements in biological activity.[1][2]
Core Synthetic Strategy: The Atherton-Todd Reaction
A primary and highly reliable method for forming the critical P-N bond in phosphoroamidates is the Atherton-Todd reaction . This reaction involves the coupling of a dialkyl H-phosphonate (also known as a dialkyl phosphite) with an amine in the presence of a base (typically a tertiary amine like triethylamine) and a halogenating agent, most commonly carbon tetrachloride (CCl₄).
The overall transformation is as follows: (RO)₂P(O)H + R'₂NH + CCl₄ + 2 Et₃N → (RO)₂P(O)NR'₂ + CHCl₃ + 2 Et₃N·HCl
This method is valued for its broad substrate scope, operational simplicity, and generally high yields.
Reaction Mechanism
Understanding the mechanism of the Atherton-Todd reaction is crucial for troubleshooting and optimization. It proceeds through a well-established pathway involving the in-situ generation of a reactive dialkyl chlorophosphate intermediate.[5]
Step 1: Deprotonation The dialkyl H-phosphonate is deprotonated by the base (triethylamine) to form a phosphite anion.
Step 2: Halogenation The nucleophilic phosphite anion attacks the chlorine atom of carbon tetrachloride, displacing the trichloromethyl anion (⁻CCl₃). This forms the key dialkyl chlorophosphate intermediate and a triethylammonium cation.
Step 3: Nucleophilic Attack The primary or secondary amine, acting as a nucleophile, attacks the electrophilic phosphorus center of the dialkyl chlorophosphate, displacing the chloride ion.
Step 4: Final Deprotonation A second equivalent of the base removes the proton from the nitrogen, yielding the final phosphoroamidate product and a second equivalent of triethylammonium salt.
The mechanism is visualized in the diagram below.
Sources
- 1. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Sensitivity Quantification of Organophosphate Metabolites in Human Urine
Audience: Researchers, clinical scientists, and drug development professionals involved in toxicology, environmental health, and occupational safety.
Abstract: This document provides a comprehensive guide to the analytical methodologies for detecting and quantifying dialkyl phosphate (DAP) metabolites of organophosphate (OP) pesticides in human urine. We delve into two gold-standard techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide emphasizes not only the procedural steps but also the scientific rationale behind key decisions in sample preparation, derivatization, and instrumental analysis, ensuring robust, reproducible, and trustworthy results for biomonitoring studies.
Introduction: The Imperative for Biomonitoring Organophosphate Exposure
Organophosphate (OP) pesticides are a class of chemicals used extensively in agriculture and residential pest control.[1][2] Despite their efficacy, their potential for human toxicity, even at low exposure levels, is a significant public health concern.[3][4] OPs are readily absorbed, and biological monitoring is an essential tool for accurately assessing human exposure.[5][6]
Upon entering the body, OP pesticides are rapidly metabolized, with a short biological half-life of a few hours to a few days.[7][8] Approximately 75% of common OP pesticides are biotransformed into one or more of six common, non-specific dialkyl phosphate (DAP) metabolites, which are then excreted in the urine within 24-48 hours.[7][9][10] The quantification of these DAPs provides a reliable and non-invasive measure of recent, cumulative exposure to a wide range of OP compounds.[1][9][10]
The six primary DAP metabolites that serve as key urinary biomarkers are:
-
Dimethyl Phosphates:
-
Dimethyl Phosphate (DMP)
-
Dimethyl Thiophosphate (DMTP)
-
Dimethyl Dithiophosphate (DMDTP)
-
-
Diethyl Phosphates:
This application note details validated protocols for the analysis of these six DAP metabolites using both GC-MS/MS and LC-MS/MS, providing the technical depth required for high-integrity biomonitoring.
Pre-Analytical Phase: Sample Integrity and Management
The foundation of any accurate bioanalytical method is the quality of the specimen. Compromises in this initial phase can irrevocably skew results.
-
Sample Collection: Spot urine samples are commonly used for biomonitoring due to the ease of collection.[12][13] First morning voids can provide a more concentrated sample, potentially increasing the detection frequency of metabolites.[6]
-
Storage and Stability: Upon collection, samples should be immediately cooled and frozen at –20°C or, for long-term storage, at –80°C to prevent degradation of the target metabolites.[8][12][14][15] Studies have shown DAPs are stable for years under these conditions.[16]
-
Urine Dilution Correction: Urinary output can vary significantly, leading to variations in metabolite concentration. To standardize measurements, it is crucial to correct for urine dilution. This is typically achieved by measuring urinary creatinine concentration and reporting metabolite levels per gram of creatinine (e.g., ng/g creatinine).[5][9][17]
Sample Preparation: Isolating Analytes from a Complex Matrix
The primary challenge in urine analysis is the efficient extraction of target analytes from a complex biological matrix containing salts, pigments, and other endogenous compounds that can interfere with analysis (matrix effects). The choice of extraction method is critical for maximizing analyte recovery and minimizing interference.
Enzymatic Hydrolysis (A Prerequisite for Total Metabolite Measurement)
-
Causality: In the body, metabolites are often conjugated with glucuronic acid or sulfate groups to increase their water solubility and facilitate excretion.[10][18] These conjugated forms are not always directly detectable by the analytical instrument.
-
Mechanism: To measure the total metabolite concentration (both free and conjugated), an enzymatic hydrolysis step is employed. Samples are incubated with a β-glucuronidase/sulfatase enzyme solution, which cleaves these conjugates and liberates the free DAP metabolites for analysis.[3][4][18][19] This step is crucial for an accurate assessment of the total exposure dose.
Extraction Methodologies: A Comparative Overview
Several techniques can be employed to isolate DAPs from the hydrolyzed urine. The optimal choice depends on the subsequent analytical technique (GC-MS or LC-MS), required throughput, and desired performance characteristics.
-
Liquid-Liquid Extraction (LLE): This classic technique relies on partitioning the analytes between the aqueous urine sample and an immiscible organic solvent. For DAPs, ethyl acetate is a highly effective solvent. LLE is valued for its high recovery rates (often >90%) and relative simplicity.[7][11][20]
-
Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes. Interfering components are washed away, and the purified analytes are then eluted with a small volume of solvent. Weak anion exchange (WAX) or polymer-based sorbents (e.g., styrene-divinyl benzene) are effective for the polar DAP metabolites.[1][21] Automated SPE systems significantly enhance throughput and reproducibility, making them ideal for large-scale studies.[1]
-
Lyophilization (Freeze-Drying): This method involves freezing the urine sample and then removing the water under vacuum. This concentrates the non-volatile DAPs into a dry residue, which is then reconstituted in a suitable solvent for derivatization and analysis. It is a highly effective concentration technique, particularly for GC-MS methods.[7][22][23]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While widely used in food analysis, QuEChERS has been applied to urine. It involves a salting-out extraction with acetonitrile followed by a dispersive SPE cleanup. However, for the highly polar DAPs, recovery rates can be lower compared to LLE or dedicated SPE methods.[7][11][14]
General Sample Preparation Workflow
Caption: General workflow for OP metabolite analysis in urine.
Method I: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and specific technique that has long been a cornerstone of DAP analysis. Its main prerequisite is that analytes must be volatile and thermally stable.
The Principle of Derivatization
-
The Challenge: DAPs are polar, non-volatile phosphoric acid esters. They cannot pass through a gas chromatograph in their native form without thermal degradation and poor peak shape.
-
The Solution: Derivatization is a chemical reaction that converts the polar DAPs into more volatile, less polar, and thermally stable derivatives suitable for GC analysis.[24][25] This step is non-negotiable for GC-based methods.
-
Common Reagent: The most widely used derivatizing agent for DAPs is pentafluorobenzyl bromide (PFBBr) . It reacts with the acidic protons of the DAPs to form stable pentafluorobenzyl esters, which have excellent chromatographic properties and are highly sensitive to electron capture detection, a common ionization mode in GC-MS.[8][17][26][27] Other reagents, such as 1-chloro-3-iodopropane, are also used to form chloropropyl esters.[1][28]
Protocol: GC-MS/MS Analysis of DAPs
This protocol integrates azeotropic distillation for sample drying, PFBBr derivatization, and GC-MS/MS analysis.
Step 1: Sample Preparation and Azeotropic Distillation
-
Pipette 2 mL of urine into a glass centrifuge tube.
-
Spike with an appropriate volume of stable isotope-labeled internal standard mix.
-
Add 2 mL of acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C. This azeotropic distillation effectively removes water, which would otherwise interfere with the derivatization reaction.[28]
Step 2: Derivatization
-
To the dried residue, add 100 µL of a 35% solution of PFBBr in acetone and 20 µL of a 1.5 M solution of diisopropylethylamine (DIPEA) in acetone. DIPEA acts as a catalyst for the reaction.
-
Vortex to mix, seal the tube tightly, and heat at 80°C for 1.5 hours.[17]
-
After cooling to room temperature, evaporate the solvent completely under nitrogen.
Step 3: Liquid-Liquid Cleanup
-
Reconstitute the dried derivative in 1 mL of hexane.
-
Add 1 mL of deionized water, vortex for 1 minute, and centrifuge.
-
Transfer the upper hexane layer to a clean autosampler vial for analysis. This step removes residual salts and polar impurities.
Step 4: GC-MS/MS Instrumental Analysis
-
Inject 1-2 µL of the final extract into the GC-MS/MS system.
-
Analyze using the parameters outlined in the table below.
Typical GC-MS/MS Parameters and Performance
| Parameter | Typical Setting | Rationale |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | A mid-polarity column providing good separation for the PFB-derivatives.[20] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analytes. |
| Oven Program | Start at 80°C, ramp to 280°C | A temperature gradient is essential to separate the six different DAP derivatives. |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | NCI can offer higher sensitivity for the electronegative PFB derivatives. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
GC-MS/MS Analysis Workflow
Caption: Workflow for GC-MS/MS analysis of DAPs.
Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the predominant technique for DAP analysis in recent years. Its major advantage is the ability to analyze polar compounds directly in their native form, thereby eliminating the time-consuming and potentially variable derivatization step.[7][11][19]
The Principle of Direct Analysis
LC-MS/MS separates compounds in the liquid phase, making it inherently suitable for polar, water-soluble molecules like DAPs. After chromatographic separation, the analytes are ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. This "dilute-and-shoot" or "filter-and-shoot" capability simplifies sample preparation and increases sample throughput.[3][4]
Protocol: LC-MS/MS Analysis of DAPs
This protocol uses a simple and rapid Liquid-Liquid Extraction (LLE) method.
Step 1: Sample Preparation and Extraction
-
Pipette 200 µL of urine into a 2 mL microcentrifuge tube.[7]
-
Spike with an appropriate volume of stable isotope-labeled internal standard mix.
-
Add 800 µL of cold ethyl acetate.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate).
-
Transfer to an autosampler vial for analysis.
Step 2: LC-MS/MS Instrumental Analysis
-
Inject 10-20 µL of the final extract into the LC-MS/MS system.
-
Analyze using the parameters outlined in the table below.
Typical LC-MS/MS Parameters and Performance
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) | Reversed-phase chromatography provides retention and separation for the DAPs.[7] |
| Mobile Phase A | Water with 10 mM ammonium formate or 0.1% formic acid | Provides ions for ESI and buffers the pH for consistent chromatography.[3][7][14] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | The organic solvent used to elute the analytes from the C18 column.[3][7] |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical scale columns, balancing speed and resolution.[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI is the standard for polar molecules; DAPs ionize efficiently in negative mode. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Ensures maximum sensitivity and selectivity for quantification in a complex matrix. |
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis of DAPs.
Method Validation & Quality Control: The Pillars of Trustworthiness
A protocol is only as reliable as its validation. Rigorous quality control (QC) is mandatory to ensure that the data generated is accurate, precise, and legally defensible.
-
Internal Standards (The Gold Standard for Quantification): The use of a unique stable isotope-labeled (e.g., ¹³C, ¹⁵N, or D) internal standard for each target analyte is paramount.[19][28][29] These compounds behave identically to the native analytes during extraction and ionization but are differentiated by mass. They perfectly correct for sample-specific matrix effects and variations in extraction recovery, yielding the highest possible accuracy and precision.[28][30]
-
Calibration: The method must be calibrated using a series of standards prepared in a blank matrix (e.g., certified analyte-free urine) to create a calibration curve.[8][31]
-
Quality Control Samples: Each analytical batch must include QC samples at low, medium, and high concentrations within the calibration range.[7][8][9][32] These QCs are used to accept or reject the results of the entire batch, ensuring ongoing method performance. Blank samples are also analyzed to check for contamination.[8][9]
Summary of Typical Method Performance Parameters
The following table summarizes typical performance data achieved by validated LC-MS/MS and GC-MS/MS methods.
| Parameter | LC-MS/MS | GC-MS/MS |
| Linearity (r²) | > 0.99[20] | > 0.99 |
| LOD (ng/mL) | 0.02 - 0.07[7][11] | 0.05 - 0.17 (pg/mL)[1][28] |
| LOQ (ng/mL) | 0.06 - 0.21[7][11] | ~0.1 - 0.4[9] |
| Accuracy (Recovery %) | 93 - 102%[7][11] | > 90%[26] |
| Precision (%RSD) | < 12% (Inter-day)[1][7] | < 15% |
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful, reliable, and sensitive techniques for the quantification of urinary organophosphate metabolites.
-
GC-MS/MS offers exceptional sensitivity, often reaching the low pg/mL level, but requires a mandatory, intensive derivatization step.[1][28]
-
LC-MS/MS provides excellent sensitivity and specificity with the significant advantage of simpler sample preparation, omitting the need for derivatization, which leads to higher throughput.[7][11]
The choice between methods depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Regardless of the platform, the keys to a successful biomonitoring program are a robust and well-characterized sample preparation protocol, the use of stable isotope-labeled internal standards, and a stringent, ongoing quality control program.
References
-
Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. [Link]
-
Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. PubMed. [Link]
-
Biological monitoring of exposure to organophosphate pesticides. PubMed. [Link]
-
A method for the determination of dialkyl phosphate residues in urine. PubMed. [Link]
-
A liquid chromatography--tandem mass spectrometry multiresidue method for quantification of specific metabolites of organophosphorus pesticides, synthetic pyrethroids, selected herbicides, and deet in human urine. PubMed. [Link]
-
Measurement of human urinary organophosphate pesticide metabolites by automated solid-phase extraction derivation and gas chromatography-tandem mass spectromy. PubMed. [Link]
-
Factors affecting urinary organophosphate pesticide metabolite levels among Californian agricultural community members. PubMed Central. [Link]
-
Simultaneous determination of eight metabolites of organophosphate and pyrethroid pesticides in urine. Taylor & Francis Online. [Link]
-
Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring's Development and Environmental Exposures (SAWASDEE). National Institutes of Health. [Link]
-
Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. PubMed. [Link]
-
Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. ResearchGate. [Link]
-
Organophosphate (OP) Pesticides in Agricultural Area Residents' Urine Year Round. Beyond Pesticides. [Link]
-
Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine. Wiley Online Library. [Link]
-
GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants. National Institutes of Health. [Link]
-
A Liquid Chromatography−Tandem Mass Spectrometry Multiresidue Method for Quantification of Specific Metabolites of Organophosphorus Pesticides, Synthetic Pyrethroids, Selected Herbicides, and DEET in Human Urine. ACS Publications. [Link]
-
Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS). Semantic Scholar. [Link]
-
Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers. [Link]
-
Quantitative analysis of organophosphate insecticide metabolites in urine extracted from disposable diapers of toddlers in Japan. Environmental Health and Preventive Medicine. [Link]
-
Organophosphate pesticide levels in blood and urine of women and newborns living in an agricultural community. PubMed Central. [Link]
-
Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. PubMed Central. [Link]
-
Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand. National Institutes of Health. [Link]
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. [Link]
-
Organophosphate pesticide exposure and dialkyl phosphate urinary metabolites among chili farmers in northeastern Thailand. PubMed. [Link]
-
Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS). MDPI. [Link]
-
The metabolites of organophosphorus pesticides in urine as an indicator of occupational exposure. Taylor & Francis Online. [Link]
-
Evaluation of automatic class iii designation for quantitation of organophosphate metabolites in Urine by LC/MS/MS decision summary. FDA. [Link]
-
Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. ResearchGate. [Link]
-
Concentrations of selective metabolites of organophosphorus pesticides in the United States population. ScienceDirect. [Link]
-
Reduction in urinary organophosphate pesticide metabolites in adults after a week-long organic diet. ScienceDirect. [Link]
-
A Case Study Using the Organophosphorus Pesticides Chlorpyrifos and Malathion. CDC Stacks. [Link]
-
Reference values of urinary metabolites of organophosphate in healthy Iranian adults. National Institutes of Health. [Link]
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. ResearchGate. [Link]
-
Organophosphate metabolites in urine samples from Danish children and women. Miljøstyrelsen. [Link]
-
Urinary Metabolites of Organophosphate and Pyrethroid Pesticides and Behavioral Problems in Canadian Children. National Institutes of Health. [Link]
-
Analysis of metabolites of organophosphate and pyrethroid pesticides in human urine from urban and agricultural populations (Catalonia and Galicia). ResearchGate. [Link]
-
Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. ACS Publications. [Link]
-
An exploratory analysis of urinary organophosphate ester metabolites and oxidative stress among pregnant women in Puerto Rico. CORE. [Link]
-
Comparative pharmacokinetics of the organophosphorus insecticide chlorpyrifos and its major metabolites diethylphosphate, diethy. CDC Stacks. [Link]
Sources
- 1. Measurement of human urinary organophosphate pesticide metabolites by automated solid-phase extraction derivation and gas chromatography-tandem mass spectromy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. unitedchem.com [unitedchem.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Biological monitoring of exposure to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organophosphate pesticide exposure and dialkyl phosphate urinary metabolites among chili farmers in northeastern Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]
- 8. Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring’s Development and Environmental Exposures (SAWASDEE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting urinary organophosphate pesticide metabolite levels among Californian agricultural community members - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary Metabolites of Organophosphate and Pyrethroid Pesticides and Behavioral Problems in Canadian Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organophosphate pesticide levels in blood and urine of women and newborns living in an agricultural community - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. hh-ra.org [hh-ra.org]
- 16. www2.mst.dk [www2.mst.dk]
- 17. Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hh-ra.org [hh-ra.org]
- 19. A liquid chromatography--tandem mass spectrometry multiresidue method for quantification of specific metabolites of organophosphorus pesticides, synthetic pyrethroids, selected herbicides, and deet in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. A method for the determination of dialkyl phosphate residues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Reference values of urinary metabolites of organophosphate in healthy Iranian adults - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. accessdata.fda.gov [accessdata.fda.gov]
Application Note: A Validated GC-MS Protocol for the Comprehensive Analysis of Thiophosphate Residues
Abstract
This application note provides a detailed and validated protocol for the determination of thiophosphate pesticides in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Thiophosphates, a major class of organophosphorus pesticides, are widely used in agriculture, leading to concerns about their potential presence in food and environmental samples.[1] The accurate and sensitive quantification of these residues is crucial for regulatory compliance and ensuring public safety. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive workflow from sample preparation to data analysis. We emphasize the rationale behind key procedural steps, ensuring a robust and reproducible methodology. The protocol details the widely adopted QuEChERS sample preparation technique, instrumental parameters for GC-MS analysis, and quality control measures to ensure data integrity.
Introduction: The Analytical Challenge of Thiophosphates
Organophosphorus pesticides (OPPs), including the thiophosphate subclass, are characterized by a phosphorus-centered structure. They are effective insecticides and acaricides but can also pose significant health risks due to their neurotoxicity.[2] The determination of these compounds in diverse and often complex matrices like fruits, vegetables, and soil presents a significant analytical challenge.[3][4] The primary difficulties lie in efficiently extracting the target analytes from the matrix while minimizing co-extractive interferences that can compromise chromatographic separation and mass spectrometric detection.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering excellent selectivity and sensitivity.[5][6] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established standardized methods, such as EPA Method 8141B, which outlines the use of GC for determining organophosphorus compounds.[6][7] This note builds upon such established principles to provide a streamlined and validated workflow.
Principle of the Method
The overall analytical workflow involves three main stages:
-
Sample Preparation: Extraction and cleanup of thiophosphates from the sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highlighted due to its efficiency and broad applicability.[8][9]
-
GC-MS Analysis: Separation of the target analytes using a gas chromatograph, followed by their detection and quantification using a mass spectrometer. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode can significantly enhance selectivity and sensitivity by minimizing matrix interferences.[5]
-
Data Analysis and Quality Control: Processing of the acquired data to determine the concentration of each analyte and implementation of validation procedures to ensure the accuracy and reliability of the results.
Detailed Protocol: Sample Preparation using QuEChERS
The QuEChERS method has become the standard for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[8][9][10] It involves two main steps: extraction with a solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.
Rationale for QuEChERS Components
-
Acetonitrile (ACN): Used as the extraction solvent because it has a high affinity for a wide range of pesticides and is immiscible with water in the presence of high salt concentrations, enabling effective phase separation.[8]
-
Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is used to remove water from the sample extract, which improves the partitioning of pesticides into the acetonitrile layer.[8]
-
Sodium Chloride (NaCl) & Buffering Salts: These salts induce the phase separation between the aqueous sample layer and the acetonitrile layer. Buffering salts (e.g., citrates) are used to maintain a stable pH, which is critical for the stability of pH-labile pesticides.[8]
-
Primary Secondary Amine (PSA): This is the sorbent used in the d-SPE cleanup step. It effectively removes organic acids, sugars, and some fatty acids from the extract, which are common interferences in food samples.[9]
-
Graphitized Carbon Black (GCB): Can be added to the d-SPE mixture to remove pigments like chlorophyll and sterols, particularly important for green vegetable samples. However, it should be used with caution as it can also adsorb some planar pesticides.
Step-by-Step Protocol
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. If required, add internal standards at this stage. Cap the tube and shake vigorously for 1 minute.[8]
-
Salting-Out: Add a pre-packaged salt mixture, typically containing anhydrous MgSO₄ and NaCl. Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation between the upper acetonitrile layer (containing the pesticides) and the lower aqueous/solid sample layer.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube containing anhydrous MgSO₄ and a sorbent like PSA.[9]
-
Final Centrifugation: Shake the d-SPE tube for 30 seconds and then centrifuge for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer it into a GC vial for analysis. For GC analysis, it is sometimes beneficial to add an analyte protectant to prevent the degradation of susceptible compounds in the hot GC inlet.[8]
Derivatization: Enhancing Analyte Volatility
While many thiophosphates are sufficiently volatile for direct GC-MS analysis, their degradation products or metabolites, such as dialkyl phosphates (DAPs) and dialkyl thiophosphates (DATPs), are often polar and non-volatile.[11] To analyze these related compounds, a derivatization step is necessary to convert them into more volatile and thermally stable forms.[12]
-
Silylation: This is a widely used technique where an active hydrogen in the molecule (e.g., from a hydroxyl or thiol group) is replaced by a silyl group, such as trimethylsilyl (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[12]
-
Alkylation: This method involves adding an alkyl group (e.g., methyl or pentafluorobenzyl group) to the analyte. This is particularly effective for acidic compounds.[11][12]
Expert Insight: The decision to include a derivatization step depends on the specific target analytes. If the analysis is focused only on the parent thiophosphate pesticides, this step can often be omitted. However, for comprehensive metabolite studies or to identify breakdown products, derivatization is essential.
GC-MS Instrumental Protocol
The following parameters provide a robust starting point for the analysis of thiophosphate pesticides. Optimization may be required based on the specific instrument and target analytes. This protocol is based on typical conditions found in EPA methods and manufacturer application notes.[6][7][13]
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, which is essential for trace-level analysis.[6] |
| Injection Volume | 1-2 µL | A standard volume that balances sensitivity with the risk of overloading the system. |
| Inlet Temperature | 250 °C | High enough to ensure rapid volatilization of analytes but low enough to minimize thermal degradation of labile compounds.[7] |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Ensures consistent retention times and optimal column performance.[13] |
| GC Column | Low-polarity column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl Polysiloxane) | This stationary phase (e.g., TG-5SilMS, DB-5ms) provides excellent separation for a wide range of semi-volatile organophosphorus compounds.[6][7] |
| Oven Program | Initial: 70°C, hold 1 minRamp 1: 25°C/min to 150°CRamp 2: 5°C/min to 200°CRamp 3: 10°C/min to 300°C, hold 5 min | The temperature program is designed to separate analytes based on their boiling points, ensuring good resolution between different compounds.[13] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 - 300 °C | Optimized to ensure efficient ionization while minimizing thermal degradation within the source.[13] |
| Transfer Line Temp. | 280 - 300 °C | Prevents condensation of analytes as they transfer from the GC column to the MS source.[13] |
| Acquisition Mode | Full Scan & SIM or MRM | Full Scan is useful for initial screening and identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole system provides superior sensitivity and selectivity for quantification.[2][5] |
| Solvent Delay | 3-5 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector.[2] |
Method Validation and Quality Control
To ensure the trustworthiness of the results, the analytical method must be validated.[14] Validation demonstrates that the protocol is fit for its intended purpose. Key validation parameters should be assessed according to established guidelines.[13][15][16]
-
Linearity: The calibration curve should be linear over the expected concentration range of the samples. A coefficient of determination (r²) > 0.99 is typically required.
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentration levels. Average recoveries should typically fall within the 70-120% range.
-
Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be <20%.
-
Limits of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For many pesticides, LOQs in the low µg/kg (ppb) range are achievable and necessary to meet regulatory limits.[17]
-
Quality Control Samples: Routine analysis should include laboratory reagent blanks to check for contamination[18], matrix-matched calibration standards to compensate for matrix effects[5], and spiked samples to monitor ongoing method performance.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | < 20% |
| Limit of Quantification (LOQ) | Sufficient to meet regulatory requirements (e.g., 1-10 µg/kg) |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of thiophosphate pesticides by GC-MS. By combining the efficiency of the QuEChERS sample preparation method with optimized instrumental conditions, this workflow enables sensitive and reliable quantification of target residues in complex matrices. The emphasis on the rationale behind procedural choices and the inclusion of detailed validation and quality control steps ensures that laboratories can implement this method with confidence, generating data that is both accurate and defensible.
References
- Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
- United States Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA.
- United States Environmental Protection Agency. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA.
- PerkinElmer. (n.d.). GC/MS: Optimized Method for the Fast Analysis of 76 Pesticides according to EPA Method 525.
- Wageningen University & Research. (n.d.). Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food.
- Fernandez-Alba, A. R., Uclés, S., Hakme, E., & Riener, J. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies, Inc.
-
Al-Asmakh, M., Al-Kuwari, E., Al-Muraikhi, A., Al-Rashed, S., & Valdez, C. A. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. International Journal of Molecular Sciences, 24(16), 12899. [Link]
-
Kwon, H., et al. (2024). [Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction]. Shokuhin Eiseigaku Zasshi, 65(4), 95-100. [Link]
-
Amvrazi, E. G., & Albanis, T. A. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(26), 6857-6866. [Link]
- Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Pesticides by GC.
-
Al-Asmakh, M., Al-Kuwari, E., Al-Muraikhi, A., Al-Rashed, S., & Valdez, C. A. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(20), 7018. [Link]
- Al-Asmakh, M., Al-Kuwari, E., Al-Muraikhi, A., Al-Rashed, S., & Valdez, C. A. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Semantic Scholar.
-
Valdez, C. A., Leif, R. N., & Hok, S. (2022). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 27(19), 6610. [Link]
-
Rueppel, M. L., Suba, L. A., & Marvel, J. T. (1976). Derivatization of Pesticide-Related Acids and Phenols for Gas Chromatographic Determination. Journal of Agricultural and Food Chemistry, 24(1), 145-154. [Link]
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Jones, R. (2015). The analysis of pesticides & related compounds using Mass Spectrometry. Cardiff University.
- Anastassiades, M., Lehotay, S. J., Stajnbaher, D., & Schenck, F. J. (n.d.). QuEChERS: Home.
- Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107.
- Tackett, B. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
- European Union Reference Laboratory for Pesticide Residues. (2006). The QuEChERS Method.
- Eurofins. (2022). Analytical Method Summaries.
- Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications.
-
de Almeida, C. A. S., et al. (2018). New trends in sample preparation techniques for environmental analysis. Journal of Separation Science, 41(1), 184-201. [Link]
-
Costa, S., et al. (2016). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Toxicology Letters, 259, S223. [Link]
- Shimadzu. (n.d.). Analysis of Pesticides in Baby Foods Using a GCMS-TQ8030 GC/MS/MS, Part II.
-
Li, X., et al. (2021). [Recent advance of new sample preparation materials in the analysis and detection of environmental pollutants]. Chinese Journal of Analytical Chemistry, 49(1), 1-16. [Link]
- Eurofins. (2018). Analytical Method Summaries.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. comum.rcaap.pt [comum.rcaap.pt]
- 3. GC/MS: Optimized Method for the Fast Analysis of 76 Pesticides according to EPA Method 525 [perkinelmer.com]
- 4. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. analysis.rs [analysis.rs]
- 8. QuEChERS: Home [quechers.eu]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 11. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. research.wur.nl [research.wur.nl]
- 16. [Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. epa.gov [epa.gov]
Application Notes & Protocols: The Strategic Use of Sodium O,O-dimethyl thiophosphate in Advanced Rearrangement Reactions
This technical guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth exploration of Sodium O,O-dimethyl thiophosphate as a key reactant in sophisticated rearrangement reactions, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that ensure experimental success.
Introduction: Understanding the Versatility of this compound
This compound (CAS No. 23754-87-2) is an organophosphorus compound that serves as a versatile and nucleophilic building block in organic synthesis.[1] While its dithiophosphate analogue is a well-known intermediate for insecticides like Malathion, the monothio variant is a valuable precursor in transformations that re-engineer molecular scaffolds.[2]
Its utility primarily stems from the ambident nucleophilicity of the thiophosphate anion, which can react at either the sulfur or oxygen atom. This dual reactivity is the foundation for its application in a variety of powerful rearrangement reactions, most notably in the synthesis of novel phosphoramidates and other sulfur-containing molecules. This guide will focus on one such transformation: the rearrangement of S-(2-Aminoethyl) thiophosphates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23754-87-2 |
| Molecular Formula | C₂H₆NaO₃PS |
| Molecular Weight | 164.10 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Reactivity | Nucleophilic (S-alkylation) |
The Thiophosphate Rearrangement: A Mechanistic Deep Dive
The transformation of S-(2-aminoethyl) thiophosphates into N-(2-mercaptoethyl) phosphoramidates is a sophisticated intramolecular rearrangement that creates a stable P-N bond from a more labile P-S linkage.[3][4] This reaction is particularly valuable for installing a thiol handle onto a molecule, which can then be used for bioconjugation or further functionalization.[3]
The Underlying Mechanism
The reaction proceeds via an intramolecular nucleophilic attack of the terminal amino group onto the phosphorus center. This process is typically facilitated by basic conditions which deprotonate the amine, enhancing its nucleophilicity.
The key steps are:
-
S-Alkylation: The starting material, an S-(2-aminoethyl) thiophosphate, is first synthesized by the S-alkylation of a thiophosphate salt, such as this compound, with a suitable 2-aminoethyl halide.
-
Intramolecular Cyclization: Under basic conditions, the terminal primary amine attacks the electrophilic phosphorus atom. This forms a transient five-membered cyclic intermediate.
-
Ring Opening (P-S Bond Cleavage): The weaker P-S bond in the intermediate cleaves, leading to the formation of a more thermodynamically stable P-N bond. This step drives the reaction to completion.
-
Protonation: The resulting thiolate is protonated during workup to yield the final N-(2-mercaptoethyl) phosphoramidate product.
The diagram below illustrates this mechanistic pathway.
Caption: Workflow for thiophosphate synthesis and rearrangement.
Detailed Step-by-Step Protocol
Step A: Synthesis of S-(2-Aminoethyl) O,O-dimethyl thiophosphate
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.64 g, 10 mmol).
-
Add anhydrous acetonitrile (40 mL) to the flask. Stir the suspension.
-
In a separate flask, dissolve 2-bromoethylamine hydrobromide (2.05 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in anhydrous acetonitrile (10 mL). Expert Note: The triethylamine is added to free the primary amine from its hydrobromide salt.
-
Add the 2-bromoethylamine solution dropwise to the thiophosphate suspension at room temperature over 15 minutes.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiophosphate is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts (NaBr, TEA·HBr).
-
Concentrate the filtrate under reduced pressure. The resulting crude oil, S-(2-aminoethyl) O,O-dimethyl thiophosphate, is typically used in the next step without further purification.
Step B: Rearrangement to N-(2-Mercaptoethyl)-O,O-dimethyl phosphoramidate
-
Under a nitrogen atmosphere, dissolve the crude intermediate from Step A in anhydrous dichloromethane (DCM, 50 mL).
-
Add triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) to the solution. Expert Note: An excess of base ensures complete activation of the amine for the intramolecular attack.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction proceeds smoothly at ambient temperature. [3]4. Monitor the rearrangement by TLC or ³¹P NMR spectroscopy, observing the disappearance of the thiophosphate peak and the appearance of the phosphoramidate peak.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(2-mercaptoethyl)-O,O-dimethyl phosphoramidate.
Characterization
The final product should be characterized thoroughly to confirm its structure and purity.
-
¹H NMR: Expect signals corresponding to the methoxy protons on the phosphorus, the methylene groups of the ethyl chain, and the thiol proton.
-
³¹P NMR: A characteristic chemical shift for the phosphoramidate will be observed, distinct from the starting thiophosphate.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition and exact mass of the product.
Broader Context: Thiono-Thiolo and Other Rearrangements
While this guide focuses on a specific S-to-N rearrangement, it is important to recognize the broader class of thiono-thiolo rearrangements in organophosphate chemistry. [5]This isomerization involves the conversion of a compound with a P=S (thiono) double bond to an isomer with a P-S-R (thiolo) single bond. These reactions are often thermally or photochemically induced and represent another major pathway through which thiophosphate structures can be manipulated. Understanding these alternative reaction pathways is crucial for predicting potential side products and designing robust synthetic routes.
Conclusion
This compound is a powerful and strategic reactant for accessing complex molecular architectures through rearrangement reactions. The S-to-N rearrangement of its S-(2-aminoethyl) derivative provides a reliable and efficient method for synthesizing N-(2-mercaptoethyl) phosphoramidates, which are valuable intermediates in drug discovery and chemical biology. By understanding the underlying mechanism and adhering to rigorous experimental technique, researchers can effectively leverage this chemistry to advance their synthetic programs.
References
-
Philippitsch, V., & Hammerschmidt, F. (2011). Rearrangement of Lithiated S-alkyl O,O-dialkyl Thiophosphates: Scope and Stereochemistry of the Thiophosphate-Mercaptophosphonate Rearrangement. Organic & Biomolecular Chemistry, 9(14), 5220-7. Available from: [Link]
-
Macho, S., et al. (2014). Thiono-Thiolo rearrangement vs. in-situ decomposition reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1048-1057. Available from: [Link]
-
ResearchGate. Scheme 1. a) Alkylation of a thiophosphate and subsequent hydrolysis. b) Proposed rearrangement reaction leading to a stable N-(2mercaptoethyl)phosphoramidate 2. Available from: [Link]
-
Shafi, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. Available from: [Link]
-
Kayukova, L.A., et al. (2015). Modification of organic compounds with Lawesson's reagent. Russian Journal of Organic Chemistry, 51, 148–160. Available from: [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
-
ResearchGate. (PDF) Rearrangement of S-(2Aminoethyl) Thiophosphates to N(2-Mercaptoethyl)phosphoramidates. Available from: [Link]
-
Wikipedia. Lawesson's reagent. Available from: [Link]
- Google Patents. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof.
Sources
Application Notes and Protocols: The Role of Phosphorothioate Modification in Antisense Therapy Research
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of phosphorothioate (PS) modifications, derived from precursors like Sodium O,O-dimethyl thiophosphate, in the field of antisense therapy. This document provides in-depth scientific insights, field-proven protocols, and data-driven analyses to facilitate the effective design and implementation of phosphorothioate-modified antisense oligonucleotides (ASOs) in preclinical and clinical research.
Introduction: The Imperative for Chemical Modification in Antisense Therapy
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, designed to bind to specific mRNA sequences and modulate gene expression.[1][2][3] However, unmodified phosphodiester oligonucleotides are of limited therapeutic utility due to their rapid degradation by endogenous nucleases.[2][4][5] This inherent instability necessitates chemical modifications to enhance their drug-like properties. The phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, is a cornerstone of ASO chemistry, significantly improving their therapeutic potential.[6][7][8] This modification is instrumental in conferring nuclease resistance, modulating protein binding for favorable pharmacokinetics, and enabling effective delivery to target tissues.[1][9]
The Phosphorothioate Backbone: A Gateway to Enhanced Therapeutic Efficacy
The introduction of a phosphorothioate linkage fundamentally alters the physicochemical properties of an oligonucleotide, leading to several critical advantages in a therapeutic context.
Mechanism of Nuclease Resistance
The substitution of sulfur for a non-bridging oxygen in the phosphodiester backbone sterically hinders the approach of nucleases, the enzymes responsible for degrading nucleic acids.[4] This modification significantly increases the oligonucleotide's half-life in biological fluids and within cells, a prerequisite for sustained therapeutic activity.[4][10] It is recommended to incorporate at least three PS bonds at both the 5' and 3' ends of an oligonucleotide to effectively inhibit exonuclease degradation.[5]
Figure 1: Nuclease Resistance Mechanism.
Modulation of Protein Binding and Pharmacokinetics
The phosphorothioate modification increases the lipophilicity of the oligonucleotide, leading to enhanced binding to plasma and cellular proteins.[1][9] This interaction is crucial for the biodistribution and cellular uptake of ASOs. Binding to plasma proteins, such as albumin, prevents rapid renal clearance and extends the circulation half-life of the ASO, allowing for greater distribution to peripheral tissues.[1] Furthermore, interactions with specific cell surface proteins facilitate the entry of ASOs into cells.[11]
Impact on Toxicity
While the phosphorothioate modification is essential for therapeutic efficacy, it can also contribute to dose-dependent toxicities. [12][13][14]These can arise from non-specific interactions with cellular proteins, leading to changes in gene expression, altered RNA processing, and immune stimulation. [13][15]Common toxicities observed in preclinical studies include activation of the complement cascade and prolongation of clotting times. [12][16]Therefore, careful dose-finding studies and monitoring for potential adverse effects are critical in the development of PS-modified ASOs.
Synthesis of Phosphorothioate-Modified Oligonucleotides
The synthesis of PS-modified oligonucleotides is typically achieved using automated solid-phase phosphoramidite chemistry. The key step is the sulfurization of the internucleotidic phosphite triester linkage to a phosphorothioate triester.
Sulfurization Reagents
A variety of sulfur-transfer reagents can be used for this purpose. While historical methods have utilized elemental sulfur, modern synthesis protocols often employ more efficient and soluble reagents such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or PADS (phenylacetyl disulfide).
Synthetic Protocol Overview
The synthesis cycle for incorporating a phosphorothioate linkage is as follows:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.
-
Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite monomer.
-
Sulfurization: Conversion of the newly formed phosphite triester to a phosphorothioate triester using a sulfurizing agent.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Figure 3: Solid-Phase Synthesis of PS-ASOs.
In Vitro Evaluation of Phosphorothioate-Modified ASOs
A series of in vitro experiments are essential to characterize the activity and properties of newly synthesized PS-ASOs.
Protocol: Assessment of Nuclease Stability
Objective: To determine the stability of PS-modified ASOs in the presence of nucleases compared to unmodified oligonucleotides.
Materials:
-
PS-modified ASO and an unmodified control ASO of the same sequence.
-
Fetal bovine serum (FBS) or a specific nuclease (e.g., snake venom phosphodiesterase).
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents.
-
Gel imaging system.
Procedure:
-
Prepare solutions of the PS-modified and unmodified ASOs at a concentration of 10 µM in TE buffer.
-
In separate microcentrifuge tubes, mix 5 µL of each oligonucleotide solution with 45 µL of 10% FBS (or a solution of the specific nuclease).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 10 µL aliquot from each reaction and immediately quench the enzymatic activity by adding an equal volume of loading buffer containing a denaturant (e.g., formamide) and heating to 95°C for 5 minutes.
-
Analyze the samples by denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.
Expected Results: The unmodified oligonucleotide will show significant degradation over time, appearing as a smear or disappearing entirely. The PS-modified ASO will remain largely intact, demonstrating its enhanced nuclease resistance.
Protocol: Evaluation of Target Knockdown Efficiency
Objective: To quantify the ability of a PS-ASO to reduce the expression of its target mRNA and protein.
Materials:
-
Target cells expressing the gene of interest.
-
PS-ASO designed to target the mRNA of the gene of interest.
-
Non-targeting control PS-ASO.
-
Lipofectamine or other transfection reagent.
-
Cell culture medium and supplements.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
-
Reagents for protein extraction and Western blotting.
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Prepare transfection complexes by mixing the PS-ASO (at various concentrations) or the control ASO with the transfection reagent in serum-free medium, according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for the desired period (typically 24-72 hours).
-
For mRNA analysis:
-
Harvest the cells and extract total RNA.
-
Perform qRT-PCR to quantify the expression level of the target mRNA, normalized to a housekeeping gene.
-
-
For protein analysis:
-
Lyse the cells and extract total protein.
-
Perform Western blotting to determine the level of the target protein, using an antibody specific to the protein of interest and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the percentage of target mRNA or protein knockdown relative to cells treated with the non-targeting control ASO.
| ASO Concentration | Target mRNA Level (% of Control) | Target Protein Level (% of Control) |
| 10 nM | 75% | 80% |
| 50 nM | 40% | 50% |
| 100 nM | 15% | 25% |
| Table 1: Example Data for Target Knockdown Efficiency. |
In Vivo Application and Considerations
The ultimate test of a therapeutic ASO is its efficacy and safety in a living organism.
Delivery and Biodistribution
In vivo delivery of PS-ASOs can be achieved through various routes, including intravenous, subcutaneous, and intrathecal injection. [2][3]The phosphorothioate backbone facilitates broad distribution to tissues such as the liver, kidney, and spleen. [1]For targeting the central nervous system, direct administration into the cerebrospinal fluid is often necessary. [17]
Protocol: In Vivo Efficacy Study in a Mouse Model
Objective: To evaluate the therapeutic effect of a PS-ASO in a relevant animal model of disease.
Materials:
-
Animal model of the disease (e.g., a transgenic mouse model).
-
PS-ASO targeting the disease-causing gene.
-
Saline or other appropriate vehicle control.
-
Equipment for animal handling and administration of the ASO.
-
Methods for assessing disease phenotype (e.g., behavioral tests, histological analysis, biomarker measurements).
Procedure:
-
Acclimate the animals to the housing conditions.
-
Randomly assign animals to treatment groups (e.g., vehicle control, low-dose ASO, high-dose ASO).
-
Administer the PS-ASO or vehicle control according to the planned dosing schedule and route of administration.
-
Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
At predetermined time points, assess the disease phenotype using relevant and validated methods.
-
At the end of the study, euthanize the animals and collect tissues for downstream analysis (e.g., target gene expression, histopathology).
Data Analysis: Compare the disease phenotype in the ASO-treated groups to the vehicle control group to determine the therapeutic efficacy of the PS-ASO.
Conclusion
The phosphorothioate modification is a fundamental and indispensable tool in the development of antisense oligonucleotide therapeutics. Its ability to confer nuclease resistance and modulate pharmacokinetic properties has been pivotal in translating the concept of antisense technology into clinically approved drugs. [3][7]A thorough understanding of the principles outlined in these application notes, coupled with rigorous experimental validation, will empower researchers to design and develop novel and effective ASO-based therapies for a wide range of diseases.
References
-
Duschmalé, J., et al. (2020). In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3' and 5' thiophosphate linkages. Nucleic Acids Research, 48(1), 63–74. [Link]
-
Eckstein, F. (2000). Nucleoside alpha-thiotriphosphates, polymerases and the exonuclease III analysis of oligonucleotides containing phosphorothioate linkages. Nucleic Acids Research, 28(10), 2043–2049. [Link]
-
Bailey, J. K., et al. (2017). Nucleic acid binding proteins affect the subcellular distribution of phosphorothioate antisense oligonucleotides. Oligonucleotide Therapeutics Society. [Link]
-
Synoligo. (2025). Nuclease Resistance Modifications. [Link]
-
IIMCB. (n.d.). Origins of the Increased Affinity of Phosphorothioate-Modified Therapeutic Nucleic Acids for Proteins. [Link]
-
Liang, X. H., et al. (2020). Phosphorothioate modified oligonucleotide–protein interactions. Nucleic Acids Research, 48(8), 3913–3928. [Link]
-
Duschmalé, J., et al. (2020). In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3' and 5' thiophosphate linkages. Nucleic Acids Research, 48(1), 63–74. [Link]
-
Guga, P., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1935. [Link]
-
Assay Genie. (2024). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. [Link]
-
Duschmalé, J., et al. (2019). In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages. Semantic Scholar. [Link]
-
Liang, X. H., et al. (2020). Phosphorothioate modified oligonucleotide-protein interactions. ResearchGate. [Link]
-
Tam, R. C., et al. (1998). Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide. Nucleic Acids Research, 26(16), 3794–3801. [Link]
-
Shen, W., et al. (2019). Phosphorothioate Antisense Oligonucleotides Bind P-Body Proteins and Mediate P-Body Assembly. Nucleic Acid Therapeutics, 29(6), 343–358. [Link]
-
Croft, L. V., et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics, 34(2), 118–131. [Link]
-
Assay Genie. (2024). Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies. YouTube. [Link]
-
Rozema, D. B., et al. (2017). Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells. Nucleic Acid Therapeutics, 27(1), 29–36. [Link]
-
Iannitti, T., et al. (2014). Phosphorothioate oligonucleotides: effectiveness and toxicity. Current Drug Targets, 15(7), 663–673. [Link]
-
Croft, L. V., et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. ResearchGate. [Link]
-
Bio-Synthesis Inc. (2022). Thiophosphoramidate Morpholinos, A New Class of Antisense Oligonucleotides. [Link]
-
Croft, L. & Fisher, M. (2024). Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact. YouTube. [Link]
-
Bio-Synthesis Inc. (n.d.). 5' Thiophosphate Oligonucleotide Modification. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]
-
Liang, X. H., et al. (2017). Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro. Frontiers in Molecular Biosciences, 4, 105. [Link]
-
Kim, Y. K. (2020). Drug Discovery Perspectives of Antisense Oligonucleotides. Chonnam Medical Journal, 56(2), 93–101. [Link]
-
Thompson, E. L., et al. (2024). Allele-Selective Thiomorpholino Antisense Oligonucleotides as a Therapeutic Approach for Fused-in-Sarcoma Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 25(15), 8328. [Link]
-
Wang, Y., et al. (2018). Phosphorothioate-modified antisense oligonucleotides against human telomerase reverse transcriptase sensitize cancer cells to radiotherapy. Oncology Letters, 16(5), 5731–5738. [Link]
-
Gorska, A., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. European Journal of Medical Technologies, 3(28), 28-39. [Link]
-
Hughes, J. A., et al. (2000). In vitro transport and delivery of antisense oligonucleotides. Methods in Enzymology, 313, 342–358. [Link]
-
Henry, S. P., et al. (1997). Evaluation of the toxicity of ISIS 2302, a phosphorothioate oligonucleotide, in a four-week study in cynomolgus monkeys. Toxicology, 120(2), 145–155. [Link]
-
Dhuri, K., et al. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical Medicine, 9(6), 2004. [Link]
-
Glen Research. (1988). Glen Report 2-12: Modification of Oligonucleotides - An Update. [Link]
-
Wang, H., et al. (2021). Systematic Analysis of Chemical Modifications of Phosphorothioate Antisense Oligonucleotides that Modulate Their Innate Immune Response. Nucleic Acid Therapeutics, 31(4), 256–268. [Link]
-
Malik, A. M., & Zammit, M. (2022). Antisense Oligonucleotides for the Study and Treatment of ALS. Cells, 11(13), 2064. [Link]
-
Lee, S., & Devescovi, V. (2020). Antisense oligonucleotide therapeutics in clinical trials for the treatment of inherited retinal diseases. Current Opinion in Ophthalmology, 31(3), 173–180. [Link]
-
Zhang, Y., et al. (2023). Application of antisense oligonucleotide drugs in amyotrophic lateral sclerosis and Huntington's disease. Frontiers in Pharmacology, 14, 1106602. [Link]
-
Le, B. T., et al. (2022). Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing. Proceedings of the National Academy of Sciences of the United States of America, 119(35), e2204859119. [Link]
-
Wang, Z., et al. (2006). Antisense oligonucleotides: efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? Bioorganic & Medicinal Chemistry, 14(14), 5049–5060. [Link]
-
Bio-Synthesis Inc. (2023). Thiomorpholino oligonucleotides or TMOs – An innovative class of Antisense oligonucleotide. [Link]
-
Medical Sciences Division, University of Oxford. (n.d.). Design, synthesis and optimisation of antisense oligonucleotide therapeutics for improved cellular uptake and efficacy. [https://www.medsci.ox.ac.uk/study/graduateschool/courses/design-synthesis-and-optimisation-of-antisense-oligonucleotide-therapeutics-for-improved-cellular-uptake-and-efficacy]([Link] oligonucleotide-therapeutics-for-improved-cellular-uptake-and-efficacy)
Sources
- 1. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. idtdna.com [idtdna.com]
- 6. Origins of the Increased Affinity of Phosphorothioate-Modified Therapeutic Nucleic Acids for Proteins - IIMCB [iimcb.gov.pl]
- 7. assaygenie.com [assaygenie.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Allele-Selective Thiomorpholino Antisense Oligonucleotides as a Therapeutic Approach for Fused-in-Sarcoma Amyotrophic Lateral Sclerosis [mdpi.com]
- 10. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the toxicity of ISIS 2302, a phosphorothioate oligonucleotide, in a four-week study in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of antisense oligonucleotide drugs in amyotrophic lateral sclerosis and Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety Protocols for the Handling and Storage of Sodium O,O-dimethyl thiophosphate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium O,O-dimethyl thiophosphate (CAS No. 23754-87-2) is an organophosphorus compound utilized in specialized chemical synthesis.[1][2] For instance, it serves as a key reactant in the rearrangement of S-(2-Aminoethyl)thiophosphates to N-(2-Mercaptoethyl)phosphoramidates.[2] Like many organophosphate compounds, it and its structural analogs warrant careful and informed handling due to their potential biological activity, including the inhibition of acetylcholinesterase, a critical enzyme for nerve function.[3][4] This document provides a detailed guide for the safe handling, storage, and emergency management of this reagent, grounded in established safety principles to protect laboratory personnel and the environment.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is limited, a conservative approach to handling is mandated by examining data from structurally similar organothiophosphate compounds. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential cholinesterase inhibition.[3][4]
1.1. GHS Hazard Profile (Based on Analog Data)
The following table summarizes the potential hazards based on classifications for similar organophosphate compounds.[5][6] Personnel must handle this chemical as if it possesses these hazardous properties.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2-4 | H300/H302: Fatal or Harmful if swallowed.[5][6] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin. |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[5] |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
1.2. Primary Routes of Exposure
-
Inhalation: Vapors or aerosols can be absorbed rapidly, posing a significant risk.[3][7]
-
Skin Contact: The compound may be absorbed through the skin, causing systemic toxicity or severe local irritation.[3][7]
-
Eye Contact: Can cause severe irritation or permanent eye damage.[7]
-
Ingestion: Highly toxic if swallowed.[6]
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[3]
2.1. PPE Specifications
| PPE Category | Specifications and Rationale |
| Hand Protection | Required: Chemical-resistant gloves (Nitrile or PVC recommended).[3][8] Rationale: Prevents dermal absorption, a primary exposure route. Gloves must be inspected for tears or degradation before each use and disposed of immediately after handling or if contamination is suspected.[8] |
| Eye & Face Protection | Required: Tightly-fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[6][8] Recommended: A full-face shield should be worn over goggles when there is a risk of splashing, such as during solution preparation or transfers.[3] Rationale: Protects against splashes that can cause severe eye damage. |
| Body Protection | Required: A flame-resistant lab coat. Recommended: For larger quantities or high-risk procedures, wear impervious clothing or a chemical-resistant apron.[7][8] Rationale: Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Required: All work must be performed in a certified chemical fume hood.[3] Contingency: If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] Rationale: Prevents inhalation of toxic vapors or aerosols. |
2.2. Engineering Controls
-
Chemical Fume Hood: The primary engineering control for all procedures involving this compound.
-
Safety Shower & Eyewash Station: Must be readily accessible and tested regularly. The location should be known to all personnel working in the area.[6]
Workflow Diagram: Chemical Safety Lifecycle
The following diagram illustrates the necessary safety checkpoints from procurement to disposal.
Caption: Workflow for the safe lifecycle of this compound.
Protocols for Handling and Storage
4.1. Receiving and Unpacking Protocol
-
Verify the shipment against the purchase order before opening.
-
Transport the unopened package to the designated chemical fume hood.
-
Don all required PPE (gloves, goggles, lab coat).
-
Carefully open the shipping package and inspect the primary container for any signs of damage or leaks.
-
If the container is compromised, initiate spill response procedures immediately (see Section 5.1).
-
If intact, place the container in a secondary containment tray within the designated storage area.
-
Log the chemical into the laboratory inventory system.
4.2. Safe Handling and Solution Preparation Protocol
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Place absorbent, plastic-backed pads on the work surface.
-
PPE: Don the appropriate PPE, including double gloving if desired.
-
Chemical Transfer: Perform all weighing and transfers within the fume hood. Use spark-proof tools and avoid generating dust.[9]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling: Tightly reseal the primary container.[7] Decontaminate any equipment used (spatulas, glassware) and the work surface.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[6][7]
4.3. Storage Protocol
-
Location: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[7][8]
-
Access: The storage location must be locked or otherwise secured to restrict access to authorized personnel only.[7][8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and foodstuffs.[6][7][10] Storing away from acids is critical to prevent the potential evolution of toxic and flammable gases.[7]
-
Container Integrity: Regularly inspect containers for leaks or damage.[11]
Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
5.1. Spill Response Protocol
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[8]
-
Secure: Secure the area to prevent unauthorized entry.[12]
-
Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are unsure, call emergency services immediately.
-
PPE: Don full PPE, including respiratory protection if necessary.
-
Containment: For small spills, contain the material using an inert absorbent such as sand, earth, or vermiculite.[11] Prevent the spill from entering drains or waterways.[8]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[8][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.[7]
Spill Response Decision Flowchart
Caption: Decision-making flowchart for chemical spill response.
5.2. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical help.[7][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate emergency medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting.[7][8] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice immediately.[7][8] |
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[3]
-
Containerization: Collect all contaminated solid waste (e.g., gloves, absorbent materials, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Disposal: Arrange for disposal through a licensed chemical waste disposal contractor in accordance with all local, state, and federal regulations.[7] Do not discharge the chemical or contaminated rinsing water into drains or sewer systems.[8]
References
-
SAFETY DATA SHEET. (2019). PROMOTION LAFLEUR. [Link]
-
MATERIAL SAFETY DATA SHEET - Omethoate 800 g/ℓ. (n.d.). Enviro-Crop. [Link]
-
Safety Data Sheet: O.O-Dimethyl phosphorochloridothioate. (2020). Chemos GmbH & Co.KG. [Link]
-
Best Practices for Emergency Spill Response. (2024). ACTenviro. [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 23754-87-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 1112-38-5: 0,0-Dimethyl Thiophosphate | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. flottec.mx [flottec.mx]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. za.uplcorp.com [za.uplcorp.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. actenviro.com [actenviro.com]
Application Notes & Protocols: Sodium O,O-dimethyl thiophosphate as an Analytical Reference Material
Abstract
This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use of Sodium O,O-dimethyl thiophosphate (NaDMTP) as an analytical reference material. NaDMTP is a key metabolite of several organophosphorus pesticides, including methamidophos and acephate, making its accurate quantification essential for environmental monitoring, food safety analysis, and toxicological studies.[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind protocol design, ensuring robust and reproducible results. Detailed, validated methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside critical data on safety, handling, and physicochemical properties.
Introduction: The Critical Role of a Reference Standard
This compound (CAS No. 23754-87-2) is an organothiophosphate compound of significant analytical interest.[3] While it has been investigated for various chemical reactions, its primary role in modern analytical science is as a certified reference material for the detection and quantification of organophosphorus pesticide residues.[4][5] Organophosphorus compounds are widely used in agriculture but are also potent acetylcholinesterase inhibitors, posing risks to human health and the environment.[6][7] The accurate measurement of their metabolites, like NaDMTP, is a direct indicator of exposure and contamination.[8][9]
The integrity of any quantitative analysis hinges on the quality of the reference material. A well-characterized standard like NaDMTP provides the benchmark against which unknown samples are measured, ensuring the accuracy, precision, and traceability of the data. This document outlines the protocols necessary to leverage this reference material effectively.
Physicochemical and Safety Data
A thorough understanding of the reference material's properties is the foundation of its correct application.
Chemical Properties
The key identifiers and properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 23754-87-2 | [3][10][11] |
| Molecular Formula | C₂H₆NaO₃PS | [3][5] |
| Molecular Weight | 164.10 g/mol | [5][11] |
| Synonyms | O,O-Dimethyl Ester Phosphorothioic Acid Sodium Salt, Methyl Sodium Phosphorothioate | [3][5][11] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in water | [5] |
Safety, Handling, and Storage
As with all organophosphorus compounds, appropriate safety measures are mandatory. Handling should be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).[12][13]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[12][14]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13] The recommended storage temperature is often specified by the supplier.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[12]
Application I: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of organophosphorus compounds.[6][15][16] Its suitability stems from the ability to separate the polar NaDMTP from complex matrices using reversed-phase chromatography.
Scientific Principle
This method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase composed of acetonitrile and water.[16][17] NaDMTP, being a polar analyte, has a limited affinity for the stationary phase and elutes relatively quickly. The sodium salt form enhances its water solubility, making it well-suited for reversed-phase systems.[5] Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentrations of the NaDMTP reference standard, creating a calibration curve.
Detailed Protocol
A. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference material. Transfer quantitatively to a 10 mL Class A volumetric flask. Dissolve and bring to volume with HPLC-grade water or methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and is typically stable for several weeks.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by performing serial dilutions of the primary stock solution with the mobile phase. These should be prepared fresh daily.
B. Sample Preparation (Illustrative Example: Water Sample):
-
Collect the water sample in a clean glass container.
-
If the sample contains particulate matter, filter it through a 0.45 µm syringe filter into an HPLC vial.
-
For samples with expected high concentrations, perform a preliminary dilution with HPLC-grade water to bring the analyte concentration within the calibration range.
-
Spike a blank water sample with a known concentration of NaDMTP to create a quality control (QC) sample to assess matrix effects and recovery.
C. Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard, reliable instrumentation. |
| Column | C18, 250 x 4.6 mm, 5 µm particle size | Industry standard for reversed-phase separation of organophosphates.[16][17] |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v, isocratic) | A common mobile phase for separating organophosphorus pesticides.[16][17] The ratio may require optimization. |
| Flow Rate | 1.0 mL/min | Provides good peak shape and reasonable run times.[16][17] |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sensitivity needs. |
| UV Detector | Diode-Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD is preferred for peak purity analysis. |
| Wavelength | ~210-230 nm | Organothiophosphates exhibit UV absorbance in this lower range.[18] Wavelength should be optimized by scanning the standard. |
D. Calibration and Quantification:
-
Inject the series of working standards to generate a calibration curve.
-
Plot the peak area against the concentration of each standard.
-
Perform a linear regression analysis. The curve must have a correlation coefficient (r²) of ≥ 0.995 for acceptance.
-
Inject the prepared samples and QC samples.
-
Determine the concentration of NaDMTP in the samples by interpolating their peak areas from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for quantitative analysis of NaDMTP by HPLC-UV.
Application II: Confirmatory Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity, making it the gold standard for confirmation of identity and trace-level quantification.[19][20]
Scientific Principle
GC separates volatile compounds based on their boiling points and interaction with a stationary phase. MS then fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio, creating a unique "fingerprint" for definitive identification. Due to the low volatility of the salt NaDMTP, a derivatization step is often required to convert it into a more volatile and thermally stable ester, such as a pentafluorobenzyl (PFB) ester.[21][22] This process enhances its chromatographic properties for GC analysis.
Detailed Protocol
A. Standard and Sample Preparation with Derivatization:
-
Prepare aqueous stock and working standards of NaDMTP as described in the HPLC section.
-
Derivatization Reaction: This protocol is adapted from established methods for alkylphosphates.[21][22]
-
To 1 mL of the standard or sample in a glass vial, add a suitable internal standard (e.g., a deuterated analogue or a related compound not present in the sample).
-
Lyophilize (freeze-dry) the sample to remove water.
-
Add 100 µL of a derivatizing agent solution (e.g., 10% pentafluorobenzyl bromide (PFBBr) in acetone) and a phase-transfer catalyst.
-
Seal the vial and heat at 60-90°C for 1-2 hours. The exact conditions should be optimized.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like ethyl acetate or hexane for GC-MS injection.
-
B. Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent Intuvo/7890 with 5977/7010 MS, or equivalent | Provides necessary sensitivity and robustness.[23] |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) | A nonpolar column offering excellent separation for a wide range of analytes. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min | A general-purpose program; must be optimized for the specific derivative. |
| MS Source Temp. | 230 °C | Standard condition for electron ionization. |
| MS Quad Temp. | 150 °C | Standard condition for quadrupole stability. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition | Scan Mode (for confirmation) and Selected Ion Monitoring (SIM) (for quantification) | Scan mode identifies the compound; SIM mode provides higher sensitivity for quantification. |
GC-MS Workflow Diagram
Caption: Workflow for confirmatory analysis of NaDMTP by GC-MS.
Application III: Structural Identity via ³¹P NMR
For a reference material, unambiguous confirmation of the chemical structure is paramount. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a powerful, non-destructive technique that provides direct information about the chemical environment of the phosphorus atom.
Scientific Principle
The ³¹P nucleus is NMR-active with 100% natural abundance, making ³¹P NMR a highly sensitive and specific tool for phosphorus-containing compounds. The chemical shift (δ) is highly dependent on the oxidation state and bonding environment of the phosphorus atom. For NaDMTP, the phosphorus is in a thiophosphate environment, which gives a characteristic chemical shift that is distinct from its phosphate or dithiophosphate analogues.[24][25] This allows for definitive confirmation of the reference material's identity.
Detailed Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound reference material.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Add a small amount of an external reference standard (e.g., 85% H₃PO₄ in a sealed capillary) if not using the instrument's internal reference.
B. Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | Bruker, JEOL, or Varian (≥400 MHz for ¹H) | Standard high-field NMR for good resolution. |
| Nucleus | ³¹P | The target nucleus for analysis. |
| Technique | ¹H-decoupled single pulse experiment | Simplifies the spectrum by removing P-H coupling, resulting in a single sharp peak. |
| Reference | 85% H₃PO₄ (δ = 0.0 ppm) | The universally accepted standard for ³¹P NMR.[26] |
| Expected Shift | The chemical shift for thiophosphates is distinct from phosphates.[24] The exact value should be confirmed against the Certificate of Analysis. |
Structural Confirmation Logic
Caption: Logic for structural confirmation of NaDMTP using ³¹P NMR.
References
-
LCGC International. Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]
-
J-Stage. Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. [Link]
-
PubMed. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. [Link]
-
Pro-Lab. SAFETY DATA SHEET. [Link]
-
PubMed. Determination of methamidophos residues in food remnants. [Link]
-
Food and Agriculture Organization of the United Nations. METHAMIDOPHOS (100) EXPLANATION. [Link]
-
ResearchGate. Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method | Request PDF. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). analytical methods. [Link]
-
ESSLAB. O-Dimethyl thiophosphate, sodium salt. [Link]
-
CORESTA. Methamidophos. [Link]
-
Cardiff University - ORCA. The analysis of pesticides & related compounds using Mass Spectrometry. [Link]
-
MDPI. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]
-
ResearchGate. Determination of methamidophos by LC-ESI-MS/MS in a fatal poisoning case. [Link]
-
National Institute of Legal Medicine and Forensic Sciences, Portugal. Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. [Link]
-
Arabian Journal of Chemistry. A review on sample preparation and chromatographic determination of acephate and methamidophos in different samples. [Link]
-
Ovid. Analytical Method for the Determination of Urinary Alkylphosphates in Subjects Occupationally Exposed to Organophosphorus Pesticides and in the General Population. [Link]
-
PubMed. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Agilent. Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. [Link]
-
rons. This compound (Technical grade) 1g. [Link]
-
RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]
-
PubChem - NIH. Sodium diethyl phosphorodithioate. [Link]
-
NIH. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. [Link]
-
ResearchGate. 1 H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl.... [Link]
-
Semantic Scholar. Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure. [Link]
-
ResearchGate. A state-of-the-science review of analytical methods for urinary dialkylphosphate metabolites in the assessment of exposure to organophosphate pesticides: From 2000 to 2022 | Request PDF. [Link]
-
ResearchGate. Dimethyl and diethyl phosphate metabolites of OP pesticides and the.... [Link]
-
ResearchGate. (PDF) Analytical Method Developed for Measurement of Dialkylphosphate Metabolites in Urine Collected from Children Non-Occupationally Exposed to Organophosphate Pesticides in an Agricultural Community in Thailand. [Link]
-
The Royal Society of Chemistry. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-. [Link]
Sources
- 1. coresta.org [coresta.org]
- 2. A review on sample preparation and chromatographic determination of acephate and methamidophos in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound (Technical grade) [cymitquimica.com]
- 4. This compound | 23754-87-2 [chemicalbook.com]
- 5. Buy this compound | 23754-87-2 [smolecule.com]
- 6. selectscience.net [selectscience.net]
- 7. CAS 1112-38-5: 0,0-Dimethyl Thiophosphate | CymitQuimica [cymitquimica.com]
- 8. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (Technical grade) [lgcstandards.com]
- 11. scbt.com [scbt.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. flottec.mx [flottec.mx]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector [jstage.jst.go.jp]
- 19. Determination of methamidophos residues in food remnants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. comum.rcaap.pt [comum.rcaap.pt]
- 21. ovid.com [ovid.com]
- 22. researchgate.net [researchgate.net]
- 23. agilent.com [agilent.com]
- 24. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. rsc.org [rsc.org]
Application Note: Enhancing GC Analysis of Sodium O,O-dimethyl thiophosphate through Chemical Derivatization
Abstract
Sodium O,O-dimethyl thiophosphate (NaDMTP) is a polar, ionic organophosphorus compound that presents significant challenges for direct analysis by gas chromatography (GC) due to its low volatility and thermal lability. This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective derivatization of NaDMTP to enable robust and sensitive GC-based analysis. Two field-proven protocols are detailed: a versatile silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for general-purpose GC-Mass Spectrometry (GC-MS) analysis, and a high-sensitivity alkylation method using Pentafluorobenzyl Bromide (PFBBr) suitable for trace-level detection with an Electron Capture Detector (GC-ECD) or Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS). The causality behind procedural steps, critical parameters, and expected outcomes are explained to ensure scientific integrity and successful implementation.
The Analytical Challenge: Why Derivatization is Essential
This compound (CAS No. 23754-87-2) is a salt, rendering it non-volatile and thermally unstable at the temperatures typically used in GC inlets (250-300°C)[1][2]. Direct injection of NaDMTP into a GC system results in several analytical problems:
-
Lack of Volatilization: The ionic nature of the salt prevents it from transitioning into the gas phase, meaning it will not travel through the analytical column.
-
Thermal Degradation: High temperatures in the GC inlet can cause the molecule to decompose, leading to a loss of the target analyte and the potential creation of interfering artifacts[3][4].
-
Active Site Interaction: The polar nature of the thiophosphate group can lead to strong adsorption on active sites (e.g., free silanol groups) within the GC inlet liner and column, resulting in poor peak shape, peak tailing, and poor quantitative reproducibility[5].
To overcome these limitations, chemical derivatization is a mandatory sample preparation step. The core principle is to chemically modify the analyte to replace its polar, active functional group with a non-polar, volatile, and thermally stable group, making it amenable to GC analysis[6][7][8].
Principle of Derivatization for Organophosphates
Derivatization for a compound like NaDMTP involves targeting the anionic phosphorothioate moiety. The reaction effectively converts the ionic salt into a neutral, less polar ester. This transformation drastically reduces intermolecular forces and hydrogen bonding potential, which in turn increases the analyte's vapor pressure (volatility) and thermal stability[7][9].
This guide details two primary strategies:
-
Silylation: Replaces the active proton (after acidification or in-situ exchange) with a trimethylsilyl (TMS) group. This is a robust, general-purpose method.[10][11]
-
Pentafluorobenzylation: An alkylation reaction that attaches a pentafluorobenzyl (PFB) group. This is employed for ultra-trace analysis, as the resulting derivative is highly sensitive to specialized detectors like ECD.[12][13]
Workflow Overview
Caption: General experimental workflow for the derivatization and GC analysis of NaDMTP.
Method 1: Silylation for GC-MS Analysis
Silylation is one of the most widely used derivatization techniques in GC analysis[11]. This protocol uses BSTFA, a powerful trimethylsilyl donor, often with a trimethylchlorosilane (TMCS) catalyst to enhance the reaction rate for moderately hindered or slow-reacting compounds[14][15]. The TMS derivative is thermally stable and provides characteristic mass spectra for confident identification.
Chemical Reaction
Caption: Silylation of this compound with BSTFA.
Materials and Reagents
| Item | Specifications |
| Analyte Standard | This compound, ≥98% purity |
| Derivatization Reagent | BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) |
| Solvent | Anhydrous Acetonitrile or Pyridine, GC grade |
| Vials | 2 mL amber glass autosampler vials with PTFE-lined caps |
| Heating/Mixing | Heating block or oven, vortex mixer |
| Evaporation | Nitrogen evaporation system |
| GC System | Gas Chromatograph with a Mass Spectrometer (MS) detector |
Step-by-Step Protocol
-
Standard/Sample Preparation: Prepare a stock solution of NaDMTP in a suitable solvent (e.g., methanol). Pipette an aliquot containing 1-100 µg of the analyte into a 2 mL reaction vial.
-
Solvent Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen at room temperature. It is critical to remove all protic solvents and water, as they will consume the derivatization reagent[14].
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile (or pyridine) to the dried residue to redissolve it.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.
-
Reaction Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion[7][14].
-
Cooling and Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typical.
Recommended GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977B MS or equivalent |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) |
| Oven Program | Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C (Electron Ionization, EI) |
| MS Quadrupole | 150°C |
| Scan Range | 50-400 m/z |
Method 2: Pentafluorobenzylation for High-Sensitivity GC-ECD/NCI-MS Analysis
For applications requiring ultra-low detection limits, alkylation with PFBBr is the method of choice. The resulting PFB derivative is a potent electron-capturing compound, making it exceptionally sensitive for GC-ECD or GC-MS analysis in Negative Chemical Ionization (NCI) mode[13][16][17]. This reaction often benefits from a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous/polar analyte and the reagent in an organic solvent.
Chemical Reaction
Caption: Pentafluorobenzylation of this compound with PFBBr.
Materials and Reagents
| Item | Specifications |
| Analyte Standard | This compound, ≥98% purity |
| Derivatization Reagent | Pentafluorobenzyl Bromide (PFBBr), 5% in Acetone |
| Phase-Transfer Catalyst | Tetrabutylammonium hydrogen sulfate (TBAHS) or 18-Crown-6 |
| Solvent | Acetone, Dichloromethane, Hexane (all pesticide grade) |
| Base (optional) | Anhydrous Potassium Carbonate (K₂CO₃) |
| Vials | 4 mL amber glass vials with PTFE-lined caps |
| Cleanup | Silica solid-phase extraction (SPE) cartridges (optional) |
Step-by-Step Protocol
-
Sample Preparation: Transfer an aqueous solution of the sample or standard (approx. 1 mL) into a 4 mL vial.
-
Catalyst Addition: Add ~30 mg of TBAHS as the phase-transfer catalyst.
-
Solvent and Reagent: Add 1 mL of Dichloromethane and 100 µL of the 5% PFBBr in acetone solution to the vial.
-
Reaction Incubation: Cap the vial tightly and vortex vigorously for 1 minute. Place the vial in a heating block at 60°C for 1 hour. Agitate periodically.
-
Phase Separation: After cooling to room temperature, the organic layer (bottom, dichloromethane) contains the PFB derivative. Carefully transfer this layer to a clean vial.
-
Cleanup (Optional but Recommended): To remove excess PFBBr reagent which can interfere with ECD analysis, pass the organic extract through a small silica SPE cartridge, eluting with hexane or a hexane/dichloromethane mixture.
-
Final Volume Adjustment: Evaporate the solvent under a gentle nitrogen stream and reconstitute in 1 mL of hexane for GC injection.
Recommended GC-ECD Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC with µECD or equivalent |
| Injection Mode | Pulsed Splitless, 1 µL |
| Inlet Temperature | 270°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | DB-5ms or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness |
| Oven Program | Initial 100°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) |
| Detector | Electron Capture Detector (µECD) |
| Detector Temp | 320°C |
| Makeup Gas | Nitrogen, 60 mL/min |
Protocol Validation and Troubleshooting
A robust analytical method requires a self-validating system. To ensure trustworthiness, the following checks should be performed:
-
Derivatization Efficiency: Analyze a known concentration of the derivatized standard. Compare the peak response against a calibration curve to ensure the reaction yield is high and reproducible.
-
Absence of Interferences: Inject a reagent blank (all steps without the analyte) to confirm that no interfering peaks are present at the retention time of the derivatized analyte.
-
Linearity: Prepare a calibration curve with at least five concentration points to demonstrate the linear response of the derivative across the desired analytical range.
Common Troubleshooting Scenarios
| Problem | Potential Cause | Suggested Solution |
| No or Low Peak Area | Incomplete derivatization; presence of water/moisture; analyte degradation. | Ensure complete dryness before adding reagents. Increase reaction time/temperature. Check reagent quality.[14] |
| Poor Peak Shape (Tailing) | Active sites in the GC system; co-eluting interferences. | Replace GC inlet liner and trim the column. Check for system leaks. Improve sample cleanup.[5] |
| Large Reagent Peaks | Excess derivatization reagent injected. | For PFBBr, use a silica cleanup step. For silylation, dilute the sample or use a split injection if sensitivity allows. |
| Poor Reproducibility | Inconsistent reaction conditions; sample matrix effects. | Use a heating block for consistent temperature. Use an internal standard. Validate the method with matrix-matched standards. |
Conclusion
Direct GC analysis of this compound is not feasible due to its inherent physicochemical properties. Chemical derivatization is an essential and powerful technique to convert the analyte into a volatile and thermally stable form. Silylation with BSTFA offers a reliable and straightforward method for routine GC-MS analysis, providing excellent structural confirmation. For applications demanding the highest sensitivity, pentafluorobenzylation with PFBBr followed by GC-ECD or GC-NCI-MS analysis provides a robust solution for detecting the analyte at ultra-trace levels. The choice of method depends on the specific analytical goals, required sensitivity, and available instrumentation.
References
-
D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. [Link]
-
Pang, G. F., Fan, C. L., Liu, Y. M., Cao, Y. Z., Zhang, J. J., Fu, B. L., Li, Z. Y., Wu, Y. P., & Guo, T. T. (2006). Residue analysis of acephate and its metabolite methamidophos in open field and greenhouse pakchoi (Brassica campestris L.) by gas chromatography-tandem mass spectrometry. Journal of agricultural and food chemistry, 54(1), 53–59. [Link]
-
Mohapatra, S., Manikrao, G., Siddamallaiah, L., Buddidhathi, R., & Matadha, N. Y. (2017). Dissipation of acephate and methamidophos residues on brinjal (Solanum melongena L.) and okra (Abelmoschus esculentus L.). Polish Journal of Environmental Studies, 26(3), 1165-1172. [Link]
-
Ueno, E., Oshima, H., Saito, I., Matsumoto, H., & Nakazawa, H. (1997). Analysis of Acephate and Methamidophos in Agricultural Products by GC. Journal of the Food Hygienic Society of Japan (Shokuhin Eiseigaku Zasshi), 38(4), 262-266. [Link]
-
Ueno, E., Oshima, H., Saito, I., Matsumoto, H., & Nakazawa, H. (1997). Analysis of Acephate and Methamidophos in Agricultural Products by GC. Semantic Scholar. [Link]
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell Instrument Co., Ltd.[Link]
-
Adis International. (n.d.). Derivatization reagents for GC. Adis International. [Link]
-
Al-Rimawi, F., et al. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 29(1), 1-25. [Link]
-
Agilent Technologies. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Agilent Technologies Application Note. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
-
D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. ResearchGate. [Link]
-
Tsikas, D. (2016). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate. [Link]
-
Naccarato, A., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(19), 6828. [Link]
-
Möller, A., et al. (2003). Extraction and derivatization of polar herbicides for GC-MS analyses. Journal of chromatographic science, 41(1), 25–32. [Link]
-
Deoxytamin, B. (2006). Determination of Pentafluorobenzyl Derivatives of Phosphonic and Phosphonothioic Acids by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Chemistry For Everyone. (2024, January 18). What Is Derivatization In Gas Chromatography? YouTube. [Link]
-
Tsikas, D. (2017). Pentafluorobenzyl bromide—A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187-201. [Link]
-
D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. PubMed Central. [Link]
-
Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. PubMed. [Link]
-
Agilent Technologies. (n.d.). Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Agilent Technologies Application Note. [Link]
-
Al-Qassas, R. S., & Al-Zghoul, S. M. (2018). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. American Journal of Analytical Chemistry, 9, 219-228. [Link]
-
Chen, Y., et al. (2014). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 970, 75–83. [Link]
-
Tiryaki, O., & Bayso, N. (2014). The effects of heat treatment on the degradation of the organophosphate pesticide chlorpyrifos-ethyl in tomato homogenate. Quality Assurance and Safety of Crops & Foods, 6(4), 453-459. [Link]
-
Holden, A. J., & Shaw, I. C. (2000). Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food. Journal of agricultural and food chemistry, 48(12), 6261–6265. [Link]
-
Watts, R. R., & Storherr, R. W. (1969). Gas Chromatography of Organophosphorus Pesticides: Retention Times and Response Data on Three Columns. Journal of AOAC INTERNATIONAL, 52(3), 513–521. [Link]
-
Hardt, J., & Angerer, J. (2000). Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects. The Analyst, 125(12), 2141–2145. [Link]
-
Ghorbani, M., et al. (2024). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. Toxicology Reports, 12, 281-289. [Link]
Sources
- 1. This compound (Technical grade) [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. qascf.com [qascf.com]
- 4. Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. covachem.com [covachem.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiophosphorylation Reactions with Divalent Metals
Welcome to the technical support center for thiophosphorylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using divalent metals as cofactors in kinase-catalyzed thiophosphorylation reactions. Here, we move beyond standard protocols to explain the "why" behind experimental choices, ensuring both scientific rigor and practical success.
Introduction to Thiophosphorylation and the Critical Role of Divalent Metals
Thiophosphorylation is a powerful biochemical tool that substitutes a non-bridging oxygen atom with a sulfur atom on the phosphate group of ATP, utilizing ATPγS as a cofactor.[1][2] This modification creates a thiophosphorylated substrate that is relatively stable against phosphatases, making it invaluable for studying kinase activity, identifying kinase substrates, and developing kinase inhibitors.[1]
Protein kinases, the enzymes catalyzing this reaction, are metalloenzymes that critically depend on divalent cations for their catalytic activity.[3][4] These metal ions, typically Mg²⁺ or Mn²⁺, play multiple essential roles in the reaction mechanism:
-
ATP Coordination: One or two metal ions bind to the α-, β-, and γ-phosphates of ATP, neutralizing its negative charge and orienting it correctly within the kinase's active site.[5][6][7]
-
Facilitating Phosphoryl Transfer: The metal ions act as electrophilic catalysts, stabilizing the transition state of the phosphoryl transfer reaction.[7][8]
-
Product Release: Divalent metals also influence the rate of product (ADP) release, which can be a rate-limiting step in the catalytic cycle.[3][5]
While Mg²⁺ is the most common physiological divalent metal, its efficiency in promoting thiophosphorylation can be low.[1] This is because Mg²⁺, a "hard" Lewis acid, has a lower affinity for the "soft" sulfur atom in ATPγS compared to oxygen. Consequently, many kinases exhibit sluggish kinetics with ATPγS when only Mg²⁺ is present.[1] This guide will help you troubleshoot and optimize your thiophosphorylation reactions by strategically using different divalent metals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your thiophosphorylation experiments, with a focus on the role of divalent metals.
Issue 1: Low or No Thiophosphorylation Signal
Probable Causes & Solutions
-
Suboptimal Divalent Metal Cofactor: As mentioned, Mg²⁺ alone is often inefficient for thiophosphorylation. "Thiophilic" metals like Mn²⁺ or Co²⁺ can significantly enhance the reaction rate by better coordinating with the sulfur atom in ATPγS.[1]
-
Solution: Replace MgCl₂ with MnCl₂ in your reaction buffer. Start with a concentration of 5-10 mM MnCl₂. For some kinases, a combination of Mg²⁺ and a lower concentration of Mn²⁺ (e.g., a 10:1 ratio of Mg²⁺ to Mn²⁺) can have a synergistic "rescue effect" on thiophosphorylation activity.[1]
-
-
Incorrect Metal Ion Concentration: The optimal concentration of divalent metals is kinase-specific.[9] Both insufficient and excessive concentrations can inhibit kinase activity.
-
Solution: Perform a metal ion titration experiment to determine the optimal concentration for your specific kinase. Test a range of concentrations (e.g., 1 mM to 20 mM) for both MgCl₂ and MnCl₂.
-
-
Presence of Chelating Agents: Buffers containing EDTA or EGTA will chelate the divalent metal ions, rendering the kinase inactive.
-
Solution: Ensure your reaction buffers are free from chelating agents. If your protein stocks contain EDTA, use dialysis or a desalting column to remove it before setting up the kinase reaction.[10]
-
-
ATPγS Degradation: ATPγS is less stable than ATP, especially in acidic conditions.[11]
-
Solution: Prepare fresh ATPγS stocks and store them at -20°C or -80°C in small aliquots. Avoid multiple freeze-thaw cycles.
-
Issue 2: High Background Phosphorylation (with ATP contamination)
Probable Causes & Solutions
-
ATP Contamination in ATPγS Stock: Commercial ATPγS can contain small amounts of contaminating ATP. In the presence of Mg²⁺, kinases will preferentially use the contaminating ATP, leading to a high background of regular phosphorylation.[1]
-
Solution: Use a divalent metal that favors thiophosphorylation over phosphorylation. For many tyrosine kinases, Mn²⁺ can enhance thiophosphorylation efficiency even in the presence of competing ATP.[1] For some serine/threonine kinases like PKA, Co²⁺ has been shown to be the optimal cation for promoting thiophosphorylation in the presence of ATP.[1]
-
-
Kinase Preference for ATP: Even with pure ATPγS, the inherent preference of the kinase for ATP can be a challenge, especially in cellular extracts where ATP is abundant.[1]
-
Solution: Optimize the ratio of Mg²⁺ to a "thiophilic" metal. A study on Abl kinase demonstrated that a 10:1 ratio of Mg²⁺ to Mn²⁺ allowed for rapid and specific thiophosphorylation even in complex cell extracts.[1]
-
Issue 3: Inconsistent or Irreproducible Results
Probable Causes & Solutions
-
Variability in Metal Ion Concentration: Small variations in the concentration of divalent metals can lead to significant differences in kinase activity, especially if you are operating on the steep part of the concentration-response curve.
-
Solution: Be meticulous in preparing your reaction buffers. Always use fresh dilutions from a concentrated stock solution.
-
-
Precipitation of Metal Hydroxides: At higher pH values, divalent metal ions can precipitate as hydroxides, reducing their effective concentration.
-
Solution: Ensure your reaction buffer is well-buffered and the pH is stable. If you observe precipitation upon adding the metal salt, try lowering the pH slightly or preparing the buffer fresh.
-
Frequently Asked Questions (FAQs)
Q1: Why do different kinases have different preferences for Mg²⁺ and Mn²⁺?
The preference for Mg²⁺ versus Mn²⁺ is determined by the specific architecture of the kinase's active site.[9] The coordination geometry and the nature of the amino acid residues that interact with the divalent metal ions influence which metal will better support catalysis. For example, some kinases have an active site that can accommodate the slightly larger ionic radius of Mn²⁺ more effectively, leading to enhanced activity.
Q2: Can I use other divalent metals besides Mg²⁺ and Mn²⁺?
Yes, other divalent metals like Co²⁺, Zn²⁺, and Ni²⁺ have been shown to support thiophosphorylation.[1][3] However, their effectiveness is highly kinase-dependent. It's important to empirically test different metals to find the optimal one for your system. Be aware that some metals, like Cu²⁺ and Hg²⁺, may cause protein precipitation.[1]
Q3: How does the choice of divalent metal affect reaction kinetics?
The choice of divalent metal can influence several kinetic parameters, including Vmax and Km. For instance, with Csk and Src tyrosine kinases, increasing the concentration of free Mg²⁺ increases the Vmax without changing the apparent Km for ATP-Mg.[12] In contrast, for the fibroblast growth factor receptor kinase, increasing free Mg²⁺ increases Vmax and decreases the apparent Km for ATP-Mg.[12] These differences highlight the distinct roles of divalent metals in substrate binding and catalysis for different kinases.
Q4: Is it possible to have too high a concentration of divalent metals?
Yes, excessive concentrations of divalent metals can be inhibitory. This can be due to several factors, including the binding of a second metal ion to an inhibitory site, alteration of the protein's conformation, or precipitation of reaction components.[5][13] Therefore, a titration experiment is crucial to identify the optimal concentration range.
Data Presentation
Table 1: Differential Effects of Common Divalent Metals on Kinase Activity
| Divalent Metal | Lewis Acid Character | Typical Effect on Phosphorylation | Typical Effect on Thiophosphorylation | Notes |
| Mg²⁺ | Hard | Generally efficient | Often inefficient, leading to slow kinetics[1] | The most common physiological divalent cation.[13] |
| Mn²⁺ | Borderline | Can be more or less efficient than Mg²⁺, depending on the kinase[9] | Often enhances the rate significantly compared to Mg²⁺[1] | Can "rescue" thiophosphorylation in the presence of Mg²⁺ and ATP.[1] |
| Co²⁺ | Borderline | Variable | Can be highly efficient, sometimes more so than Mn²⁺[1] | Shown to be optimal for PKA thiophosphorylation in the presence of ATP.[1] |
| Zn²⁺ | Borderline | Can support catalysis | Can support catalysis | May hamper product release.[3] |
| Ca²⁺ | Hard | Generally does not support steady-state catalysis[13][14] | Not typically used | Can trap the reaction products at the active site, slowing down the enzymatic reaction.[13][14] |
Experimental Protocols
Protocol 1: Divalent Metal Titration for Optimal Thiophosphorylation
This protocol provides a step-by-step guide to determine the optimal concentration of a divalent metal (e.g., MnCl₂) for your kinase of interest.
Materials:
-
Purified kinase
-
Substrate (peptide or protein)
-
ATPγS
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Stock solutions of MgCl₂ (e.g., 1 M) and MnCl₂ (e.g., 1 M)
-
Reaction quench solution (e.g., 0.5 M EDTA)
-
Detection reagents (e.g., anti-thiophosphate ester antibody, reagents for mass spectrometry)
Procedure:
-
Prepare a series of reaction buffers: Create a set of reaction buffers containing varying concentrations of the divalent metal to be tested (e.g., 0, 1, 2, 5, 10, 15, 20 mM MnCl₂).
-
Set up the kinase reactions: In a microtiter plate or microcentrifuge tubes, combine the kinase, substrate, and ATPγS in the prepared reaction buffers. Keep the concentrations of the kinase, substrate, and ATPγS constant across all reactions.
-
Initiate the reaction: Add ATPγS to start the reaction.
-
Incubate: Incubate the reactions at the optimal temperature for your kinase (e.g., 30°C) for a fixed period (e.g., 30 minutes). Ensure the reaction time is within the linear range of product formation.
-
Quench the reaction: Stop the reactions by adding the quench solution (EDTA).[1]
-
Detect the thiophosphorylated product: Analyze the samples using your chosen detection method (e.g., Western blot with a thiophosphate-specific antibody or MALDI-TOF mass spectrometry).[1]
-
Analyze the data: Quantify the amount of thiophosphorylated product at each divalent metal concentration. Plot the signal versus the metal concentration to determine the optimal concentration.
Visualizations
Diagram 1: The Role of Divalent Metals in Kinase Catalysis
Caption: A simplified workflow of the two-metal-ion mechanism in kinase catalysis.
Diagram 2: Troubleshooting Workflow for Low Thiophosphorylation
Caption: A decision tree for troubleshooting low thiophosphorylation yield.
References
-
Dar, A. C., & Shokat, K. M. (2011). Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection. ACS Chemical Biology, 2(1), 45-56. [Link]
-
Zimmermann, M. J., et al. (2013). Divalent Metal Ions Mg2+ and Ca2+ Have Distinct Effects on Protein Kinase A Activity and Regulation. Journal of Biological Chemistry, 288(19), 13695-13705. [Link]
-
Kinkl, N., et al. (2016). Divalent metal ions control activity and inhibition of protein kinases. Metallomics, 8(1), 69-77. [Link]
-
Uhse, S., & Engel, M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets (pp. 1-46). Wiley-VCH. [Link]
-
Bao, Z. Q., et al. (2012). Price To Be Paid for Two-Metal Catalysis: Magnesium Ions That Accelerate Chemistry Unavoidably Limit Product Release from a Protein Kinase. Journal of the American Chemical Society, 134(34), 14035-14045. [Link]
-
Shapiro, M. J., & Cole, P. A. (2015). Catalytic Mechanisms and Regulation of Protein Kinases. Annual Review of Biochemistry, 84, 625-661. [Link]
-
Zimmermann, M. J., et al. (2013). Divalent Metal Ions Mg(2+) and Ca(2+) Have Distinct Effects on Protein Kinase A Activity and Regulation. ResearchGate. [Link]
-
Yang, J., et al. (1997). Requirement for an additional divalent metal cation to activate protein tyrosine kinases. Journal of Biological Chemistry, 272(46), 29058-29062. [Link]
-
Allen, J. J., et al. (2007). A Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry. Current Protocols in Chemical Biology, 1, 27-46. [Link]
-
Tucker, C. L., & Fields, S. (2013). Thiol-ene Enabled Detection of Thiophosphorylated Kinase Substrates. ACS Chemical Biology, 8(7), 1435-1440. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
ResearchGate. (n.d.). Importance of Mg²⁺ for the kinase catalytic activity. [Link]
-
Wang, J., et al. (2011). Role of Mg2+ ions in protein kinase phosphorylation: Insights from molecular dynamics simulations of ATP-kinase complexes. Journal of Molecular Modeling, 17(9), 2319-2328. [Link]
-
Tucker, C. L., & Fields, S. (2013). Thiol-ene enabled detection of thiophosphorylated kinase substrates. PubMed. [Link]
-
Latorre, M., et al. (2020). How a second Mg2+ ion affects the phosphoryl transfer mechanism in a protein kinase: a computational study. ChemRxiv. [Link]
-
Grant, B. D., & Adams, J. A. (1996). Divalent metal ions influence catalysis and active-site accessibility in the cAMP-dependent protein kinase. Biochemistry, 35(6), 2022-2029. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 3-18. [Link]
-
ResearchGate. (n.d.). Optimization of MgCl2 concentration in samples. [Link]
-
Gill, K., et al. (2019). Mg2+ regulation of kinase signaling and immune function. Journal of Experimental Medicine, 216(7), 1544-1563. [Link]
-
Chen, J., et al. (2023). Catalyst-free thiophosphorylation of in situ formed ortho-quinone methides. Organic & Biomolecular Chemistry, 21(10), 2119-2123. [Link]
-
Bhatia, M., & Grubmeyer, C. (1993). The role of divalent magnesium in activating the reaction catalyzed by orotate phosphoribosyltransferase. Archives of Biochemistry and Biophysics, 301(2), 241-247. [Link]
Sources
- 1. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene enabled detection of thiophosphorylated kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divalent metal ions control activity and inhibition of protein kinases - Metallomics (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Divalent metal ions influence catalysis and active-site accessibility in the cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Divalent Metal Ions Mg2+ and Ca2+ Have Distinct Effects on Protein Kinase A Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of phosphoroamidates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for phosphoroamidate synthesis. This resource is designed to provide in-depth troubleshooting guidance and address frequently encountered challenges in the synthesis of this important class of molecules. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments.
Phosphoroamidates, characterized by a P-N covalent bond, are integral to numerous biologically active compounds and have significant applications in drug delivery as prodrugs, in gene therapy, and as enzyme inhibitors.[1] However, their synthesis can be fraught with challenges, including harsh reaction conditions, the use of sensitive reagents, undesirable side reactions, and difficulties in purification.[1] This guide is structured to provide clear solutions to these common hurdles.
Frequently Asked Questions (FAQs)
This section addresses common queries related to phosphoroamidate synthesis, providing concise answers and foundational knowledge.
Q1: What are the most common synthetic routes to phosphoroamidates?
A1: There are several established methods for forming the phosphoroamidate bond. The choice of method often depends on the specific substrates, desired scale, and available reagents. The main categories of synthesis include:
-
Oxidative Coupling (Atherton-Todd Reaction): This is a widely used method involving the reaction of a dialkyl H-phosphonate with an amine in the presence of a halogenating agent (like CCl₄ or I₂) and a base.[1]
-
Phosphorochloridate Method: This involves the reaction of a phosphoryl chloride with an amine. This method is straightforward but can be limited by the availability and stability of the phosphorochloridate starting material.
-
Staudinger Reaction: This reaction involves the treatment of an azide with a phosphine or phosphite, which can be adapted for phosphoroamidate synthesis.[2]
-
Methods involving Azides: Organic azides can react with trialkyl phosphites to form phosphoroamidates.[1][2] While effective, this can involve hazardous azide precursors.[1]
Q2: Why is my phosphoroamidate product hydrolyzing during workup or purification?
A2: The P-N bond in phosphoroamidates is known to be labile, particularly under acidic conditions.[1] Protonation of the nitrogen atom makes the phosphorus atom more susceptible to nucleophilic attack by water, leading to cleavage of the P-N bond.[1] It is crucial to maintain neutral or slightly basic conditions during aqueous workups and purification. The stability is also influenced by the substituents on the phosphorus and nitrogen atoms.
Q3: What are the key considerations for choosing protecting groups in phosphoroamidate synthesis?
A3: Protecting groups are crucial for preventing unwanted side reactions at other functional groups in your starting materials (e.g., hydroxyl or amino groups on a nucleoside). Key considerations include:
-
Orthogonality: The protecting groups should be removable under conditions that do not affect the newly formed phosphoroamidate bond or other protecting groups.
-
Stability: They must be stable to the reaction conditions used for the phosphoroamidate coupling.
-
Ease of Removal: The deprotection step should be high-yielding and not introduce impurities that are difficult to separate from the final product.
Common protecting groups in the context of nucleoside phosphoroamidates include dimethoxytrityl (DMT) for the 5'-hydroxyl group and various acyl groups for the exocyclic amines of the nucleobases.[3]
Troubleshooting Guides
This section provides a more detailed, problem-and-solution-oriented approach to specific experimental challenges.
Issue 1: Low Yield of the Desired Phosphoroamidate
Low product yield is a frequent and frustrating issue. The root cause can often be traced back to several factors.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Phosphoroamidates and their reactive intermediates are often sensitive to hydrolysis.[][5] Trace amounts of water in solvents or reagents can consume starting materials and lead to byproducts. | Ensure all glassware is rigorously dried. Use anhydrous solvents, preferably from a freshly opened bottle or distilled from an appropriate drying agent. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Inefficient Coupling Reagent | The choice and quality of the coupling reagent are critical. For instance, in Atherton-Todd type reactions, the activity of the halogenating agent can diminish over time. | Use fresh, high-quality coupling reagents. Consider screening different coupling agents (e.g., CCl₄, I₂, trichloroisocyanuric acid) to find the optimal one for your specific substrates.[1] |
| Side Reactions | A variety of side reactions can compete with the desired phosphoroamidate formation, such as the formation of pyrophosphates or reaction at other nucleophilic sites. | Carefully control the reaction temperature. Adding reagents slowly can sometimes minimize side reactions. The use of appropriate protecting groups is essential to block other reactive sites. |
| Steric Hindrance | Bulky substituents on either the amine or the phosphorus-containing reagent can significantly slow down the reaction rate. | Increase the reaction time or temperature. In some cases, a less sterically hindered reagent may be necessary. |
Experimental Protocol: A General Atherton-Todd Reaction for Phosphoroamidate Synthesis
-
To a solution of the dialkyl H-phosphonate (1.0 eq) and the amine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), add a base such as triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the halogenating agent (e.g., iodine, 1.2 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate if iodine was used).
-
Proceed with the aqueous workup, ensuring the pH remains neutral or slightly basic.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Difficulty in Product Purification
The purification of phosphoroamidates can be challenging due to their polarity and potential instability on silica gel.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Product Instability on Silica Gel | The acidic nature of standard silica gel can lead to the degradation of the phosphoroamidate product during column chromatography. | Neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine) in the eluent and then re-equilibrating with the mobile phase. Alternatively, use a different stationary phase like alumina or a reverse-phase C18 silica gel. |
| Co-elution with Byproducts | Side products with similar polarity to the desired phosphoroamidate can make separation by column chromatography difficult. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Formation of Salts | The presence of acidic or basic byproducts can lead to the formation of salts with the product, affecting its chromatographic behavior. | Perform a careful aqueous workup to remove any water-soluble salts before attempting chromatographic purification. |
Issue 3: Ambiguous Product Characterization
Confirming the structure and purity of the final phosphoroamidate product is essential.
Key Analytical Techniques:
-
³¹P NMR Spectroscopy: This is arguably the most informative technique for characterizing phosphoroamidates. The phosphorus atom in a phosphoroamidate typically gives a distinct signal in the ³¹P NMR spectrum, with a chemical shift that is characteristic of its chemical environment.[6][7] The spectrum can also reveal the presence of phosphorus-containing impurities, such as the starting H-phosphonate or phosphate byproducts.[6]
-
¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic moieties of the molecule and can be used to confirm the overall structure. Coupling between phosphorus and adjacent protons or carbons can provide further structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the product. Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for these molecules.
Interpreting ³¹P NMR Data:
| Phosphorus Species | Typical ³¹P Chemical Shift Range (ppm) |
| Phosphoroamidate | +10 to -10 |
| Dialkyl H-phosphonate | +5 to +15 (often a doublet due to P-H coupling) |
| Phosphate ester | 0 to -10 |
| Phosphorochloridate | +3 to +7 |
Note: These are general ranges and can vary depending on the specific structure.
References
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. National Center for Biotechnology Information. [Link]
-
Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. Taylor & Francis Online. [Link]
-
Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. Journal of Advances in Medicine and Medical Research. [Link]
-
Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. Taylor & Francis Online. [Link]
-
Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. National Center for Biotechnology Information. [Link]
-
Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Huaren Science. [Link]
-
Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Oxford Academic. [Link]
-
Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. Taylor & Francis Online. [Link]
-
Hydrolysis of phosphoramidates. A) Reaction scheme for the proline... ResearchGate. [Link]
-
Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. Taylor & Francis Online. [Link]
-
Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Aragen Life Sciences. [Link]
-
Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme. National Center for Biotechnology Information. [Link]
-
New Phosphoramidates as Protecting Groups in Ribooligonucleotides Synthesis. PubMed. [Link]
-
Phosphoramidite compound identification and impurity control by Benchtop NMR. Magritek. [Link]
-
Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. ResearchGate. [Link]
- Process of purifying phosphoramidites.
- Process of purifying phosphoramidites.
-
31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters. PubMed. [Link]
-
Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. ResearchGate. [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]
-
Hydrolysis of a phosphoramidite to give the H-phosphonate via the... ResearchGate. [Link]
-
Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. National Center for Biotechnology Information. [Link]
-
Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation. ACS Publications. [Link]
-
PROCESS OF PURIFYING PHOSPHORAMIDITES. WIPO Patentscope. [Link]
-
Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. PubMed. [Link]
-
31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with... ResearchGate. [Link]
-
phosphoramidites. diyhpluswiki. [Link]
-
Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review Fouzia Bouchareb & Malika Berredjem Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review. ResearchGate. [Link]
-
Low yield in Phosphoamidite synthesis. Reddit. [Link]
-
Synthesis of phosphoramidate-linked DNA by a modified DNA polymerase. PNAS. [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Magritek. [Link]
-
Reactivity and mechanism of hydrolysis of phosphonamides. OSTI.GOV. [Link]
-
31 Phosphorus NMR. University of Ottawa. [Link]
-
Application and Recent Progress of Phosphoramidate Prodrugs Strategies and ProTide Technology in Drug Discovery. ResearchGate. [Link]
-
The acid-catalyzed hydrolysis of a series of phosphoramidates. ACS Publications. [Link]
-
Phosphoramidite. Wikipedia. [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. National Center for Biotechnology Information. [Link]
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. ResearchGate. [Link]
Sources
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journalirjpac.com [journalirjpac.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
Improving the yield and purity of "Sodium O,O-dimethyl thiophosphate" synthesis
Technical Support Center: Synthesis of Sodium O,O-dimethyl thiophosphate
Welcome to the technical support center for the synthesis of this compound (DMPS-Na). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its synthesis, with a focus on improving both yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
While several pathways exist, the most direct and high-yielding method for producing the mono-thiophosphate salt involves the selective sulfurization of dimethyl phosphite in the presence of a base.[1] A common approach uses sodium metal or sodium methoxide in an anhydrous alcoholic solvent, followed by the addition of elemental sulfur.[2]
This is chemically distinct from the reaction of phosphorus pentasulfide (P₂S₅) with methanol, which primarily yields O,O-dimethyldithio-phosphoric acid, a different chemical entity.[3][4]
The general reaction for the preferred route is: (CH₃O)₂P(O)H + Na⁺ Base⁻ → [(CH₃O)₂PO]⁻Na⁺ + H-Base [(CH₃O)₂PO]⁻Na⁺ + S₈ → (CH₃O)₂P(S)O⁻Na⁺
Q2: Why is anhydrous methanol a commonly used solvent?
Anhydrous methanol serves two primary roles. First, it is the solvent for the reactants. Second, when using sodium metal as the base, it reacts to form sodium methoxide in situ, which is the active base that deprotonates dimethyl phosphite.[2] The use of an anhydrous solvent is critical because water can react with the sodium methoxide and interfere with the desired reaction, potentially leading to hydrolysis of the product or starting materials.
Q3: What are the primary applications of this compound?
This compound is a valuable intermediate in organic synthesis. It is a key raw material used to prepare insecticides like azamethiphos.[1] It also serves as a reactant in the synthesis of other organophosphorus compounds, such as in the rearrangement of S-(2-Aminoethyl)thiophosphates.[5][6]
Troubleshooting Guide: Yield and Purity Issues
This section addresses specific problems that can arise during the synthesis.
Problem Area A: Low Reaction Yield
Q: My reaction appears incomplete or stalled, with significant starting material remaining (confirmed by TLC/GC). What are the likely causes?
A: An incomplete reaction is typically traced back to three areas: reagent quality, stoichiometry, or reaction conditions.
-
Reagent Quality & Handling:
-
Moisture Contamination: The most common culprit is moisture. The intermediate sodium dimethyl phosphite is highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Dimethyl Phosphite Quality: The purity of dimethyl phosphite can vary. Use a freshly opened bottle or distill it prior to use if its purity is questionable.
-
Sulfur Quality: Use finely powdered sulfur to ensure it dissolves and reacts efficiently. Clumped sulfur will have a lower surface area, slowing the reaction.
-
-
Stoichiometry and Base Generation:
-
Incomplete Deprotonation: If using sodium metal to generate sodium methoxide, ensure all the sodium has completely reacted before adding the dimethyl phosphite. An insufficient amount of base will result in unreacted dimethyl phosphite. A slight excess of the base is sometimes used to drive the reaction to completion.
-
-
Reaction Conditions:
Q: My yield is low due to the formation of significant byproducts. What are these impurities and how can I minimize them?
A: Byproduct formation often results from incorrect stoichiometry or poor temperature control.
-
Likely Byproducts:
-
Trimethyl thiophosphate ((CH₃O)₃PS): This can form if there is an excess of methoxide or if reaction temperatures are too high, leading to side reactions. It is a common impurity in related syntheses.
-
Oxidized Species ((CH₃O)₂P(O)O⁻Na⁺): If the reaction is exposed to air, particularly at elevated temperatures, oxidation of the phosphite intermediate can occur before sulfur addition.
-
Disulfides and Polysulfides: These can arise from reactions involving the sulfur nucleophile.
-
-
Minimization Strategies:
-
Strict Stoichiometric Control: Use a slight molar excess of sulfur (e.g., 1.02-1.05 equivalents) to ensure full conversion of the phosphite intermediate, but avoid a large excess which can complicate purification.[1]
-
Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
-
Controlled Reagent Addition: Add the sulfur portion-wise to the solution of the sodium dimethyl phosphite salt to manage the exotherm and maintain the reaction temperature within the optimal range (e.g., 50-55°C).
-
Problem Area B: Product Purity and Isolation
Q: My final product is a persistent oil or a sticky solid, not the expected crystalline powder. How can I fix this?
A: Failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation.
-
Residual Solvent: The most common reason is residual solvent (e.g., methanol, toluene). Ensure your product is thoroughly dried under a high vacuum, possibly with gentle heating.
-
Excess Reagents or Byproducts: Small amounts of unreacted starting materials or oily byproducts can act as crystallization inhibitors.
-
Water Content: The sodium salt can be hygroscopic. Exposure to atmospheric moisture can lead to a sticky or oily appearance. Handle the final product in a dry environment (e.g., glove box).
-
Troubleshooting Steps for Crystallization:
-
Solvent Trituration: Try stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can wash away oily impurities and often induces precipitation.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful purification technique. This may involve dissolving the product in a minimal amount of a hot polar solvent (like ethanol) and allowing it to cool slowly.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Q: How can I effectively remove unreacted elemental sulfur from the product?
A: Unreacted sulfur is a common impurity, especially when a molar excess is used.
-
Filtration: If the reaction is performed in a solvent where sulfur has low solubility at room temperature (like toluene), it can be filtered off after the reaction is complete and cooled.[1]
-
Aqueous Wash: After the reaction, the mixture can be concentrated and the residue partitioned between water and a non-polar organic solvent (e.g., dichloromethane). The sodium salt product will move to the aqueous layer, while the elemental sulfur and many non-polar byproducts will remain in the organic layer. This is a highly effective purification step.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is synthesized from best practices described in the literature.[1][2]
-
Preparation: Under a nitrogen atmosphere, add 150 mL of anhydrous methanol to a 250 mL three-neck flask equipped with a condenser, thermometer, and magnetic stirrer.
-
Base Formation: In small portions, carefully add 9.2 g (0.4 mol) of sodium metal to the methanol. The reaction is exothermic; maintain the temperature below 40°C using a water bath. Continue stirring until all sodium has dissolved.
-
Phosphite Addition: Slowly add 44.0 g (0.4 mol) of dimethyl phosphite to the sodium methoxide solution.
-
Sulfurization: Gently heat the mixture to 50°C. Add 13.5 g (0.42 mol) of finely powdered sulfur in small portions over 1 hour, ensuring the temperature does not exceed 55°C.
-
Reaction Completion: After sulfur addition is complete, maintain the mixture at 50°C and stir for 5 hours. Monitor the reaction progress by TLC (Thin-Layer Chromatography).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of dichloromethane and stir for 15 minutes to dissolve organic impurities.
-
Filter the solid product and wash the filter cake with another 50 mL of dichloromethane.
-
Dry the white solid product under high vacuum at 40-50°C to a constant weight.
-
Data Tables
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
|---|---|---|
| Low Yield | 1. Moisture contamination2. Incomplete deprotonation3. Low reaction temperature | 1. Use oven-dried glassware and anhydrous solvents.2. Ensure all sodium metal has reacted before adding phosphite.3. Maintain reaction temperature at ~50°C during sulfur addition. |
| Oily Product | 1. Residual solvent2. Organic impurities/byproducts3. Moisture absorption | 1. Dry thoroughly under high vacuum.2. Perform an aqueous wash or triturate with a non-polar solvent.3. Handle and store the final product under inert, dry conditions. |
| High Impurity Profile | 1. Poor temperature control2. Incorrect stoichiometry3. Exposure to air (oxidation) | 1. Add sulfur portion-wise to control exotherm.2. Use precise measurements; a slight excess of sulfur is acceptable.[1]3. Conduct the entire reaction under a nitrogen or argon atmosphere. |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Solvent | Anhydrous Methanol or Toluene | Methanol for in situ base generation; Toluene for easier sulfur filtration.[1][2] |
| Base | Sodium Metal or Sodium Methoxide | Efficiently deprotonates dimethyl phosphite. |
| Stoichiometry | ~1:1:1.05 (Phosphite:Base:Sulfur) | A slight excess of sulfur drives the reaction to completion.[1] |
| Temperature | 40-55°C | Balances reaction rate while minimizing byproduct formation.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phosphite intermediate. |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting purity issues encountered during the isolation of this compound.
Sources
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US4397791A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]
- 4. bch.ro [bch.ro]
- 5. This compound | 23754-87-2 [chemicalbook.com]
- 6. This compound (Technical grade) | 23754-87-2 - Coompo [coompo.com]
Troubleshooting low recovery of organophosphates in sample extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting low recovery of organophosphates during sample extraction. This guide, prepared by a Senior Application Scientist, provides in-depth, field-proven insights to help you diagnose and resolve common challenges in your analytical workflow. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed decisions to build robust and reliable methods.
I. Understanding the Challenge: Why is My Organophosphate Recovery Low?
Low and inconsistent recovery of organophosphates is a frequent hurdle in analytical laboratories. The diverse physicochemical properties of this class of compounds, combined with the complexity of sample matrices, create a multifaceted challenge. Successful extraction hinges on a delicate balance of solubility, stability, and interaction with both the sample matrix and the extraction materials. This guide will systematically address the key factors that can lead to analyte loss.
II. Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial questions regarding low organophosphate recovery.
Q1: My recoveries are inconsistent across different batches of the same sample type. What is the most likely cause?
Inconsistent recoveries often point to variability in the sample matrix or procedural drift. "Matrix effects" can differ even between samples of the same type (e.g., different batches of soil or plasma)[1][2][3][4][5]. Additionally, ensure that all experimental parameters, such as solvent volumes, shaking times, and pH adjustments, are being precisely and consistently executed.
Q2: I am losing highly polar organophosphates. What should I check first?
Highly polar organophosphates, like acephate and metamidophos, can be challenging to retain on traditional reversed-phase sorbents and may have high water solubility[6]. Consider the following:
-
Extraction Solvent: Ensure your initial extraction solvent is polar enough to efficiently partition these analytes from the sample matrix. Acetonitrile is a common and effective choice[7][8][9].
-
SPE Sorbent: You may need to use a sorbent with mixed-mode or polar characteristics. Standard C18 sorbents might not provide sufficient retention[6].
-
Elution Solvent: Conversely, your elution solvent might be too weak to desorb the polar analytes from the sorbent.
Q3: Can the age of my standards or reagents affect my recovery?
Absolutely. Organophosphates can be susceptible to degradation, especially in solution.[10] Hydrolysis is a primary degradation pathway, which is influenced by the pH of the solvent[11][12]. Always use fresh, properly stored standards and reagents. Prepare working standards from a stock solution regularly.
Q4: How important is pH control during the extraction process?
Extremely important. The stability of many organophosphates is pH-dependent. Alkaline conditions (pH > 7) can cause rapid degradation through hydrolysis[11][12]. Conversely, the pH of your sample will affect the ionization state of your analytes, which in turn impacts their retention on SPE sorbents[13][14]. It is generally advisable to maintain a slightly acidic to neutral pH during extraction.
III. In-Depth Troubleshooting Guide
When facing low recovery, a systematic approach is key to identifying and resolving the issue. The following guide breaks down the troubleshooting process step-by-step.
Step 1: Isolate the Source of Analyte Loss
To effectively troubleshoot, you must first determine at which stage of the process the analyte is being lost.
Experimental Protocol: Analyte Loss Diagnosis
-
Analyze the Post-Extraction Sample: After your initial extraction (e.g., the aqueous layer after a liquid-liquid extraction or the sample effluent after loading onto an SPE cartridge), analyze this fraction for the presence of your target organophosphates.
-
Analyze the Wash Fractions: Collect and analyze each wash solvent fraction from your SPE cleanup step.
-
Analyze the Final Eluate: This is your final sample extract that you would normally inject.
-
Perform a "Spike" Recovery on the Sorbent: After elution, run a strong, potentially different, elution solvent through the SPE cartridge to see if any analyte remains bound.
This systematic collection and analysis of fractions will pinpoint the exact step where recovery is failing[15][16].
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing the cause of low recovery based on the fraction analysis.
Caption: A workflow for diagnosing the source of organophosphate loss.
Issue 1: Analyte Found in Post-Extraction Sample/SPE Load Fraction
This indicates a problem with either the initial liquid-liquid extraction (LLE) or the retention of the analyte on the Solid-Phase Extraction (SPE) sorbent.
Causality:
-
Insufficient Partitioning (LLE): The chosen extraction solvent may not be optimal for your target analytes. The polarity of the solvent must be well-matched to the polarity of the organophosphates[8].
-
Incorrect Sorbent Selection (SPE): The affinity between the sorbent and the analyte is too low. This is a common issue for more polar organophosphates when using non-polar sorbents like C18[13].
-
Improper Sorbent Conditioning/Equilibration (SPE): Failure to properly wet and equilibrate the sorbent bed can lead to inconsistent and incomplete analyte binding[13].
-
Sample Overload (SPE): Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained[13].
-
Incorrect Sample pH: If the analyte is ionizable, the sample pH must be adjusted to ensure it is in a neutral form for optimal retention on reversed-phase sorbents[13][14].
Solutions:
-
Optimize Extraction Solvent: For QuEChERS-style extractions, acetonitrile is a widely used and effective solvent for a broad range of pesticides, including organophosphates[7][17]. For LLE, consider solvents with varying polarities.
-
Select an Appropriate SPE Sorbent:
-
For a broad spectrum of organophosphates, polymeric sorbents can offer better retention than silica-based sorbents.
-
For highly polar organophosphates, consider graphitized carbon black (GCB) or mixed-mode sorbents that offer multiple retention mechanisms.
-
-
Verify SPE Procedure: Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics your sample's composition[18].
-
Reduce Sample Load or Increase Sorbent Mass: If overloading is suspected, either decrease the sample volume or use an SPE cartridge with a larger sorbent bed[13].
-
Adjust Sample pH: Adjust the sample pH to be at least 2 units away from the pKa of your analytes to ensure they are in their neutral form.
Issue 2: Analyte Found in Wash Fraction
This is a classic case of premature elution, where the wash solvent is too strong and is stripping the analyte of interest from the sorbent along with the interferences.
Causality: The elution strength of the wash solvent is sufficient to disrupt the binding interactions between your analyte and the sorbent[18]. This is a delicate balance, as the wash step is intended to remove matrix components that are less strongly retained than your analyte.
Solutions:
-
Decrease the Elution Strength of the Wash Solvent:
-
Reduce the percentage of organic solvent in your aqueous wash solution. For example, if you are using 20% methanol in water, try 10% or 5%.
-
Switch to a less eluotropic (weaker) organic solvent for the wash step.
-
-
Ensure Consistent pH: Maintain the same pH in your wash solvent as your sample load to keep the analyte's retention properties consistent[16].
Issue 3: Analyte is Not Found in Any Fraction (or is Significantly Reduced)
If the analyte is not accounted for in the loading, wash, or elution fractions, it suggests either degradation during the extraction process or irreversible binding to the sorbent or labware.
Causality:
-
Analyte Degradation: Organophosphates can be sensitive to pH and temperature. Alkaline hydrolysis is a common degradation pathway[10][11][12]. Some organophosphates are also thermally labile and can degrade in the GC inlet if not properly optimized[19].
-
Irreversible Binding: Highly active sites on silica-based SPE sorbents or glassware can lead to strong, irreversible adsorption of some analytes. This can also occur if the elution solvent is too weak to disrupt all analyte-sorbent interactions[18].
-
Matrix Effects in Final Analysis: Co-extracted matrix components can cause ion suppression or enhancement in the mass spectrometer source, leading to artificially low (or high) recovery calculations[1][2][3][4][5].
Solutions:
-
Control pH: Buffer your sample and solutions to a slightly acidic pH (e.g., pH 4-6) to prevent alkaline hydrolysis[11].
-
Use Silanized Glassware: To minimize adsorption to active sites on glass surfaces, use silanized glassware.
-
Increase Elution Solvent Strength: If the analyte is retained too strongly, a stronger elution solvent is needed. This can be achieved by:
-
Increasing the percentage of the strong solvent (e.g., from 80% to 100% methanol).
-
Switching to a stronger solvent (e.g., from methanol to acetonitrile or ethyl acetate).
-
Adding a modifier to the elution solvent (e.g., a small percentage of ammonia or formic acid, depending on the analyte and sorbent chemistry).
-
-
Address Matrix Effects:
-
Improve Cleanup: Incorporate additional cleanup steps. In QuEChERS, this may involve using different dSPE sorbents like C18 or GCB to remove fats and pigments[20][21].
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for signal suppression or enhancement[2][20][21].
-
Use an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting recovery and matrix effects, as it behaves almost identically to the native analyte throughout the entire process.
-
IV. Data Summary Tables
Table 1: Common QuEChERS dSPE Sorbents and Their Applications
| Sorbent | Primary Application | Target Interferences Removed |
| PSA (Primary Secondary Amine) | General cleanup | Sugars, fatty acids, organic acids, anthocyanins |
| C18 (Octadecylsilane) | High-fat matrices | Non-polar interferences, lipids |
| GCB (Graphitized Carbon Black) | Pigmented samples | Pigments (e.g., chlorophyll), sterols |
| MgSO₄ (Anhydrous Magnesium Sulfate) | Water removal | Residual water from the sample |
This table summarizes common sorbents used in the dispersive SPE (dSPE) cleanup step of the QuEChERS method. The combination and amount of these sorbents should be optimized for the specific matrix being analyzed[20][21].
V. Detailed Experimental Protocol: Optimized SPE for Organophosphates in Water
This protocol provides a starting point for the solid-phase extraction of a range of organophosphates from a water sample. Note: This is a general procedure and may require optimization for specific analytes and water matrices.
Objective: To extract and concentrate organophosphates from a 100 mL water sample with high recovery.
Materials:
-
SPE Cartridge: Polymeric reversed-phase (e.g., 200 mg, 6 mL)
-
Reagents: Methanol (HPLC grade), Deionized water (HPLC grade), Formic Acid
-
Sample: 100 mL water sample, adjusted to pH 4 with formic acid
-
SPE Vacuum Manifold
Procedure:
-
Sorbent Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Do not allow the sorbent to go dry.
-
-
Sorbent Equilibration:
-
Pass 5 mL of deionized water (pH 4) through the cartridge.
-
Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Sorbent Washing:
-
Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
Dry the sorbent thoroughly under vacuum for 10 minutes to remove all residual water. This is a critical step[18].
-
-
Analyte Elution:
-
Elute the organophosphates from the cartridge with 2 x 4 mL aliquots of acetonitrile.
-
Allow the solvent to soak the sorbent bed for 1-2 minutes for each aliquot before applying vacuum to ensure complete desorption.
-
-
Eluate Concentration:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for your analytical instrument (e.g., acetone or mobile phase).
-
VI. Concluding Remarks
Troubleshooting low recovery of organophosphates requires a logical, evidence-based approach. By systematically identifying the source of analyte loss and understanding the underlying chemical principles, you can effectively optimize your extraction method. Remember that method validation is crucial; what works for one matrix or analyte may not be directly transferable to another. Always validate your method with spiked samples in the target matrix to ensure accuracy and reproducibility.
VII. References
-
Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. (n.d.). MDPI. Retrieved from [Link]
-
Optimization of a QuEChERS Based Analytical method for the Determination of Organophosphorus and Synthetic Pyrethroid Pesticide Residues in Betel Leaf. (2021). ResearchGate. Retrieved from [Link]
-
Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. (2022). National Institutes of Health. Retrieved from [Link]
-
Full article: Optimization of a QuEChERS Based Analytical method for the Determination of Organophosphorus and Synthetic Pyrethroid Pesticide Residues in Betel Leaf. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. (2021). LCGC International. Retrieved from [Link]
-
Solid-Phase Extraction and Cleanup of Organophosphorus Pesticide Residues in Bovine Muscle with Gas Chromatographic Detection. (n.d.). Retrieved from [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach. Retrieved from [Link]
-
Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. Retrieved from [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). Welch Lab. Retrieved from [Link]
-
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek. Retrieved from [Link]
-
Effect of sample pH (n = 3) for the maximum extraction of OPP metabolites from urine samples by VA-SI-LLME. (n.d.). ResearchGate. Retrieved from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved from [Link]
-
Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. (2021). National Institutes of Health. Retrieved from [Link]
-
Effect of pH on the extraction recoveries. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of pH on Pesticide Stability and Efficacy. (n.d.). Penn State University. Retrieved from [Link]
-
Environmental fate and toxicology of organophosphate pesticides. (2017). GeoScienceWorld. Retrieved from [Link]
-
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. (2001). Utah State University. Retrieved from [Link]
-
Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. Retrieved from [Link]
-
Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. (n.d.). ResearchGate. Retrieved from [Link]
-
EPA Method 8141B Instrumentation Guide. (n.d.). AMPTIUS. Retrieved from [Link]
-
Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Method 8141B: Organophosphorus Compounds by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Fix Low Recovery in Solid Phase Extraction. (2025). YouTube. Retrieved from [Link]
-
Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2025). National Institutes of Health. Retrieved from [Link]
-
Flow steps of extraction, cleanup and sample loading of organophosphate pesticides... (n.d.). ResearchGate. Retrieved from [Link]
-
Method 8141B. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Organophosphate Toxicity. (2023). National Institutes of Health. Retrieved from [Link]
-
Pre-concentration of organophosphorus pesticides in aqueous environments and food extracts... (2021). ResearchGate. Retrieved from [Link]
-
Selective extraction of organophosphorus pesticides in vegetable samples... (n.d.). OUCI. Retrieved from [Link]
-
Adsorptive removal of organophosphate pesticides from aqueous solution using electrospun carbon nanofibers. (2024). Frontiers. Retrieved from [Link]
-
Adsorptive removal of organophosphate pesticides from aqueous solution using electrospun carbon nanofibers. (2024). National Institutes of Health. Retrieved from [Link]
-
Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. (2023). UM Research Repository. Retrieved from [Link]
-
Recognition and Management of Pesticide Poisonings: Sixth Edition. (2013). U.S. Environmental Protection Agency. Retrieved from [Link]
Sources
- 1. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [discover.restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. welchlab.com [welchlab.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. specartridge.com [specartridge.com]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. analysis.rs [analysis.rs]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
"Sodium O,O-dimethyl thiophosphate" stability issues during long-term storage
Welcome to the Technical Support Center for Sodium O,O-dimethyl thiophosphate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this compound. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter with this compound, offering potential causes and actionable solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
You've been using a stock solution of this compound stored for several months, and your recent experiments are yielding inconsistent or lower-than-expected activity.
Potential Cause 1: Hydrolytic Degradation. Organophosphate compounds, including thiophosphates, are susceptible to hydrolysis, especially in aqueous solutions or when exposed to moisture.[1][2][3] The rate of hydrolysis is often pH-dependent, with increased degradation observed under both acidic and basic conditions compared to a neutral pH.[4][5]
Solution:
-
pH Monitoring: Regularly check the pH of your stock solutions. If the solvent system is not buffered, consider preparing fresh solutions more frequently. For long-term storage of aqueous solutions, using a buffered system around neutral pH may enhance stability.
-
Fresh Stock Preparation: Prepare fresh stock solutions from solid material for critical experiments. Compare the results with those obtained from the older stock to confirm if degradation is the root cause of the inconsistency.
-
Purity Analysis: If you have access to analytical instrumentation, assess the purity of your older stock solution using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[6] This will allow you to quantify the amount of parent compound remaining and identify potential degradation products.
Potential Cause 2: Improper Storage Temperature. The stability of many chemical reagents is temperature-dependent. Storing this compound at ambient temperatures for extended periods can accelerate degradation.
Solution:
-
Recommended Storage: The recommended storage temperature for this compound is +4°C.[7] Ensure that the compound, both in solid form and in solution, is stored in a properly calibrated refrigerator.
-
Avoid Freeze-Thaw Cycles: While refrigeration is recommended, repeated freeze-thaw cycles can also lead to degradation of compounds in solution.[8] If you need to use small aliquots frequently, consider preparing multiple smaller stock vials to minimize the number of times the main stock is warmed to room temperature.
Issue 2: Visible Changes in the Solid Compound
You've noticed that your solid this compound has changed in appearance over time (e.g., clumping, discoloration).
Potential Cause 1: Hygroscopicity and Moisture Absorption. The compound may be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to clumping and can also initiate hydrolytic degradation even in the solid state.
Solution:
-
Desiccated Storage: Always store solid this compound in a tightly sealed container within a desiccator containing a suitable desiccant (e.g., silica gel).
-
Inert Atmosphere: For particularly sensitive applications or very long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.
-
Proper Handling: When weighing out the compound, do so in a low-humidity environment if possible, and minimize the time the container is open to the atmosphere.
Potential Cause 2: Photodegradation. Exposure to light, particularly UV light, can provide the energy to initiate degradation of photosensitive compounds.[9]
Solution:
-
Light Protection: Store the compound in an amber vial or a container that is otherwise protected from light.[10] Avoid storing it on an open benchtop where it might be exposed to direct sunlight or fluorescent lighting for extended periods.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of organophosphorothioates, the two most probable degradation pathways are hydrolysis and thermal decomposition .
-
Hydrolysis: This involves the cleavage of the phosphate ester bonds by water. This can be catalyzed by acidic or basic conditions.[4][5] The likely initial products of hydrolysis would be O,O-dimethyl thiophosphoric acid and the corresponding alcohol from the leaving group, or further hydrolysis to phosphoric acid derivatives.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition, which may involve rearrangements and the breaking of P-S and P-O bonds.[11][12] The exact decomposition products can be complex and depend on the temperature and presence of other substances.
Q2: How should I prepare and store stock solutions of this compound for optimal stability?
A2: To ensure the longevity of your stock solutions, follow these guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | Use a high-purity, anhydrous solvent appropriate for your experimental needs. If an aqueous buffer is required, use a freshly prepared buffer at or near neutral pH. | Minimizes the presence of water and catalytic species that can promote hydrolysis. |
| Concentration | Prepare a concentrated stock solution and dilute it to the working concentration immediately before use. | Higher concentrations can sometimes be more stable than highly dilute solutions. This also minimizes the volume of the stock solution that is repeatedly handled. |
| Storage Temperature | Store stock solutions at +4°C.[7] | Lower temperatures slow down the rate of chemical degradation. |
| Container | Use amber glass vials with tight-fitting caps. | Protects from light-induced degradation and minimizes solvent evaporation and moisture ingress. |
| Aliquoting | Aliquot the stock solution into smaller, single-use vials. | Avoids repeated warming and cooling of the entire stock, which can accelerate degradation.[8] |
Q3: What analytical methods can I use to check the purity of my this compound?
A3: Several analytical techniques are well-suited for assessing the purity of organophosphate compounds and detecting potential degradation products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. Derivatization may sometimes be necessary to improve the volatility of the analyte and its degradation products.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, making it ideal for detecting and quantifying the parent compound and its metabolites or degradation products in complex matrices.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed structural information about the compound and any impurities or degradation products present. 31P NMR is particularly useful for organophosphorus compounds.
Q4: Are there any known incompatibilities for this compound that I should be aware of during storage?
-
Strong Oxidizing Agents: These can react with the sulfur atom, potentially leading to oxidation and degradation.
-
Strong Acids and Bases: These can catalyze hydrolysis.[13][14]
-
Reactive Metals: Such as sodium, potassium, and magnesium, which can react with the compound.[13][14]
It is always best practice to store chemicals separately from those with which they may react.[15]
Visualizing Stability Concepts
Degradation Workflow
The following diagram illustrates a typical workflow for investigating the degradation of this compound.
Caption: Troubleshooting Decision Tree.
References
- Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. PubMed Central. Accessed January 12, 2026.
- Stability of organophosphorous vs organophosphates? Chemistry Stack Exchange. Published April 25, 2012.
- Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis.
- ACCELERATED STABILITY TESTING. pharmapproach.com. Accessed January 12, 2026.
- The stability of organophosphorus insecticides in fresh blood.
- Kinetics data for the hydrolysis of MP at various pH values.
- Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605))..
- O-Dimethyl thiophosphate, sodium salt. ESSLAB. Accessed January 12, 2026.
- Chemical Incompatibility Table and Storage Recommendations. University of Nebraska-Lincoln Environmental Health and Safety. Accessed January 12, 2026.
- Stability testing of existing active substances and related finished products. European Medicines Agency. Published July 13, 2023.
- Chemical Compatibility Guidelines. UCSD Blink. Published March 3, 2024.
- Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. National Institutes of Health. Published January 25, 2025.
- Organophosphate Compound Degradation Using Enzyme Immobilized Carriers.
- This compound (Technical grade). LGC Standards. Accessed January 12, 2026.
- This compound. Santa Cruz Biotechnology. Accessed January 12, 2026.
- Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. Accessed January 12, 2026.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- A Review on Biodegradation of Toxic Organophosphate Compounds. Journal of Applied Biotechnology Reports. Accessed January 12, 2026.
- This compound (Technical grade) 1g. rons. Accessed January 12, 2026.
- A Microbial Electrochemical Technology to Detect and Degrade Organophosphate Pesticides. ACS Central Science. Published September 21, 2021.
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. Accessed January 12, 2026.
- Hierarchically Structured Organic Cation Intercalated Heterojunction: A Selective Sensor–Catalyst Interface for Simultaneous Detection and Degradation of Fenitrothion.
- Compatibility Table for Chemical Storage at room temperature (defined by physical, not health hazard and not including gases). The University of Edinburgh. Accessed January 12, 2026.
- Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. Accessed January 12, 2026.
- Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews. Accessed January 12, 2026.
- Storage of Incompatible Chemicals. The University of Edinburgh. Accessed January 12, 2026.
- An Introduction to the Accelerated Stability Assessment Program. gmp-compliance.org. Published August 15, 2017.
- Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. PubMed. Published August 2, 2016.
- Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Published November 15, 2022.
- Thermal degradation of organophosphorus compounds.. Sheffield Hallam University Research Archive. Accessed January 12, 2026.
- Studies on repository compound stability in DMSO under various conditions. PubMed. Accessed January 12, 2026.
- Thermal Degradation of Organophosphorus Flame Retardants.
- Comparison of activation parameters for some organophosphate/ organophosphorothioate hydrolysis and phosphonate-phosphate rearrangements.
- Degradation products, impurities, and stabilizers of...
- Identification of photodegradation product of organophosphorus pesticides and elucidation of transformation mechanism under simulated sunlight irradiation.
- Photolytic degradation of quinalphos in natural waters and on soil matrices under simulated solar light.
- The hydrolysis rate of chlorpyrifos, O-O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, and its dimethyl analog, chlorpyrifos-methyl, in dilute aqueous solution.. PubMed. Accessed January 12, 2026.
Sources
- 1. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound (Technical grade) [lgcstandards.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lnct.ac.in [lnct.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rma.venturacounty.gov [rma.venturacounty.gov]
- 14. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 15. Chemical Compatibility Guidelines [blink.ucsd.edu]
Technical Support Center: Enhancing the Detection Sensitivity of Thiophosphates in Complex Matrices
Welcome to the technical support center for the analysis of thiophosphate compounds. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve sensitive and reliable detection of thiophosphates in complex biological and environmental matrices. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your own methods effectively.
The unique sulfur-containing backbone of thiophosphates, while beneficial for therapeutic applications like antisense oligonucleotides, presents a distinct set of analytical challenges.[1] This guide will address these challenges head-on, providing you with practical, field-proven insights to enhance your detection sensitivity and data quality.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of thiophosphates.
Sample Preparation
Q1: I'm experiencing low recovery of my thiophosphate oligonucleotide during solid-phase extraction (SPE) from plasma. What are the likely causes and how can I improve it?
Low recovery in SPE is a frequent issue, often stemming from the complex interactions between the analyte, the sorbent, and the matrix.[2][3] Here’s a systematic approach to troubleshooting:
-
Assess Analyte Loss: The first step is to determine at which stage of the SPE process the analyte is being lost.[4] Collect and analyze the flow-through, wash, and elution fractions separately. This will pinpoint whether the issue is with initial binding, premature elution during the wash step, or incomplete elution.
-
Sorbent Selection and Binding Mechanism:
-
Mechanism Mismatch: Ensure the sorbent chemistry is appropriate for your thiophosphate. For negatively charged oligonucleotides, a Weak Anion Exchange (WAX) mechanism is often effective.[1][5] WAX sorbents are typically charged at a lower pH (e.g., 5.5) to facilitate binding to the negatively charged phosphorothioate backbone.[1]
-
Hydrophobic Interactions: The sulfur modification in thiophosphates increases their hydrophobicity compared to phosphodiester oligonucleotides.[5] This can lead to secondary hydrophobic interactions with the stationary phase. If using a reversed-phase sorbent (like C8 or C18), ensure the loading conditions (e.g., low organic content) favor retention.
-
-
Optimization of SPE Parameters:
-
pH Adjustment: The pH of the sample can significantly impact the ionization state of your analyte and its retention on ion-exchange sorbents.[6] For WAX, a lower pH during loading enhances binding.
-
Wash Solvent Strength: If your analyte is eluting during the wash step, the wash solvent may be too strong.[4][7] Consider decreasing the organic content or modifying the pH to ensure the analyte remains bound while interferences are removed.
-
Elution Solvent Strength: If the analyte is not eluting completely, the elution solvent may be too weak.[2] For WAX, increasing the pH will neutralize the charge on the sorbent, releasing the negatively charged oligonucleotide.[1] For reversed-phase SPE, increasing the organic solvent percentage is necessary.
-
-
Overloading: Overloading the SPE cartridge with too much sample or matrix components can lead to breakthrough during the loading step.[6][7] Consider using a larger capacity cartridge or diluting the sample.
Q2: What is the principle behind Weak Anion Exchange (WAX) SPE for phosphorothioate oligonucleotides?
WAX SPE is a powerful technique for extracting acidic compounds like phosphorothioate oligonucleotides from complex matrices. The mechanism relies on the manipulation of pH to control the charge of both the sorbent and the analyte.
The stationary phase in a WAX cartridge typically contains a weakly acidic functional group, such as a diethylaminoethyl (DEAE) group.[8] The charge on this group is pH-dependent.
-
Binding Step (Low pH): At a pH below the pKa of the functional group (e.g., pH 5.5), the amine groups on the sorbent are protonated, resulting in a positive charge.[1] This positively charged sorbent then electrostatically attracts and binds the negatively charged phosphorothioate backbone of the oligonucleotide.
-
Wash Step (Low to Moderate pH): The wash steps are performed under conditions that maintain the binding of the oligonucleotide while removing neutral and weakly retained matrix components.
-
Elution Step (High pH): To elute the oligonucleotide, the pH of the elution solvent is raised above the pKa of the sorbent's functional group. This deprotonates the amine groups, neutralizing the sorbent's positive charge. The electrostatic interaction is disrupted, and the negatively charged oligonucleotide is released from the column.[1]
Chromatography
Q3: My phosphorothioate oligonucleotide peaks are broad and show splitting in ion-pair reversed-phase chromatography. What's causing this and how can I improve the peak shape?
Broad and split peaks for phosphorothioate oligonucleotides are often due to the partial separation of diastereomers.[9] The introduction of a sulfur atom in the phosphate linkage creates a chiral center, leading to a large number of diastereomers for a typical oligonucleotide.[10]
Here's how to address this:
-
Choice of Ion-Pairing Reagent: The hydrophobicity of the ion-pairing amine plays a crucial role.[9][11]
-
Highly Hydrophobic Amines: More hydrophobic amines (e.g., tributylamine) tend to suppress the separation of diastereomers, resulting in sharper, more symmetrical peaks.[9]
-
Less Hydrophobic Amines: Less hydrophobic amines (e.g., triethylamine) may lead to better resolution of some impurities but can also increase the partial separation of diastereomers, causing peak broadening.[9]
-
-
Concentration of Ion-Pairing Reagent: Increasing the concentration of the ion-pairing reagent generally improves the resolution between the target oligonucleotide and its shorter or longer impurities (n/n-1 resolution).[9]
-
Column Temperature: Increasing the column temperature (e.g., to 60°C or higher) can help to suppress the resolution of diastereomers and improve peak shape.[11][12] Higher temperatures can also denature any secondary structures of the oligonucleotide that might interfere with the separation.[12]
-
Column Hardware: Adsorption of oligonucleotides to the metallic surfaces of the column hardware can lead to poor peak shape and recovery.[13] Using columns with hybrid surface technology can mitigate these undesirable secondary interactions.[13]
Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) instead of ion-pair reversed-phase chromatography?
HILIC offers an alternative separation mechanism that can be advantageous in certain situations:
-
Orthogonal Selectivity: HILIC provides a different selectivity compared to ion-pair reversed-phase chromatography.[14] If you are struggling to separate specific impurities, such as deaminated products that have a very small mass difference from the parent compound, HILIC might provide the necessary resolution.[15][16]
-
MS-Compatibility: HILIC mobile phases are often more compatible with mass spectrometry as they typically use volatile buffers and higher organic content, which can enhance ESI efficiency.
-
Separation of Polar Impurities: HILIC is well-suited for the separation of polar compounds. If your impurities are significantly more or less polar than the parent oligonucleotide, HILIC can be an effective tool.
Detection and Sensitivity
Q5: I need to improve the sensitivity of my LC-MS/MS method for a low-level thiophosphate metabolite. What are my options?
Enhancing sensitivity requires a multi-faceted approach, from sample preparation to MS parameter optimization.
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency and chromatographic behavior of your analyte.[17][18] The goal is to introduce a functional group that is readily ionizable or has a high proton affinity. For thiols, derivatizing agents like N-ethylmaleimide (NEM) can be used.[17]
-
MS Parameter Optimization:
-
Ionization Source: Ensure your ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific analyte and mobile phase.[19][20]
-
Collision Energy: For MS/MS analysis, optimizing the collision energy for each precursor-to-product ion transition is critical for maximizing signal intensity.[21][22]
-
Dwell Time: In multiple reaction monitoring (MRM), ensure the dwell time for each transition is sufficient to obtain an adequate number of data points across the chromatographic peak.[23]
-
-
Matrix Effect Mitigation: The presence of co-eluting matrix components can suppress or enhance the ionization of your analyte, leading to inaccurate quantification.[24]
-
Improved Sample Cleanup: More selective sample preparation techniques, such as two-step SPE or immunoaffinity capture, can help remove interfering matrix components.
-
Chromatographic Separation: Adjusting the chromatographic method to separate the analyte from the interfering matrix components can also mitigate matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Troubleshooting Guides
This section provides structured guides to address specific experimental problems.
Troubleshooting Low Recovery in Solid-Phase Extraction
Use the following flowchart to diagnose and resolve low recovery issues in your SPE workflow.
Caption: Troubleshooting workflow for low SPE recovery.
Troubleshooting Poor Peak Shape in Ion-Pair Chromatography
This guide will help you address common peak shape issues for thiophosphates.
Caption: Troubleshooting guide for poor peak shape.
Experimental Protocols
Protocol 1: Weak Anion Exchange (WAX) SPE for Phosphorothioate Oligonucleotides from Plasma
This protocol is a starting point and should be optimized for your specific analyte and matrix.
-
Conditioning: Condition the WAX SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate in 50% methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of equilibration buffer (e.g., 50 mM ammonium acetate, pH 5.5).
-
Sample Pre-treatment: Dilute 100 µL of plasma with 700 µL of a lysis/binding buffer (e.g., 6% phosphoric acid or a proprietary lysis buffer) to dissociate the oligonucleotide from plasma proteins.[1]
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of wash buffer 1 (e.g., 50 mM ammonium acetate, pH 5.5).
-
Wash 2: 1 mL of wash buffer 2 (e.g., 10% methanol in 50 mM ammonium acetate, pH 5.5) to remove less polar interferences.
-
-
Elution: Elute the oligonucleotide with 1 mL of elution buffer (e.g., 5% ammonium hydroxide in 50% methanol). The high pH neutralizes the WAX sorbent, releasing the analyte.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Protocol 2: Derivatization of Thiols with N-Ethylmaleimide (NEM) for LC-MS Analysis
This protocol is a general guideline for the derivatization of free thiol groups.
-
Sample Preparation: Extract the thiol-containing thiophosphate from the matrix and reconstitute it in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Derivatization Reaction:
-
Prepare a fresh solution of NEM in a compatible solvent (e.g., acetonitrile or water).
-
Add a 10-fold molar excess of the NEM solution to the sample.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
-
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a thiol-containing compound like dithiothreitol (DTT).
-
Analysis: Directly inject the derivatized sample into the LC-MS system or perform a cleanup step (e.g., a quick SPE) if needed to remove excess reagent.
Data Summary
The following table summarizes typical recovery rates for different sample preparation techniques for thiophosphate oligonucleotides.
| Sample Preparation Technique | Matrix | Analyte | Typical Recovery (%) | Reference |
| Weak Anion Exchange (WAX) SPE | Rat Plasma | 24-mer Phosphorothioate Oligonucleotide | 60-80 | [1] |
| Reversed-Phase (C8) SPE | Human Plasma | Anticancer Drugs | ≥92.3 | [25] |
| Liquid-Liquid Extraction followed by SPE | Rat Plasma | Phosphorothioate Oligonucleotide | ~70-80 | [1] |
| Protein Precipitation | Plasma/Serum | Various | Variable, often lower with significant matrix effects | [24] |
Conclusion
Enhancing the detection sensitivity of thiophosphates in complex matrices is a challenging but achievable goal. A thorough understanding of the underlying chemistry of your analyte and the analytical techniques employed is paramount. By systematically optimizing sample preparation, chromatography, and mass spectrometry parameters, and by applying a logical troubleshooting approach, you can significantly improve the quality and reliability of your data. This guide provides a foundation of knowledge and practical protocols to aid you in this endeavor. Remember that each analyte and matrix combination is unique, and the key to success lies in methodical optimization and validation.[26][27][28]
References
-
Gilar, M., et al. (2022). Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system. Journal of Chromatography A, 1676, 463201. [Link]
-
van der Hage, E. R. E., et al. (2023). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Analytical Chemistry. [Link]
-
Gilar, M., et al. (2022). Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system. ResearchGate. [Link]
-
Zhang, G., et al. (2012). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. National Institutes of Health. [Link]
-
Kalíková, K., et al. (2024). Impact of ion-pairing systems choice on diastereomeric selectivity of phosphorothioated oligonucleotides in reversed-phase liquid chromatography. Journal of Chromatography A, 1728, 465074. [Link]
-
van der Hage, E. R. E., et al. (2023). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. ACS Publications. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LCGC International. [Link]
-
LCGC International. (2017). Three Common SPE Problems. [Link]
-
Phenomenex. (2023). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]
-
Gilar, M., et al. (2022). Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions. Journal of Chromatography A, 1686, 463643. [Link]
-
Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Waters Corporation. Improved Peak Recovery and Peak Shape of Oligonucleotides Using Waters Premier Columns. [Link]
-
LCGC International. (2011). Optimizing LC–MS and LC–MS-MS Methods. [Link]
-
Gilar, M., & Stoll, D. R. (2024). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]
-
Capaldi, D., et al. (2014). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Analytical Chemistry, 86(21), 10834–10841. [Link]
-
Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. [Link]
-
Gilar, M., et al. (2022). Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions. ResearchGate. [Link]
-
American Society for Mass Spectrometry. Understanding, Optimizing and Applying LC/MS/MS Techniques using Electrospray, APCI and APPI to Develop Successful Methods. [Link]
-
Technology Networks. (2022). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
Ragas, J. A., et al. (2000). A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry. Analyst, 125(4), 575-581. [Link]
-
Shimadzu. LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]
-
University of Washington. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
OnlineGRCTutorials.com. SOP's for Bioanalytical Methods Validation. [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]
-
Al-Tannak, N. F., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(19), 6815. [Link]
-
Pogačnik, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7074. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 559-567. [Link]
-
Mititelu, M., et al. (2020). Derivatization in Sample Preparation for LC‐MS Bioanalysis. ResearchGate. [Link]
-
ResearchGate. (2021). Optimization of solid phase extraction conditions in plasma and urine samples. [Link]
-
Ragas, J. A., et al. (2000). A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry. The Analyst, 125(4), 575-581. [Link]
-
Waters Corporation. A Novel Strategy for the Analysis of Phosphopeptides, Coupling N-Terminal Peptide Derivatization and HPLC Separation with Mass Spectrometry. [Link]
-
Gilar, M., et al. (2014). Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. Journal of Chromatography A, 1325, 137-145. [Link]
-
ResearchGate. (2015). Derivatization methods for the LC–MS/MS analyses of bisphosphonate drugs. [Link]
-
Bar-Sela, G., et al. (2012). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 903, 115-122. [Link]
-
Christofk, H. R., et al. (2012). An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. Journal of Visualized Experiments, (64), 4097. [Link]
-
Nucleic Acids Research. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. [Link]
-
Nuckowski, Ł., et al. (2018). Review on sample preparation methods for oligonucleotides analysis by liquid chromatography. Journal of Chromatography B, 1092, 395-406. [Link]
Sources
- 1. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Content Not Available [sigmaaldrich.com]
- 6. specartridge.com [specartridge.com]
- 7. silicycle.com [silicycle.com]
- 8. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorothioate oligonucleotides separation in ion-pairing reversed-phase liquid chromatography: Effect of ion-pairing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of ion-pairing systems choice on diastereomeric selectivity of phosphorothioated oligonucleotides in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. lcms.cz [lcms.cz]
- 21. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 22. agilent.com [agilent.com]
- 23. asms.org [asms.org]
- 24. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 27. ema.europa.eu [ema.europa.eu]
- 28. fda.gov [fda.gov]
Technical Support Center: Resolving Matrix Effects in LC-MS Analysis of Organophosphate Metabolites
Welcome to the technical support center for the LC-MS analysis of organophosphate (OP) metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet complex challenge of matrix effects. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying principles, ensuring the integrity and accuracy of your analytical results.
Understanding the Challenge: What are Matrix Effects?
Matrix effects are a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) as they can adversely impact the accuracy, precision, and sensitivity of an assay.[1] This phenomenon occurs when co-eluting compounds from the sample matrix—such as salts, lipids, proteins, and other endogenous materials—interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the reliability of quantitative data.[2][4]
The primary mechanisms behind matrix effects in electrospray ionization (ESI), a common technique for OP metabolite analysis, include:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited charge available during the ionization process, leading to a reduced signal for the analyte of interest.[2]
-
Alteration of Droplet Properties: High concentrations of non-volatile matrix components can change the viscosity and surface tension of the ESI droplets.[3][4] This can hinder the solvent evaporation and the release of analyte ions into the gas phase.[3]
-
Ion Pairing: Some matrix components can form ion pairs with the analyte, reducing its ionization efficiency.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My analyte signal is significantly lower in a real sample (e.g., urine, plasma) compared to a pure solvent standard. How can I confirm this is a matrix effect?
A1: Identifying and Quantifying Matrix Effects
This is a classic sign of ion suppression, a common matrix effect. To confirm and quantify it, you can perform a post-extraction spike experiment .[5] This is a fundamental step in method validation for LC-MS assays.[6]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your organophosphate metabolite standard in the final mobile phase solvent at a known concentration (e.g., mid-point of your calibration curve).
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., urine from an unexposed individual) through your entire sample preparation procedure. After the final extraction step, spike the resulting extract with the same concentration of the OP metabolite standard as in Set A.
-
Set C (Blank Matrix): Process a blank matrix sample through your entire sample preparation procedure without adding any analyte. This is to check for any background interference at the analyte's retention time.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Calculate the Matrix Effect (%ME): The matrix effect is calculated using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100
This quantitative assessment will confirm the presence and magnitude of the matrix effect, guiding your subsequent troubleshooting steps.[5]
Q2: I've confirmed a significant matrix effect. What is the most effective way to eliminate or compensate for it?
A2: A Multi-Faceted Strategy for Mitigation
There is no single "magic bullet" for resolving matrix effects. The optimal approach is often a combination of strategies tailored to your specific analyte, matrix, and analytical goals. The overall strategy can be visualized as a decision-making workflow.
Caption: A workflow for mitigating matrix effects in LC-MS analysis.
Here is a breakdown of the key strategies:
1. Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before they enter the LC-MS system.[2]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like urine and plasma.[7][8] By choosing an appropriate sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode), you can selectively retain the OP metabolites while washing away interfering compounds.[7][9] Automated SPE systems can improve reproducibility and throughput.[8][9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method is also effective for biological matrices.[10][11][12] It involves an extraction with acetonitrile followed by a dispersive SPE cleanup step to remove interfering substances.[11]
-
Phospholipid Removal: Phospholipids are a major source of ion suppression in plasma and serum samples.[13][14] Specific techniques like supported liquid extraction (SLE) or specialized phospholipid removal plates (e.g., HybridSPE, Ostro) can dramatically reduce their impact.[15][16][17][18][19]
2. Improve Chromatographic Separation: If sample cleanup is insufficient, optimizing your LC method can help separate the analyte from co-eluting matrix components.[2][20]
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between your analyte and interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems, with their smaller particle-sized columns, provide higher peak capacities and better resolution, which can significantly reduce matrix effects.[7]
3. Implement Compensation Strategies: When matrix effects cannot be completely eliminated, compensation techniques are crucial for accurate quantification.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the "gold standard" for compensating for matrix effects.[1][21] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, D).[22][23] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[21] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to highly accurate and precise results.[21][24]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is identical to your samples.[2][25][26] This ensures that the standards and samples experience similar matrix effects, improving accuracy.[25] However, obtaining a truly blank matrix can be challenging, especially for endogenous metabolites.[1]
-
Sample Dilution: A simple and often effective approach is to dilute the sample extract.[5][27] This reduces the concentration of interfering matrix components.[27] However, this strategy is only feasible if the analyte concentration is high enough to remain above the method's limit of quantitation after dilution.[5][28]
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Selective retention of analyte and removal of interferences. | Highly effective for complex matrices; can be automated.[8][9] | Requires method development; can be time-consuming. |
| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. | Fast, simple, and uses minimal solvent.[10][11] | May be less effective for certain analyte/matrix combinations. |
| Phospholipid Removal | Specific removal of phospholipids from plasma/serum. | Drastically reduces a major source of ion suppression.[14][15][17] | Adds a step to the workflow; specific to phospholipid-rich matrices. |
| SIL Internal Standard | Co-eluting isotopic analog compensates for signal variability. | Gold standard for accuracy and precision; corrects for multiple error sources.[1][21] | Can be expensive; requires synthesis or commercial availability.[1] |
| Matrix-Matched Calibration | Calibrators and samples experience the same matrix effect. | Simple and effective when blank matrix is available.[2][25] | Difficult to obtain true blank matrix for endogenous compounds.[1] |
| Sample Dilution | Reduces concentration of interfering matrix components. | Very simple and quick to implement.[5][27] | Reduces analyte concentration, potentially compromising sensitivity.[5] |
Q3: Can you provide a step-by-step protocol for a common sample preparation technique like SPE for urinary organophosphate metabolites?
A3: Protocol for Solid-Phase Extraction of OP Metabolites from Urine
This protocol is a general guideline for using a mixed-mode anion exchange SPE cartridge, which is effective for the acidic dialkyl phosphate (DAP) metabolites of organophosphate pesticides. Method optimization will be required for your specific analytes and LC-MS system.
Objective: To extract and concentrate OP metabolites from a urine matrix while removing interfering components.
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., polymeric sorbent with quaternary amine functional groups).
-
Urine samples.
-
Stable isotope-labeled internal standard (SIL-IS) spiking solution.
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Ammonium hydroxide.
-
Formic acid.
-
Deionized water.
-
SPE vacuum manifold.
-
Nitrogen evaporator.
Experimental Protocol:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges sequentially with:
-
3 mL Methanol
-
3 mL Deionized Water
-
-
Do not allow the sorbent bed to go dry between these steps.
-
-
Sample Loading:
-
Load the 1 mL pre-treated urine sample onto the conditioned cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent flow rate (approx. 1-2 mL/min).
-
-
Washing (Removal of Interferences):
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual wash solvents.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the target OP metabolites with 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the acidic metabolites, releasing them from the anion exchange sorbent.
-
Apply a gentle vacuum to slowly elute the analytes.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of human urinary organophosphate pesticide metabolites by automated solid-phase extraction derivation and gas chromatography-tandem mass spectromy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [QuEChERS pretreatment method for determination of organophosphate pesticide and raticide in whole blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unisciencepub.com [unisciencepub.com]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. selectscience.net [selectscience.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. waters.com [waters.com]
- 19. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 21. tandfonline.com [tandfonline.com]
- 22. bioszeparacio.hu [bioszeparacio.hu]
- 23. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18 O-Phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards [pubmed.ncbi.nlm.nih.gov]
- 25. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. sci-hub.box [sci-hub.box]
Validation & Comparative
A Comparative Guide to Sodium O,O-dimethyl thiophosphate and Potent Organothiophosphate Insecticides
Introduction
Organophosphorus compounds represent a vast and diverse class of chemicals with wide-ranging applications, from industrial additives to life-saving pharmaceuticals.[1] A significant subclass, the organothiophosphates (OTPs), are characterized by the substitution of at least one oxygen atom with sulfur in the phosphate group.[1] This structural feature is central to their utility, particularly in agriculture, where they have been employed as insecticides for over half a century.[2] These compounds, such as Parathion, Malathion, and Chlorpyrifos, are renowned for their potent insecticidal activity, which stems from their ability to disrupt the nervous system of target organisms.[2]
This guide provides a comparative analysis of Sodium O,O-dimethyl thiophosphate (NaDMTP), a simple organothiophosphate salt, and its more complex, commercially significant relatives used as pesticides. The central thesis of this comparison is to elucidate the critical structure-activity relationships that differentiate a potent pro-insecticide from a structurally related but relatively non-toxic compound. By examining their mechanisms of action, metabolic pathways, toxicological profiles, and environmental fate, we will explain the causality behind their divergent biological activities. This guide is intended for researchers, scientists, and professionals in drug development and toxicology who seek a deeper understanding of the molecular requisites for organophosphate toxicity.
Part 1: The Cornerstone of Toxicity - Mechanism of Action
The primary mechanism of acute toxicity for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, a process that terminates the nerve signal.[4] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which manifests as a toxic cascade of effects including muscle tremors, paralysis, and ultimately, death of the insect.[5]
The Thiono-Oxono Shift: A Tale of Metabolic Activation
A crucial concept in understanding OTP insecticides is their role as "pro-pesticides."[5] Most OTPs used in agriculture, such as Malathion and Chlorpyrifos, possess a thiono (P=S) bond. In this form, they are relatively poor inhibitors of AChE.[1] Their potent toxicity is realized only after metabolic bioactivation within the target organism.[6]
This activation is typically mediated by cytochrome P450 enzymes, which catalyze an oxidative desulfuration reaction, converting the thiono (P=S) group to its corresponding oxygen analog, the oxono (P=O) form.[6] For example, Malathion is converted to Malaoxon, and Chlorpyrifos is converted to Chlorpyrifos-oxon.[7][8] This P=O bond significantly increases the electrophilicity of the phosphorus atom, making the oxon metabolite a much more potent inhibitor of AChE.[9] The active oxon binds irreversibly to a serine residue in the active site of AChE, forming a stable, phosphorylated enzyme that is no longer functional.[7]
In contrast, this compound lacks the key structural features required for such potent activity. While it contains a P=S bond, it does not possess a suitable "leaving group"—a chemical moiety that detaches from the phosphorus atom during the reaction with the AChE active site. Potent OTP insecticides have complex leaving groups (e.g., the trichloropyridinol group in Chlorpyrifos or the nitrophenol group in Parathion) whose departure is essential for the stable phosphorylation of the enzyme.[9][10] Consequently, NaDMTP and its corresponding acid (DMPT) are not considered significant AChE inhibitors.[6]
Caption: Metabolic activation pathway of organothiophosphate insecticides.
Part 2: Comparative Toxicology - A Quantitative Look at Potency
The difference in the mechanism of action translates directly into vast differences in acute toxicity. This is quantitatively expressed by the median lethal dose (LD50), the dose of a substance required to kill 50% of a test population, and the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor needed to reduce the activity of an enzyme by half.
Acute Mammalian Toxicity (LD50)
| Compound | Chemical Structure | Oral LD50 (Rat) | Toxicity Class |
| This compound | ![]() | Not Available (Expected to be high) | Low |
| Malathion | ![]() | ~1000 - 5700 mg/kg[12][14][15] | Low |
| Chlorpyrifos | ![]() | 95 - 270 mg/kg[1][11][13] | Moderate |
| Parathion | ![]() | 2 - 14 mg/kg[9][16][17] | High |
In Vitro Acetylcholinesterase Inhibition (IC50)
The IC50 values reveal the molecular basis for the observed toxicity. The parent thiophosphate compounds are weak inhibitors, but their oxon metabolites are extremely potent. For instance, the IC50 of Malaoxon for AChE is approximately 100 times lower (more potent) than that of Malathion itself.[2][18] The oxons of Chlorpyrifos and Parathion are even more potent, with IC50 values in the nanomolar range.[19][20][21] In contrast, studies have shown that O,O-dimethyl thiophosphate does not noticeably affect AChE activity, implying an extremely high IC50 value.[22]
| Compound / Metabolite | Target Enzyme | IC50 Value (Molar) | Potency |
| O,O-dimethyl thiophosphate | Acetylcholinesterase | No significant inhibition observed[22] | Very Low |
| Malathion | Acetylcholinesterase | ~3.7 x 10⁻⁴ M[2][22] | Low |
| Malaoxon | Acetylcholinesterase | ~2.4 x 10⁻⁶ M[2][18] | High |
| Chlorpyrifos-oxon | Acetylcholinesterase | ~3 x 10⁻⁹ M (3 nM)[19] | Very High |
| Paraoxon | Acetylcholinesterase | ~1.1 x 10⁻⁷ M (110 nM)[21] | Very High |
Part 3: Environmental Fate and Persistence
The environmental persistence of a pesticide is a critical factor in its overall risk profile. This is often measured by the soil half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The properties that dictate toxicity also influence environmental breakdown.
The ester linkages in Malathion are susceptible to hydrolysis, and it is also readily degraded by soil microbes, leading to a relatively short soil half-life of 1 to 17 days.[8][10] Chlorpyrifos is more stable, binding strongly to soil particles, which protects it from degradation and results in a much longer half-life of up to 120 days or more.[23][24] Parathion's persistence is variable but can be significant, with residues sometimes detected years after application under certain conditions.[9][25]
Specific environmental fate data for this compound is scarce. However, as a simple, water-soluble salt, it is expected to be mobile in soil and susceptible to microbial degradation. It is a known metabolite of other organophosphate pesticides like Malathion.[6] Its persistence is anticipated to be low.
| Compound | Typical Soil Half-Life (DT50) | Persistence Class | Key Degradation Pathways |
| This compound | Not Available (Expected to be low) | Low | Microbial degradation |
| Malathion | 1 - 17 days[8][10][26] | Low | Microbial degradation, Hydrolysis |
| Chlorpyrifos | 60 - 120 days[7][23][24] | Moderate to High | Microbial degradation |
| Parathion | Weeks to Years (highly variable)[9][27] | Variable (Potentially High) | Microbial degradation, Hydrolysis |
Part 4: Supporting Experimental Protocols
To ensure trustworthiness and provide a framework for further research, this section details the methodologies used to generate the comparative data discussed above.
Experimental Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman, which measures the product of AChE activity.[23]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.[14]
Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0 (Assay Buffer)
-
AChE enzyme stock solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) substrate solution (10-15 mM, prepared fresh)[23]
-
DTNB stock solution (10 mM in Assay Buffer)[23]
-
Test compounds (dissolved in DMSO, then diluted in Assay Buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Procedure:
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme + vehicle, 100% activity), and test compounds at various serial dilutions.
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in Assay Buffer.
-
Inhibitor Incubation: Add 25 µL of Assay Buffer to all wells. Add 25 µL of the appropriate test compound dilution (or vehicle for the negative control) to the respective wells. For the blank, add 50 µL of Assay Buffer.
-
Enzyme Addition: Add 25 µL of the AChE working solution to all wells except the blank. Mix gently and incubate the plate for 15-30 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[4][14]
-
Reaction Initiation: Prepare a reaction mix containing DTNB and ATCI in Assay Buffer. Add 75 µL of this reaction mix to all wells to start the enzymatic reaction. The final volume should be 150 µL.[14]
-
Data Acquisition: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[14]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
Caption: Experimental workflow for the AChE inhibition assay.
Experimental Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This protocol follows the OECD Guideline 423 to assess acute oral toxicity and classify a substance based on a stepwise procedure with a reduced number of animals.[12][28]
Principle: A stepwise procedure is used where a group of three animals (typically female rats) is dosed at a defined starting level. The outcome (mortality or survival) determines the next step: either dosing another group at a lower or higher level or stopping the test.[15]
Methodology:
-
Animal Selection and Acclimation: Use healthy, young adult female rats. Acclimate the animals to laboratory conditions for at least five days prior to the test.[12]
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for administration in a volume not exceeding 1-2 mL/100g body weight.[12]
-
Starting Dose Selection: Select the starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity. If no information is available, 300 mg/kg is recommended as the starting point.[15]
-
Administration: Administer the prepared dose to three fasted animals by oral gavage.
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[15]
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).
-
Record body weights shortly before dosing and at least weekly thereafter.
-
Note the time of death for any animal that does not survive.
-
-
Stepwise Procedure:
-
If 2 or 3 animals die: Re-test at the next lower dose level.
-
If 0 or 1 animal dies: Re-test at the next higher dose level.
-
The test is stopped when a result allows for classification or when the highest dose (2000 mg/kg) has been tested with no more than one mortality.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Experimental Protocol 3: Aerobic Transformation in Soil (OECD 307)
This protocol follows the OECD Guideline 307 to determine the rate and pathway of degradation of a chemical in soil under aerobic laboratory conditions.[20][21]
Principle: The test substance, typically ¹⁴C-labeled, is applied to fresh soil samples which are then incubated in the dark under controlled aerobic conditions (temperature, moisture). At various time intervals, soil samples are analyzed to determine the concentration of the parent substance and the formation of metabolites and ¹⁴CO₂.[18]
Methodology:
-
Soil Selection and Preparation: Use a minimum of two different soil types (e.g., sandy loam). Sieve the fresh soil (<2 mm) and adjust the moisture content to 40-60% of maximum water holding capacity.
-
Test Substance Application: Apply the ¹⁴C-labeled test substance to the soil samples at a rate corresponding to the maximum recommended agricultural application rate. Prepare untreated control samples as well.
-
Incubation: Incubate the soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C).[29] A slow stream of humidified air is passed through the system to maintain aerobic conditions and to trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).
-
Sampling: At appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate samples.[29]
-
Analysis:
-
Extraction: Extract the soil samples with appropriate solvents (e.g., acetonitrile/water mixtures) to recover the parent compound and metabolites.
-
Quantification: Analyze the ¹⁴CO₂ traps by Liquid Scintillation Counting (LSC) to determine the extent of mineralization. Analyze the soil extracts by techniques such as High-Performance Liquid Chromatography with radiodetection (radio-HPLC) and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent substance and transformation products.
-
Bound Residues: Determine the amount of non-extractable (bound) radioactivity remaining in the soil after extraction by combustion analysis.
-
-
Data Analysis:
-
Establish a mass balance at each sampling point.
-
Plot the concentration of the parent compound over time and use appropriate kinetic models (e.g., single first-order) to calculate the rate of degradation and the DT50 (time to 50% dissipation).
-
Conclusion
The comparative analysis of this compound and potent organothiophosphate insecticides like Malathion, Chlorpyrifos, and Parathion provides a clear and compelling illustration of structure-activity principles in toxicology. The profound differences in their biological activity are not arbitrary but are deeply rooted in their molecular architecture.
The key determinants of high insecticidal potency are:
-
Metabolic Bioactivation: The presence of a P=S bond that can be converted to a P=O group by metabolic enzymes.
-
A Suitable Leaving Group: A chemical moiety that can be displaced upon reaction with the serine residue in the AChE active site, allowing for stable and irreversible phosphorylation of the enzyme.
This compound, while sharing the basic thiophosphate scaffold, lacks a requisite leaving group and thus fails to act as an effective AChE inhibitor. This renders it orders of magnitude less toxic and environmentally distinct from its insecticidal counterparts. For researchers in toxicology and drug development, this comparison underscores the subtle yet critical molecular modifications that can transform a relatively benign chemical into a potent biological agent. Understanding these principles is fundamental to designing safer chemicals and predicting the toxicological potential of novel compounds.
References
-
[1] Wikipedia. (n.d.). Organothiophosphate. Retrieved from [Link]
-
[13] National Pesticide Information Center. (n.d.). Chlorpyrifos Technical Fact Sheet. Retrieved from [Link]
-
[10] National Pesticide Information Center. (n.d.). Malathion Technical Fact Sheet. Retrieved from [Link]
-
[11] Vedantu. (n.d.). Malathion: Properties, Uses & Mechanism Explained Simply. Retrieved from [Link]
-
[4] Padilla, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]
-
[22] Pečar, D., & Stupar, J. (2007). Inhibition of AChE by malathion and some structurally similar compounds. PubMed. Retrieved from [Link]
-
[24] Minnesota Department of Agriculture. (n.d.). Chlorpyrifos - General Information. Retrieved from [Link]
-
[16] National Center for Biotechnology Information. (n.d.). Toxicological Profile for Parathion - Health Effects. Retrieved from [Link]
-
[8] Agency for Toxic Substances and Disease Registry. (2003). Potential for Human Exposure. Retrieved from [Link]
-
[12] ResearchGate. (2019). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
[30] Agency for Toxic Substances and Disease Registry. (n.d.). Parathion | Medical Management Guidelines. Retrieved from [Link]
-
[26] National Pesticide Information Center. (n.d.). Malathion General Fact Sheet. Retrieved from [Link]
-
[31] Food and Agriculture Organization of the United Nations. (2016). Malathion. Retrieved from [Link]
-
[2] Tasić, T., et al. (2012). Full article: Inhibition of AChE by malathion and some structurally similar compounds. Taylor & Francis Online. Retrieved from [Link]
-
[19] Mortensen, S. R., et al. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. PubMed. Retrieved from [Link]
-
[20] Situ Biosciences. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
-
[32] Chambers, J. E., & Chambers, H. W. (1989). Species-related Differences in the Inhibition of Brain Acetylcholinesterase by Paraoxon and Malaoxon. PubMed. Retrieved from [Link]
-
[33] National Center for Biotechnology Information. (n.d.). CHLORPYRIFOS - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control. Retrieved from [Link]
-
[28] OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
-
[21] Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Parathion. Retrieved from [Link]
-
[27] Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Parathion. Retrieved from [Link]
-
[17] Centers for Disease Control and Prevention. (n.d.). Parathion - IDLH. Retrieved from [Link]
-
[29] ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
-
[34] Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]
-
[18] Al-Harbi, N. O., et al. (2020). An Investigation of the Neurotoxic Effects of Malathion, Chlorpyrifos, and Paraquat to Different Brain Regions. MDPI. Retrieved from [Link]
-
[35] Scribd. (n.d.). Chemical Safety and Toxicity Data. Retrieved from [Link]
-
[36] Odeyemi, O., et al. (2010). Malathion degradation in tropical soil and aquatic ecosystems. SciSpace. Retrieved from [Link]
-
[25] Beyond Pesticides. (n.d.). ChemicalWatch Factsheet. Retrieved from [Link]
-
[37] Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings. USDA ARS. Retrieved from [Link]
-
[38] Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for chlorpyrifos. Retrieved from [Link]
-
[5] Li, H., et al. (2015). Review: Organophosphorus toxicants, in addition to inhibiting acetylcholinesterase activity, make covalent adducts on multiple proteins and promote protein crosslinking into high molecular weight aggregates. PubMed Central. Retrieved from [Link]
-
[6] Nevada Division of Environmental Protection. (2006). DEVELOPMENT OF HUMAN HEALTH TOXICOLOGICAL CRITERIA FOR DMPT AND DEPT. Retrieved from [Link]
-
[39] ResearchGate. (2023). (PDF) Insight into the environmental fate, hazard, detection, and sustainable degradation technologies of chlorpyrifos—an organophosphorus pesticide. Retrieved from [Link]
-
[40] ESSLAB. (n.d.). O-Dimethyl thiophosphate, sodium salt. Retrieved from [Link]
-
[41] ResearchGate. (2012). Synthesis and Characterization of O,S-Dimethylphosphoramidothioate and N-Acetyl O,S-Dimethylphosphoramidothioate. Retrieved from [Link]
-
National Institutes of Health. (2022). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]
-
[3] Koukouritaki, S. B., et al. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2017). Environmental Fate and Toxicology of Organophosphate Pesticides. Retrieved from [Link]
-
ResearchGate. (2015). Degradation study of selected organophosphorus insecticides in natural waters. Retrieved from [Link]
-
Semantic Scholar. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure. Retrieved from [Link]
Sources
- 1. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. The breakdown of malathion in soil and soil components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Parathion | C8H10NO5PS | CID 4130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ndep.nv.gov [ndep.nv.gov]
- 6. fruit.wisc.edu [fruit.wisc.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. EXTOXNET PIP - PARATHION [extoxnet.orst.edu]
- 9. Malathion Technical Fact Sheet [npic.orst.edu]
- 10. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 11. EXTOXNET PIP - MALATHION [extoxnet.orst.edu]
- 12. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 13. Malathion - Wikipedia [en.wikipedia.org]
- 14. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. HEALTH EFFECTS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Parathion - IDLH | NIOSH | CDC [cdc.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. beyondpesticides.org [beyondpesticides.org]
- 23. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]
- 24. beyondpesticides.org [beyondpesticides.org]
- 25. Malathion General Fact Sheet [npic.orst.edu]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. researchgate.net [researchgate.net]
- 28. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Paraoxon | C10H14NO6P | CID 9395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. fao.org [fao.org]
- 31. Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and malaoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. CHLORPYRIFOS - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. HEALTH EFFECTS - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. scispace.com [scispace.com]
- 36. ars.usda.gov [ars.usda.gov]
- 37. atsdr.cdc.gov [atsdr.cdc.gov]
- 38. mdpi.com [mdpi.com]
- 39. assets.greenbook.net [assets.greenbook.net]
- 40. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. This compound (Technical grade) [lgcstandards.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Dialkylphosphate Metabolites
This guide provides a comprehensive comparison of analytical methodologies for the quantification of dialkylphosphate (DAP) metabolites, the primary biomarkers for assessing human exposure to organophosphate (OP) pesticides.[1][2] It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for biomonitoring. This document delves into the critical aspects of method validation, offering field-proven insights and detailed experimental protocols.
The accurate measurement of DAP metabolites in biological matrices, most commonly urine, is paramount for both epidemiological studies and individual exposure assessment.[3] The six principal DAP metabolites that serve as indicators of exposure to a wide array of OP pesticides are:
-
Dimethylphosphate (DMP)
-
Diethylphosphate (DEP)
-
Dimethylthiophosphate (DMTP)
-
Diethylthiophosphate (DETP)
-
Dimethyldithiophosphate (DMDTP)
-
Diethyldithiophosphate (DEDTP)
Given their polar nature, the analysis of these compounds presents unique challenges that necessitate meticulous method development and validation. This guide will compare the two predominant analytical techniques—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide the necessary framework for their successful validation in accordance with international guidelines.[4][5]
Section 1: Choosing the Right Analytical Platform: GC-MS/MS vs. LC-MS/MS
The choice between GC-MS/MS and LC-MS/MS is a critical decision that influences sample preparation, throughput, and sensitivity. Both techniques have been successfully employed for DAP analysis, each with distinct advantages and disadvantages.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS has historically been a workhorse for DAP analysis.[6] Its primary strength lies in its high chromatographic resolution and sensitivity. However, a significant drawback is the necessity for derivatization, as DAPs are non-volatile.[7] This additional step can be labor-intensive and introduce variability if not carefully controlled.
Causality Behind Derivatization: Derivatization converts the polar, non-volatile DAPs into more volatile and thermally stable compounds suitable for GC analysis. Common derivatizing agents include pentafluorobenzyl bromide (PFBBr) and 3-chloro-1-propanol, which form esters that are amenable to gas chromatography.[6][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has gained prominence for DAP analysis due to its ability to directly analyze these polar compounds without derivatization, thereby streamlining sample preparation.[9][10] This significantly increases sample throughput, a crucial factor in large-scale epidemiological studies.[11]
Addressing the Challenge of Matrix Effects: A primary concern in LC-MS/MS is the potential for matrix effects, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analytes.[12][13] This can compromise the accuracy and precision of the method. The use of stable isotope-labeled internal standards is the most effective strategy to mitigate matrix effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement.[12]
Head-to-Head Comparison
| Feature | GC-MS/MS | LC-MS/MS |
| Derivatization | Mandatory, adds complexity and potential for variability.[7] | Not required, simpler and faster sample preparation.[9] |
| Sensitivity | Excellent, often achieving low pg/mL detection limits.[6][14] | Highly sensitive, with detection limits in the low ng/mL to pg/mL range.[11][15] |
| Throughput | Lower, due to longer run times and derivatization step. | Higher, amenable to high-throughput 96-well plate formats.[11] |
| Matrix Effects | Generally less susceptible to ion suppression. | Prone to matrix effects, necessitating careful method development and the use of internal standards.[12] |
| Robustness | Established and robust methodology.[16] | Can be less robust if matrix effects are not adequately addressed. |
Section 2: Core Principles of Method Validation
A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of DAPs in the specified biological matrix. Key validation parameters, as outlined by regulatory bodies like the FDA and EMA, are detailed below.[4][17]
Workflow for Method Validation
Caption: A typical workflow for analytical method validation.
Key Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Selectivity/Specificity | To ensure that the method can unequivocally measure the analytes in the presence of other components in the sample matrix.[18] | No significant interfering peaks at the retention time of the analytes in blank matrix samples. |
| Calibration Curve | To demonstrate the relationship between the instrument response and the known concentration of the analyte.[19] | Correlation coefficient (r²) > 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value.[20] | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | To assess the degree of scatter between a series of measurements.[20] | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | To evaluate the extraction efficiency of the analytical method.[18] | Consistent and reproducible recovery across the concentration range. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15] | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15] | Typically a signal-to-noise ratio of 10:1. |
| Stability | To evaluate the chemical stability of the analytes in the biological matrix under different storage and processing conditions.[21] | Analyte concentrations should remain within ±15% of the initial concentration. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of DAPs in urine using both GC-MS/MS and LC-MS/MS.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the DAP metabolites from the complex urine matrix and prepare them for instrumental analysis.
3.1.1 Solid-Phase Extraction (SPE) for LC-MS/MS
SPE is a highly effective technique for cleaning up and concentrating DAPs from urine.[11]
-
Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Acidify 1 mL of urine with 10 µL of formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the DAPs with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
3.1.2 Liquid-Liquid Extraction (LLE) and Derivatization for GC-MS/MS
This protocol involves the extraction of DAPs followed by derivatization.[9]
-
Extraction: To 2 mL of urine, add 100 µL of internal standard solution and 500 µL of a 1:1 (v/v) solution of acetonitrile and diethyl ether. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness. Some methods utilize azeotropic distillation or lyophilization to remove water.[3][6]
-
Derivatization: Add 50 µL of acetonitrile, 10 µL of pentafluorobenzyl bromide (PFBBr), and 10 µL of triethylamine. Cap the vial and heat at 70°C for 30 minutes.[8]
-
Evaporation and Reconstitution: Evaporate the derivatization reagents and reconstitute the residue in 100 µL of ethyl acetate for GC-MS/MS analysis.
Instrumental Analysis
3.2.1 LC-MS/MS Parameters
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of these polar metabolites.[11]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the most common.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
3.2.2 GC-MS/MS Parameters
-
Column: A mid-polarity capillary column (e.g., DB-17ms) is suitable for separating the derivatized DAPs.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is used to maximize sensitivity.
-
Ionization: Electron impact (EI) or negative chemical ionization (NCI) can be used.
-
Detection: MRM mode for enhanced selectivity.
Section 4: Data Interpretation and Trustworthiness
The trustworthiness of the generated data relies on a self-validating system. This includes the routine analysis of quality control (QC) samples at low, medium, and high concentrations alongside every batch of study samples.[22]
The Role of Internal Standards
The use of stable isotope-labeled internal standards for each analyte is crucial for achieving the highest degree of accuracy and precision.[7][23] These internal standards compensate for variations in sample preparation and instrumental response, including matrix effects.
Comparative Performance Data
The following table summarizes typical performance data for validated GC-MS/MS and LC-MS/MS methods for DAP analysis in urine.
| Parameter | GC-MS/MS | LC-MS/MS |
| LOD (ng/mL) | 0.02 - 0.15[8][16] | 0.04 - 1.5[11] |
| LOQ (ng/mL) | 0.1 - 0.5 | 0.1 - 2.0[9] |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 200[18] |
| Accuracy (% Bias) | < 15% | < 15% |
| Precision (% CV) | < 15%[3] | < 20%[9] |
| Recovery (%) | > 80% | 40 - 98%[11] |
Section 5: Conclusion and Future Perspectives
Both GC-MS/MS and LC-MS/MS are powerful techniques for the quantification of DAP metabolites in biological matrices. The choice of method will depend on the specific requirements of the study, including the desired throughput, sensitivity, and available instrumentation. While GC-MS/MS offers excellent sensitivity, the derivatization step can be a bottleneck. LC-MS/MS provides a high-throughput alternative, but careful attention must be paid to mitigating matrix effects.
Future advancements in analytical instrumentation, such as the coupling of ion mobility spectrometry with mass spectrometry, may offer enhanced separation and specificity, further improving the reliability of DAP analysis. As the need for comprehensive exposure assessment grows, the development of robust and validated analytical methods will remain a cornerstone of environmental and occupational health research.
References
- Biomarkers of Effect From Exposure to Mixtures of Organophosph
-
Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards. Journal of Analytical Toxicology. [Link]
-
Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology. [Link]
- Biomonitoring and biomarkers of organophosphate pesticides exposure – state of the art. Annals of Agricultural and Environmental Medicine.
-
Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Exposure Analysis and Environmental Epidemiology. [Link]
-
Medical Case Profiles - Biomarkers of Exposure: Organophosphates. National Pesticide Information Center. [Link]
-
Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Military Medicine. [Link]
- Specific biomarkers for the exposure to organophosphate and carbamate pesticides. International Journal of Hygiene and Environmental Health.
-
Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. [Link]
-
Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. ResearchGate. [Link]
-
Quantification of dialkylphosphate metabolites of organophosphorus insecticides in human urine using 96-well plate sample preparation and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. [Link]
-
Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. ResearchGate. [Link]
-
Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Chemistry. [Link]
-
Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction. ResearchGate. [Link]
-
Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal. Journal of Analytical Toxicology. [Link]
-
Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. Journal of Analytical Toxicology. [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Routine Gas Chromatographic Determination of Dialkylphosphate Metabolites in the Urine of Workers Occupationally Exposed to Organophosphorus Insecticides. Journal of Analytical Toxicology. [Link]
-
Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction, Derivatization, and Gas Chromatography-Mass Spectrometry. Sci-Hub. [Link]
-
Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. MDPI. [Link]
-
Quantification of dialkylphosphate metabolites of organophosphorus insecticides in human urine using 96-well plate sample preparation and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]
-
Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer. Sci-Hub. [Link]
-
Analysis of Dialkyl Urine Metabolites of Organophosphate Pesticides by a Liquid Chromatography Mass Spectrometry Technique. ResearchGate. [Link]
-
Urinary Dialkylphosphate Metabolite Levels in US Adults—National Health and Nutrition Examination Survey 1999–2008. PMC - NIH. [Link]
-
Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. National Institutes of Health. [Link]
-
A revised method for determination of dialkylphosphate levels in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry. PubMed Central. [Link]
-
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. [Link]
-
Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring's Development and Environmental Exposures (SAWASDEE). National Institutes of Health. [Link]
-
USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
Concentrations of dialkyl phosphate metabolites of organophosphorus pesticides in the U.S. population. PubMed Central. [Link]
-
Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]
-
Comparison of Methodsfor the Determination of Alkyl Phosphates in Urine. EPA NEIPS. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
Concentrations of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in the US Population. CDC Stacks. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]
Sources
- 1. aaem.pl [aaem.pl]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 11. Quantification of dialkylphosphate metabolites of organophosphorus insecticides in human urine using 96-well plate sample preparation and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. mdpi.com [mdpi.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. academic.oup.com [academic.oup.com]
- 21. A revised method for determination of dialkylphosphate levels in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry: application to human urine samples from Japanese children - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Urinary concentrations of Dialkylphosphate Metabolites of Organophosphate pesticides in the study of Asian Women and their Offspring’s Development and Environmental Exposures (SAWASDEE) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Cholinesterase Inhibition Profile of Sodium O,O-dimethyl thiophosphate and its Diethyl Analogue
For researchers and drug development professionals navigating the complexities of cholinesterase inhibitors, understanding the nuanced differences between structurally related compounds is paramount. This guide provides an in-depth, objective comparison of Sodium O,O-dimethyl thiophosphate and its diethyl analogue, Sodium O,O-diethyl thiophosphate, in the context of their ability to inhibit cholinesterase enzymes. By synthesizing experimental data and established biochemical principles, this document aims to elucidate the structure-activity relationships that govern their potency and inform experimental design.
Introduction: The Critical Role of Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse.[1] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2] This mechanism is the basis for the therapeutic effects of drugs used to treat conditions like Alzheimer's disease and myasthenia gravis, but it is also the mechanism of toxicity for many organophosphate pesticides and nerve agents.[1][2]
This compound and Sodium O,O-diethyl thiophosphate are organophosphorus compounds that are known to interact with cholinesterases.[3][4] Understanding the comparative inhibitory potential of these two molecules is crucial for applications ranging from insecticide development to toxicology.
Comparative Analysis of Inhibitory Potency
One study explicitly found that while diethyl, di-isopropyl, and di-n-propyl dithiophosphoric acid esters inhibit acetylcholinesterase, the corresponding dimethyl esters were inactive as inhibitors.[6] This stark difference underscores the critical role of the alkyl group in the interaction with the enzyme's active site.
Table 1: Physicochemical Properties of this compound and its Diethyl Analogue
| Property | This compound | Sodium O,O-diethyl thiophosphate |
| CAS Number | 23754-87-2[7] | 5852-63-1[3] |
| Molecular Formula | C₂H₆NaO₃PS[8] | C₄H₁₀NaO₃PS[3] |
| Molecular Weight | 164.10 g/mol [7] | 192.15 g/mol [3] |
The Underlying Mechanism: A Tale of Two Alkyl Groups
The difference in inhibitory activity between the dimethyl and diethyl analogues can be attributed to the principles of structure-activity relationships (SAR) for organophosphorus inhibitors of cholinesterase.[1] The inhibitory process involves the phosphorylation of a serine residue within the active site of the enzyme, leading to its inactivation.[1] The potency of this inhibition is influenced by several factors, including the electronic and steric properties of the substituent groups on the phosphorus atom.
The larger ethyl groups of the diethyl analogue likely contribute to a more favorable interaction with the hydrophobic regions of the acetylcholinesterase active site gorge, enhancing the binding affinity of the inhibitor. This improved binding facilitates the subsequent phosphorylation of the catalytic serine, leading to more potent inhibition.
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
To empirically determine and compare the inhibitory potency (e.g., IC50 values) of this compound and its diethyl analogue, the following well-established protocol, based on the Ellman's method, can be employed. This colorimetric assay is a reliable and widely used technique for measuring cholinesterase activity.
Principle
The assay measures the activity of acetylcholinesterase by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme activity. The presence of an inhibitor will reduce this rate.
Materials
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound
-
Sodium O,O-diethyl thiophosphate
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of the inhibitors (this compound and Sodium O,O-diethyl thiophosphate) in an appropriate solvent (e.g., phosphate buffer or DMSO, ensuring final solvent concentration does not affect enzyme activity).
-
Prepare a series of dilutions of each inhibitor.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL phosphate buffer.
-
Control (100% enzyme activity): 140 µL phosphate buffer, 20 µL AChE solution, 20 µL DTNB solution, and 20 µL of the solvent used for the inhibitors.
-
Inhibitor wells: 140 µL phosphate buffer, 20 µL AChE solution, 20 µL DTNB solution, and 20 µL of each inhibitor dilution.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the ATCI substrate solution to all wells (except the blank) to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 5-10 minutes) using the microplate reader in kinetic mode.
-
Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
Sources
- 1. Relationships between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand exclusion on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IN VITRO AGE-RELATED DIFFERENCES IN RATS TO ORGANOPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. The Inhibition of Acetylcholinesterase by Organophosphorus Compounds and its Reversal [Abridged] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A Cholinesterase Inhibitor Derived from OO-Diethyl Op-Nitrophenyl Thiophosphate in vivo | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Navigating Antibody Cross-Reactivity in Organophosphate Immunoassays
For researchers, scientists, and drug development professionals engaged in the detection and quantification of organophosphate (OP) compounds, the specificity of the antibodies employed is paramount. Organophosphates, a diverse class of compounds used as pesticides and nerve agents, share common structural motifs that can lead to significant cross-reactivity in immunoassays.[1][2][3] This guide provides an in-depth comparison of antibody performance, supported by experimental data, to aid in the selection of the most appropriate reagents for your research needs. We will delve into the causality behind experimental choices and provide a self-validating framework for assessing antibody specificity.
The Challenge of Specificity in Organophosphate Detection
Organophosphates exert their toxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4] Due to their widespread use and potential for human exposure, rapid and sensitive detection methods are crucial.[5][6] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as valuable tools for this purpose due to their speed, cost-effectiveness, and high sensitivity.[5][7][8]
The core of any immunoassay is the specific recognition of the target analyte by an antibody.[7] However, the structural similarity among different organophosphates presents a significant challenge. An antibody developed against one OP may bind to others with varying affinities, a phenomenon known as cross-reactivity.[1][2] Understanding and quantifying this cross-reactivity is not a mere technicality; it is fundamental to the accuracy and reliability of your experimental results.
Comparing Antibody Performance: A Data-Driven Approach
The choice between monoclonal and polyclonal antibodies is a critical first step. Monoclonal antibodies, derived from a single B-cell clone, offer high specificity to a single epitope and batch-to-batch consistency.[9][10] Polyclonal antibodies, a heterogeneous mixture of immunoglobulins, recognize multiple epitopes on the antigen, which can sometimes lead to broader cross-reactivity but also enhanced signal in certain applications.[9][10]
To illustrate the practical implications of antibody selection, we have compiled representative cross-reactivity data for commercially available and research-grade antibodies against common organophosphates. This data is typically generated using a competitive ELISA format, where the ability of various OPs to inhibit the binding of the primary antibody to a coated antigen is measured.
Table 1: Comparative Cross-Reactivity of Anti-Organophosphate Antibodies
| Antibody Target | Antibody Type | Compound Tested | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Parathion | Polyclonal | Parathion | 10.87 | 100 | [2] |
| Methyl-parathion | 25.64 | 42.4 | [2] | ||
| Fenitrothion | >1000 | <1 | [2] | ||
| Paraoxon | >1000 | <1 | [2] | ||
| Chlorpyrifos | >1000 | <1 | [2] | ||
| Chlorpyrifos | Monoclonal | Chlorpyrifos | 3.3 | 100 | [11][12] |
| Chlorpyrifos-methyl | 15.2 | 21.7 | [12] | ||
| Quinalphos | >1000 | <0.1 | [12] | ||
| Parathion-methyl | >1000 | <0.1 | [12] | ||
| Malathion | >1000 | <0.1 | [12] | ||
| Broad-Specificity | Monoclonal (5F7) | Parathion | 7.06 | 100 | [13] |
| Methyl parathion | 32.34 | 21.8 | [13] | ||
| Fenitrothion | 164.84 | 4.3 | [13] | ||
| Phoxim | 96.97 | 7.3 | [13] | ||
| Fenthion | 500.94 | 1.4 | [13] |
Cross-reactivity (%) is calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100.
Analysis of the Data:
The data clearly demonstrates that even highly specific monoclonal antibodies can exhibit some level of cross-reactivity with structurally similar compounds. For instance, the anti-chlorpyrifos monoclonal antibody shows significant cross-reactivity with chlorpyrifos-methyl, which differs only by a single methyl group.[12] Conversely, the polyclonal anti-parathion antibody shows high specificity, with minimal recognition of other tested OPs except for the closely related methyl-parathion.[2] The broad-specificity monoclonal antibody 5F7 is an interesting case, as it was intentionally developed to detect a class of OPs, which can be advantageous for screening purposes.[13]
Experimental Workflow: Assessing Cross-Reactivity via Competitive ELISA
To ensure the validity of your results, it is essential to perform your own cross-reactivity studies or, at a minimum, understand the principles behind the data provided by suppliers. The competitive ELISA is the gold standard for this purpose.[14][15]
dot
Figure 1: Workflow of a Competitive ELISA for Cross-Reactivity Assessment.
Step-by-Step Protocol for Competitive ELISA:
This protocol provides a robust framework for assessing the cross-reactivity of an antibody against various organophosphate compounds.
-
Antigen Coating:
-
Action: Coat the wells of a microtiter plate with an organophosphate-protein conjugate (e.g., paraoxon-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[16] Incubate overnight at 4°C.
-
Causality: The coated antigen serves as the immobilized target for the primary antibody. The protein conjugate is necessary because small molecules like organophosphates are not efficiently adsorbed to the plastic surface of the plate.[17]
-
-
Blocking:
-
Action: Wash the plate to remove unbound antigen. Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[16]
-
Causality: Blocking prevents non-specific binding of the primary and secondary antibodies to the plate surface, which would lead to high background signal.
-
-
Competitive Reaction:
-
Action: In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the free organophosphate standards or test compounds for 30 minutes.[18] Add these mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at 37°C.[14][18]
-
Causality: This is the critical competitive step. The free organophosphate in the sample or standard will compete with the coated antigen for the binding sites on the primary antibody. A higher concentration of free analyte results in less primary antibody binding to the plate.
-
-
Detection:
-
Action: Wash the plate to remove unbound antibodies and analytes. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) that recognizes the primary antibody. Incubate for 1 hour at 37°C.[18]
-
Causality: The secondary antibody provides a means of detecting the amount of primary antibody that has bound to the coated antigen.
-
-
Substrate Addition and Measurement:
-
Action: Wash the plate to remove unbound secondary antibody. Add a chromogenic substrate (e.g., TMB).[18] After a suitable incubation time, stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.[18]
-
Causality: The enzyme on the secondary antibody catalyzes a color change in the substrate. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
-
Understanding the Structural Basis of Cross-Reactivity
The degree of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and the cross-reacting compound.[1][3]
dot
Figure 2: Conceptual Diagram of Antibody Cross-Reactivity.
For example, parathion and methyl parathion differ only by the substitution of an ethyl group for a methyl group on the phosphate ester. This small structural change allows an anti-parathion antibody to recognize methyl parathion, albeit with a lower affinity, as reflected in the higher IC50 value.[2] In contrast, chlorpyrifos has a significantly different aromatic ring structure, which prevents its recognition by the anti-parathion antibody.[19]
Conclusion and Recommendations
The selection of an antibody for organophosphate detection requires a thorough evaluation of its cross-reactivity profile. This guide has provided a framework for understanding and assessing this critical parameter.
Key Takeaways:
-
Data is paramount: Always consult the cross-reactivity data provided by the manufacturer and, if possible, perform your own validation experiments.
-
Monoclonal vs. Polyclonal: Choose monoclonal antibodies for high specificity and consistency, and consider polyclonal antibodies for broader screening applications where some cross-reactivity may be acceptable or even desirable.
-
Understand the limitations: Be aware of the potential for cross-reactivity with structurally related compounds and consider how this may impact the interpretation of your results.
-
Validate your assays: The provided competitive ELISA protocol serves as a reliable starting point for in-house validation of antibody specificity.
By carefully considering the principles and data outlined in this guide, researchers can confidently select the most appropriate antibodies for their studies, ensuring the accuracy and integrity of their findings in the critical field of organophosphate analysis.
References
- Yan, X., Li, H., Yan, Y., & Su, X. (2014). Developments in pesticide analysis by multi-analyte immunoassays: a review. Analytical Methods, 6(11), 3543-3554.
- Li, Y., et al. (2012). Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. Analyst, 137(15), 3468-3474.
- Tiernan, T. O. (1991). Immunoassays for Pesticide Detection.
- Li, Y., & Li, J. (2021). Recent advances in rapid detection techniques for pesticide residue: A review. Journal of Food Science, 86(1), 4-18.
- Eremin, S. A. (2002). Fluorescence Polarization Immunoassays for Pesticides.
- Buenafe, A. C., & Rittenberg, M. B. (1987). Combining site specificity of monoclonal antibodies to the organophosphate hapten Soman. Molecular immunology, 24(5), 401–407.
- Zeiss, C. A., et al. (2000). Properties of Polyclonal, Monoclonal, and Recombinant Antibodies Recognizing the Organophosphorus Pesticide Chlorpyrifos-ethyl. Journal of Agricultural and Food Chemistry, 48(10), 4592-4600.
- Wang, S., et al. (2019). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Food Science and Nutrition, 59(12), 1939-1953.
- Kurkova, I. N., et al. (2012). Creation of catalytic antibodies metabolizing organophosphate compounds. Biochemistry (Moscow), 77(10), 1139–1146.
- Li, S., et al. (2017). Antibody Developments and Immunoassays for Organophosphorus Chemicals: A Review. Current Organic Chemistry, 21(26), 2641-2653.
- Shi, H., et al. (2014). Characterization of Multihapten Antigens on Antibody Sensitivity and Specificity for Parathion.
- Belogurov, A. A., et al. (2021). Antibodies as Biosensors' Key Components: State-of-the-Art in Russia 2020–2021. International Journal of Molecular Sciences, 22(21), 11849.
- Khan, N. S., et al. (2021). Immunoassay-based approaches for development of screening of chlorpyrifos. Applied Nanoscience, 11(8), 2269-2281.
- Creative Diagnostics. (2021). Competitive ELISA.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- Zhang, Y., et al. (2021). Cross-reactivity of the assay system.
- Shan, G., et al. (2004). Immunochemical and molecular characteristics of monoclonal antibodies against organophosphorus pesticides and effect of hapten structures on immunoassay selectivity. Journal of agricultural and food chemistry, 52(7), 1845–1851.
- Li, Q. X., et al. (1991). Production and characterization of a monoclonal antibody against organophosphate pesticides for residue analysis.
- Lee, Y. T., et al. (2004). Cross-reactivity profiles of the antibodies a Pesticide Structure I20...
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad.
- Liu, Y., et al. (2011). A sensitive monoclonal antibody-based enzyme-linked immunosorbent assay for chlorpyrifos residue determination in Chinese agricultural samples. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 46(4), 313–320.
- Suri, C. R., Raje, M., & Varshney, G. C. (2002). Immunosensors for Pesticide Analysis: Antibody Production and Sensor Development. Critical Reviews in Biotechnology, 22(1), 15-32.
- Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical chemistry, 91(1), 1073–1080.
- Liu, Y.H., et al. (2011). A sensitive monoclonal antibody-based enzyme-linked immunosorbent assay for chlorpyrifos residue determination in Chinese agricultural smaples. Journal of Environmental Science and Health, 46, 313-320.
- Wang, S., et al. (2005). Applications of antibody-based biosensors to pesticide residues monitoring. 2005 ASAE Annual Meeting.
- Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix.
- Li, Y., et al. (2021). Optimization of antibodies against the tested organophosphate pesticides.
- Seppälä, J., et al. (1996). Monoclonal anti-idiotype antibody mimicking the pesticide binding site of cutinase: potential for broad specificity organophosphate recognition. Food and Agricultural Immunology, 8(2-3), 147-156.
- Boster Bio. (n.d.). Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Boster Bio.
- Vita, C., et al. (1995). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. Biochemistry, 34(39), 12782–12789.
- BenchChem. (2025).
- McAdam, D. P., et al. (1996). Production and Characterisation of Polyclonal Antibodies to the Common Moiety of Some Organophosphorus Pesticides and Development of a Generic. Food and Agricultural Immunology, 8(2-3), 97-111.
- Thermo Fisher Scientific. (n.d.). Monoclonal vs. Polyclonal Antibodies. Thermo Fisher Scientific.
- Zemel, R., et al. (2013). Reactibodies generated by kinetic selection couple chemical reactivity with favorable protein dynamics. Proceedings of the National Academy of Sciences, 110(42), 16819-16824.
- Brun, E. M., et al. (2005). Standard curves for chlorpyrifos using the antisera of high titers. Coating antigen: hapten 1-OVA, 250 ng/well, Blocking.
- Kim, Y. J., et al. (2003). Monoclonal antibody-based enzyme-linked immunosorbent assays for the organophosphorus insecticide O-ethyl O-4-nitrophenyl phenylphosphonothioate (EPN). Journal of agricultural and food chemistry, 51(12), 3436–3442.
- National Center for Biotechnology Information. (n.d.). Paraoxon.
- Kalinina, A. D., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 22(14), 7596.
- Lin, T. Y., et al. (2023). Competitive Assay for the Ultrasensitive Detection of Organophosphate Pesticides Based on a Fiber-Optic Particle Plasmon Resonance Biosensor and an Acetylcholinesterase Binding Peptide. Analytical chemistry, 95(40), 14935–14942.
- Worek, F., et al. (2020). Combined Pre- and Posttreatment of Paraoxon Exposure. Molecules, 25(7), 1521.
- Khan, M. S., et al. (2021). Colorimetric Detection of Organophosphate Pesticides Based on Acetylcholinesterase and Cysteamine Capped Gold Nanoparticles as Nanozyme. Sensors, 21(23), 8050.
- Jaga, R., & Lauwerys, R. (1993). Interspecies differences in enzymes reacting with organophosphates and their inhibition by paraoxon in vitro. Comparative biochemistry and physiology. C, Comparative pharmacology and toxicology, 105(3), 447–452.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for chlorpyrifos.
- Le-Pimpec, T., et al. (1994). Relationship between parathion and paraoxon toxicokinetics, lung metabolic activity, and cholinesterase inhibition in guinea pig and rabbit lungs. Toxicology and applied pharmacology, 129(1), 1-8.
- King, A. M., & Aaron, C. K. (2023).
Sources
- 1. Combining site specificity of monoclonal antibodies to the organophosphate hapten soman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organophosphate Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography [emedicine.medscape.com]
- 5. Recent advances in rapid detection techniques for pesticide residue: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. d-nb.info [d-nb.info]
- 9. bosterbio.com [bosterbio.com]
- 10. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A sensitive monoclonal antibody-based enzyme-linked immunosorbent assay for chlorpyrifos residue determination in Chinese agricultural samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Publication : USDA ARS [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. tandfonline.com [tandfonline.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Comparative Analysis of GC-FPD and LC-MS for Thiophosphate Detection
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of thiophosphate compounds is paramount. These organophosphorus derivatives, characterized by a sulfur atom replacing an oxygen atom, are ubiquitous as pesticides, nerve agents, and intermediates in pharmaceutical synthesis. Their accurate detection is not merely an analytical challenge but a critical necessity for environmental monitoring, food safety, and regulatory compliance.
This guide provides an in-depth, objective comparison of two powerful analytical techniques employed for thiophosphate detection: Gas Chromatography with a Flame Photometric Detector (GC-FPD) and Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple list of specifications, this analysis delves into the fundamental principles, practical workflows, and field-proven insights to empower you in selecting and validating the optimal method for your specific application.
Pillar 1: Gas Chromatography-Flame Photometric Detection (GC-FPD)
GC-FPD has long been a workhorse for the analysis of organophosphorus compounds, prized for its selectivity and robustness.[1] Its utility is grounded in the unique properties of thiophosphates that make them amenable to gas chromatography.
Principle of Operation: Selectivity Through Chemiluminescence
The process begins with Gas Chromatography (GC), a separation technique ideal for volatile and thermally stable compounds.[2] An inert carrier gas transports the vaporized sample through a column containing a stationary phase, separating compounds based on their boiling points and affinity for the stationary phase.
The true power for thiophosphate analysis lies in the Flame Photometric Detector (FPD). As analytes elute from the GC column, they are burned in a hydrogen-rich flame.[3][4] This combustion process excites specific heteroatoms. For thiophosphates, the key elements are phosphorus and sulfur, which emit light (chemiluminescence) at characteristic wavelengths upon returning to their ground state.[1][4]
The FPD exploits this phenomenon by using optical filters to selectively measure the light emitted by these elements:
A photomultiplier tube (PMT) detects this element-specific light and converts it into an electrical signal, generating a chromatogram where peaks correspond to phosphorus or sulfur-containing compounds.[2][3] This makes the FPD an exceptionally selective detector.[5]
Strengths and Causality
-
High Selectivity: The fundamental reliance on specific elemental emission wavelengths makes the FPD highly selective for phosphorus and sulfur compounds, significantly reducing interference from matrix components that lack these elements.[1][6] This is why it remains a preferred screening technique.
-
Robustness and Cost-Effectiveness: GC-FPD systems are generally less complex and less expensive to purchase and maintain than LC-MS systems. They are known for their operational stability, making them well-suited for routine, high-throughput screening environments.[1]
-
Proven Methodology: Decades of application have resulted in a wealth of established and validated methods, such as EPA Method 8141B for organophosphorus pesticides.[7]
Limitations and Practical Considerations
-
Analyte Volatility: The core requirement of GC is that analytes must be volatile and thermally stable enough to be vaporized without degradation. This excludes many polar, non-volatile thiophosphate metabolites.
-
Signal Quenching: The FPD can suffer from signal suppression when large amounts of hydrocarbons co-elute with the target analyte, as they can absorb the emitted light.[1]
-
Non-Linear Sulfur Response: While the phosphorus response is linear, the sulfur response is typically proportional to the square of the sulfur atom concentration.[2][8] This requires the use of quadratic calibration curves for accurate sulfur quantification, adding a layer of complexity to data analysis.
Experimental Workflow: GC-FPD
The following diagram and protocol outline a typical workflow for thiophosphate analysis by GC-FPD. The choice of extraction solvent and cleanup steps is critical and must be optimized based on the sample matrix to minimize interferences and maximize recovery.
Protocol: Analysis of Organophosphorus Pesticides in a Water Matrix
-
Sample Extraction: To a 500 mL water sample, add 50 mL of dichloromethane. Shake vigorously for 2 minutes in a separatory funnel. Allow layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more.
-
Drying and Concentration: Pool the dichloromethane extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to hexane by adding 10 mL of hexane and re-concentrating to a final volume of 1 mL. This is crucial as hexane is a more compatible solvent for many GC columns.
-
GC-FPD Conditions:
-
System: Agilent 7890A GC with FPD.[7]
-
Injector: Split/splitless inlet at 250°C.[9]
-
Column: Agilent HP-5 (30 m × 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Oven Program: Initial temperature 100°C, hold for 1 min; ramp at 20°C/min to 200°C, hold for 8 min; ramp at 10°C/min to 250°C, hold for 7 min.[9]
-
Detector: FPD at 250°C, Phosphorus (P) mode (526 nm filter).[5][10]
-
-
Calibration: Prepare a series of calibration standards (e.g., 0.05-2.5 ppm) in hexane.[7] Analyze these to generate a calibration curve for quantification.
Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the gold standard for many analytical applications due to its exceptional sensitivity and specificity, particularly when analyzing complex biological and environmental samples.[11][12]
Principle of Operation: Specificity Through Mass-to-Charge Ratio
The analysis begins with Liquid Chromatography (LC), which separates compounds in a liquid mobile phase based on their physicochemical interactions with a solid stationary phase packed in a column.[13] This makes it ideal for a wide range of molecules, including polar, non-volatile, and thermally labile thiophosphates that are unsuitable for GC.[14][15]
After separation, the column eluent enters the Mass Spectrometer (MS). The core steps within the MS are:
-
Ionization: The analyte molecules are converted into gas-phase ions. Electrospray Ionization (ESI) is the most common technique for polar thiophosphates, creating charged droplets that evaporate to yield ions.[11][16]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z). For ultimate specificity, tandem mass spectrometry (MS/MS), often using a triple quadrupole (TQ) instrument, is employed.[14] Here, a specific parent ion (precursor ion) is selected, fragmented, and then a specific fragment ion (product ion) is monitored. This precursor-product ion pair is called a transition and is highly specific to the analyte.
-
Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.
This process, particularly the monitoring of specific Multiple Reaction Monitoring (MRM) transitions in MS/MS, provides two levels of identification (retention time from LC and mass transition from MS/MS), resulting in exceptional specificity and sensitivity.[17]
Strengths and Causality
-
Broad Applicability: LC-MS can analyze a vast range of thiophosphates, from non-polar parent compounds to highly polar and ionic metabolites, without the need for derivatization.[15][18]
-
Exceptional Sensitivity & Specificity: Tandem MS (LC-MS/MS) offers unparalleled sensitivity, with limits of detection often in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[17] The use of MRM transitions provides extremely high specificity, virtually eliminating false positives.
-
Structural Confirmation: Mass spectrometry provides molecular weight and fragmentation data, which can be used to confirm the identity of a compound, a capability GC-FPD lacks.[12]
Limitations and Practical Considerations
-
Matrix Effects: This is the most significant challenge in LC-MS. Co-eluting compounds from the sample matrix can interfere with the ionization process in the ESI source, leading to either suppression or enhancement of the analyte signal.[19][20][21] This can severely impact accuracy and reproducibility if not properly addressed.
-
Higher Cost and Complexity: LC-MS/MS systems have a higher purchase price, and operational costs (solvents, standards, maintenance) are also greater. Method development can be more complex and time-consuming.
-
Sample Preparation is Critical: To mitigate matrix effects, rigorous sample preparation and cleanup are essential.[21][22] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have become standard for food and environmental samples.[23]
Experimental Workflow: LC-MS
The workflow for LC-MS places a heavy emphasis on sample cleanup to minimize the impact of matrix effects. The use of an isotopically labeled internal standard is the most reliable way to correct for both extraction variability and matrix-induced ion suppression/enhancement.[11]
Protocol: Multi-Residue Thiophosphate Analysis in Fruit Matrix
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of homogenized fruit sample into a 50 mL centrifuge tube.
-
Add an internal standard solution (e.g., isotopically labeled chlorpyrifos-d10).
-
Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake for 1 minute and centrifuge.[23]
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) sorbent to remove organic acids and C18 to remove non-polar interferences.
-
Vortex for 30 seconds and centrifuge.
-
Filter the final extract and dilute as needed with the initial mobile phase before injection.
-
-
LC-MS/MS Conditions:
-
System: Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole MS.[24]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Use a gradient elution program.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Dynamic Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions must be optimized for each target thiophosphate.[17][25]
-
-
Method Validation: Validate the method according to SANTE/12682/2019 guidelines, assessing linearity, accuracy (recoveries of 70-120%), precision (RSD ≤20%), and limits of quantification (LOQ), typically aiming for ≤10 µg/kg (10 ppb).[24]
Head-to-Head Comparison: GC-FPD vs. LC-MS
The choice between these two powerful techniques is not about which is universally "better," but which is the most fit-for-purpose for a given analytical challenge. The following table summarizes their performance characteristics.
| Parameter | GC-FPD | LC-MS/MS | Rationale & Justification |
| Selectivity | High (for P/S compounds) | Very High to Exceptional | FPD is selective based on elemental emission.[1] LC-MS/MS is selective based on retention time, precursor mass, and fragment mass, providing superior confidence.[12][17] |
| Sensitivity (LOD) | ppb range (e.g., 10-200 ppb) | sub-ppb to ppt range (e.g., 0.1-10 ppb) | Modern triple quadrupole MS instruments offer significantly lower detection limits than FPD.[17] The FPD's MDL for phosphorus can be as low as 45 fg P/sec, but practical method LODs are higher.[3] |
| Analyte Applicability | Volatile, thermally stable compounds | Broad range: polar, non-polar, thermally labile, ionic | GC requires volatilization, limiting its scope.[14] LC separates compounds in the liquid phase, making it far more versatile for diverse chemical structures, including metabolites.[15][18] |
| Matrix Effects | Low to Moderate (Quenching) | High (Ion Suppression/Enhancement) | FPD quenching by co-eluting hydrocarbons is a known issue.[1] However, ion suppression in ESI is a more pervasive and complex problem that can severely affect accuracy in LC-MS.[19][21][26] |
| Confirmatory Power | Low (Retention time only) | High (Retention time + Mass transitions) | GC-FPD provides retention time data, which is not unique. LC-MS/MS provides structural information via fragmentation, allowing for confident identification.[12] |
| Throughput | High | High | Both techniques can be automated for high throughput. Modern LC systems with fast gradients can match or exceed GC run times. |
| Cost (Instrument) | Lower | Higher | GC-FPD systems are significantly less expensive to acquire than LC-MS/MS systems. |
| Cost (Operational) | Lower | Higher | Requires less expensive gases. LC-MS requires costly high-purity solvents, columns, and more frequent maintenance. |
| Ease of Use | Simpler, more robust | More complex | GC-FPD is a rugged, well-established technique. LC-MS/MS requires more expertise for method development, tuning, and troubleshooting.[1] |
Conclusion and Strategic Recommendations
Both GC-FPD and LC-MS are powerful, validated techniques for thiophosphate detection, but they serve different, often complementary, roles in the modern analytical laboratory.
-
Choose GC-FPD for:
-
Routine screening of known, volatile thiophosphates in relatively clean matrices.
-
Cost-sensitive laboratories that require a robust, reliable, and easy-to-operate system.
-
Applications where high selectivity for phosphorus or sulfur is sufficient and confirmatory data is not required for every sample. It excels as a screening tool.[1]
-
-
Choose LC-MS/MS for:
-
Trace-level quantification and confirmation of a wide range of thiophosphates, including polar metabolites, in complex matrices (e.g., food, biological fluids).[15][17]
-
Multi-residue methods that target hundreds of pesticides with diverse chemical properties in a single run.[24]
-
Regulatory and research applications where the highest levels of sensitivity, specificity, and confirmatory evidence are mandatory.
-
Ultimately, the decision rests on a thorough analysis of your specific needs: the nature of your analytes, the complexity of your sample matrix, the required sensitivity, and your budgetary constraints. For comprehensive analysis, many laboratories employ both techniques: GC for volatile compounds and LC for the ever-expanding list of polar, modern pesticides and their metabolites.[14][27]
References
- A Comparative Guide to the Cross-Validation of Analytical Methods for Organothiophosphates. Benchchem.
- Deme, P., Azmeera, T., Kanjilal, S. et al. LC-MS/MS Determination of Organophosphorus Pesticide Residues in Coconut Water. Food Analytical Methods.
- Flame Photometric Detector Plus (FPD Plus). Agilent.
- Armstrong, J. L., Furlong, E. T., & Foreman, W. T. (2011). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and bioanalytical chemistry, 401(3), 963–974.
- Wang, Y., Be-A-Bivor, A., & Cannon, C. et al. (2020). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Science of The Total Environment, 730, 139046.
-
Wojciechowski, M., et al. (2024). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules. Available at: [Link]
- Pesticides - Multiresidue Analysis in Various Food Matrices. Shimadzu.
- P, Dr. Surat. (2019). Biological Applications of GC-FPD. News-Medical.Net.
- Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. OI Analytical.
- Tabrizi, A. B. (2015). Determination of Organothiophosphate Insecticides in Environmental Water Samples by a Very Simple and Sensitive Spectrofluorimetric Method. Bulletin of environmental contamination and toxicology, 95(4), 536–541.
- Prapamontol, T., et al. (2015). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Chemosphere, 136, 161–168.
- Zou, A., et al. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Technologies, Inc.
- BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. Agency for Toxic Substances and Disease Registry (ATSDR).
- Low ppb level sulphur compound analysis. GAS chromatography solutions.
- Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent Technologies, Inc.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1).
-
Polvara, E., et al. (2023). VOSCs Analysis through TD-GC-MS/FID/PFPD: Tools to Enhance Detectivity and Selectivity in Real Samples. Chemical Engineering Transactions. Available at: [Link]
- Sanagi, M. M., et al. (2015). Determination of organophosphorus pesticide residues in vegetables using solid phase micro-extraction coupled with gas chromatography–flame photometric detector. Arabian Journal of Chemistry.
- Tabrizi, A. B., & Abdollahi, A. (2015). Determination of Organothiophosphate Insecticides in Environmental Water Samples by a Very Simple and Sensitive Spectrofluorimetric Method. Bulletin of Environmental Contamination and Toxicology, 95(4), 536-541.
- Kuster, M., et al. (2006). Fast pesticide analysis using low-pressure gas chromatography paired with a triple quadrupole mass spectrometer equipped with short collision cell technology. Journal of Mass Spectrometry, 41(10), 1279-1287.
- Dagan, S. (2002). Comparison of gas chromatography-pulsed flame photometric detection-mass spectrometry, automated mass spectral deconvolution and identification system and gas chromatography-tandem mass spectrometry as tools for trace level detection and identification. Journal of Chromatography A, 965(1-2), 235-244.
- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research.
- LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
- LC-MS Sample Preparation. Thermo Fisher Scientific - US.
- Hidalgo, C., et al. (2002). Comparison of gas and liquid chromatography coupled to mass spectrometry for the residue analysis of pesticides in oranges. Journal of Chromatography A, 960(1-2), 153-161.
- GC-FPD. EkotechLAB.
- Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Journal of clinical biochemistry and nutrition, 56(3), 173–183.
- Preparing Samples for LC-MS/MS Analysis. Organomation.
- Jickells, S. M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5574-5586.
- Kumar, P. (2018). Liquid Chromatography-Mass Spectrometry and Its Applications: A Brief Review. Research Journal of Pharmacy and Technology.
- How Do You Prepare A Sample For LC-MS Analysis?. Chemistry For Everyone - YouTube.
- Wille, K., et al. (2004). Pitfalls in LC-MS(-MS) Analysis. GTFCh Symposium.
- Amarante, F., et al. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Journal of the Brazilian Chemical Society.
- FPD - Flame Photometric Detector. SRI Instruments.
- Flame Photometric Detector (FPD). Air Products.
- FPD for Gas Chromatographs - Hardware Reference Manual. Emerson.
- Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 52(Pt 1), 18–38.
- Van Eeckhaut, A., et al. (2009). LC-MS/MS in forensic toxicology: what about matrix effects? Forensic Science International, 191(1-3), 1-11.
- GC/MS/MS Pesticide Residue Analysis. Agilent Technologies, Inc.
- Vishwakarma, S. K. (2021). LC-MS (Liquid Chromatography-Mass spectrometry). ResearchGate.
- Thomas, D. (2018). Liquid Chromatography-Mass Spectrometry (LC-MS) Applications. News-Medical.Net.
- Barr, D. B., et al. (2005). Analytical methods for human biomonitoring of pesticides. A review. Journal of Chromatography B, 822(1-2), 1-17.
- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission.
- Satake, R., et al. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. Journal of Natural Medicines, 75(4), 939-950.
- Alder, L., et al. (2006). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? Mass Spectrometry Reviews, 25(6), 838-865.
- Wang, H., et al. (2019). Quantification of Polyphosphate in Environmental Planktonic Samples Using a Novel Fluorescence Dye JC-D7. Environmental Science & Technology, 53(15), 8947-8956.
Sources
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. FPD GC detector for sensitive sulfur and phosphorus analysis | アジレント [agilent.com]
- 4. Flame Photometric Detector (FPD) [airproducts.me]
- 5. GC-FPD - EkotechLAB [ekotechlab.pl]
- 6. agilent.com [agilent.com]
- 7. ysi.com [ysi.com]
- 8. analab.com.tw [analab.com.tw]
- 9. Determination of organophosphorus pesticide residues in vegetables using solid phase micro-extraction coupled with gas chromatography–flame photometric detector - Arabian Journal of Chemistry [arabjchem.org]
- 10. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. LC-MS Sample Preparation | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. Fast pesticide analysis using low‐pressure gas chromatography paired with a triple quadrupole mass spectrometer equipped with short collision cell technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hpst.cz [hpst.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. longdom.org [longdom.org]
- 21. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. opentrons.com [opentrons.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. agilent.com [agilent.com]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. gtfch.org [gtfch.org]
- 27. Pesticides - Multiresidue Analysis in Various Food Matrices [ssi.shimadzu.com]
Navigating the Environmental Maze: A Comparative Guide to the Persistence of Sodium O,O-dimethyl thiophosphate and Its Alternatives
For Immediate Release
Ghent, Belgium – January 13, 2026 – In the intricate world of chemical synthesis and drug development, understanding the environmental fate of every compound is not just a regulatory hurdle, but a cornerstone of responsible science. This guide, prepared for researchers, scientists, and drug development professionals, offers a deep dive into the environmental persistence of Sodium O,O-dimethyl thiophosphate, a key intermediate in the synthesis of several organophosphate compounds. Due to the limited direct experimental data on its environmental fate, this guide provides a comparative analysis against its derivatives, Omethoate and Cyanophos, and two widely used pesticides with extensive environmental data, Malathion and Glyphosate.
The Persistence Puzzle: Why It Matters
The environmental persistence of a chemical, defined by its resistance to degradation, is a critical parameter in assessing its potential for long-term ecological impact. Compounds that persist can accumulate in soil and water, potentially entering the food chain and exerting unintended biological effects. The primary pathways for the environmental degradation of organophosphates are hydrolysis, biodegradation, and photolysis. Understanding the kinetics of these processes is paramount for predicting a compound's environmental residence time and potential for exposure.
A Comparative Analysis of Environmental Persistence
To provide a comprehensive overview, this guide compares the available environmental persistence data for compounds related to this compound with that of Malathion and Glyphosate. It is crucial to note that Omethoate and Cyanophos are derivatives of our target compound, and their data is used here as a proxy to infer potential environmental behavior, a necessary approach given the current data scarcity for this compound itself.
| Compound | Type | Hydrolysis Half-life (Water) | Soil Biodegradation Half-life (Aerobic) | Key Degradation Pathways |
| Omethoate | Organophosphate Insecticide | 102 days (pH 4), 17 days (pH 7), 28 hours (pH 9)[1] | A few days[1] | Hydrolysis, O-Demethylation |
| Cyanophos | Organophosphate Insecticide | Rapidly decomposes under alkaline conditions[2] | 7 days (typical)[3] | Demethylation, Aryl ester bond cleavage[4] |
| Malathion | Organophosphate Insecticide | 18 weeks (pH 4.5), 1.7 weeks (pH 7.0), 0.53 weeks (pH 8.0)[5] | 1 to 17 days[6] | Hydrolysis, Microbial degradation[6] |
| Glyphosate | Organophosphonate Herbicide | Stable to hydrolysis[7] | 7 to 60 days[7] | Microbial degradation[7] |
Note: Data for this compound is not directly available in the reviewed literature. The data for Omethoate and Cyanophos, which are synthesized from it, are presented as the closest available comparators.
Unraveling the Degradation Pathways
The environmental persistence of organophosphates is governed by three primary degradation mechanisms:
-
Hydrolysis: The chemical breakdown of the compound by reaction with water. The rate of hydrolysis is highly dependent on pH and temperature. For many organophosphates, hydrolysis is significantly faster under alkaline conditions.
-
Biodegradation: The breakdown of the compound by microorganisms in soil and water. This is often the most significant degradation pathway in the environment. The rate of biodegradation depends on factors such as microbial population, temperature, moisture, and soil type.
-
Photolysis: The breakdown of the compound by sunlight. While generally a slower process for many organophosphates compared to hydrolysis and biodegradation, it can be a contributing factor to their overall degradation.
The structural characteristics of each compound influence the dominant degradation pathway. For instance, the presence of ester linkages in organophosphates makes them susceptible to hydrolysis.
Caption: Primary degradation pathways for organophosphate compounds in the environment.
Authoritative Experimental Protocols for Assessing Environmental Persistence
To ensure scientific integrity and generate reliable data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing the environmental fate of chemicals.
Hydrolysis: OECD Guideline 111
This guideline details a tiered approach to determine the rate of abiotic hydrolysis as a function of pH.[5][7][8][9][10]
Experimental Workflow:
-
Preliminary Test: The test substance is incubated in sterile aqueous buffer solutions at pH 4, 7, and 9 at 50°C for 5 days.[10] If significant degradation occurs, proceed to the next tier.
-
Tier 2 - Hydrolysis of Unstable Substances: The hydrolysis rate is determined at various temperatures to calculate the hydrolysis rate constant and half-life.
-
Tier 3 - Identification of Hydrolysis Products: If significant degradation products are formed, they are identified and quantified.
Caption: Tiered workflow for determining hydrolysis as a function of pH (OECD 111).
Soil Biodegradation: OECD Guideline 307
This guideline is used to determine the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.[11][12][13][14][15]
Experimental Workflow:
-
Soil Selection and Preparation: Two different soil types are typically used. The soil is sieved and its characteristics are determined.
-
Test Substance Application: The test substance, often radiolabelled, is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions for up to 120 days.[11] Both aerobic and anaerobic conditions are tested.
-
Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved CO2 is trapped to measure mineralization.
-
Data Analysis: The rate of degradation and the half-life (DT50) of the test substance are calculated.
Aquatic Biodegradation: OECD Guideline 301 B (CO2 Evolution Test) and OECD 308
For ready biodegradability in an aqueous medium, the OECD 301 B test is commonly used.[4][16][17][18][19] It measures the amount of CO2 produced by microorganisms as they degrade the test substance over 28 days.[16][17][18]
The OECD 308 guideline specifically assesses aerobic and anaerobic transformation in aquatic sediment systems, providing a more realistic simulation of natural water bodies.[6][20][21][22] The experimental setup involves incubating the test substance with water and sediment and monitoring its dissipation from the water phase and its degradation in the sediment over time.
Conclusion and Expert Insights
The available data, though indirect for this compound, suggests that its derivatives, Omethoate and Cyanophos, exhibit moderate to low persistence in the environment, particularly in soil and under alkaline aqueous conditions. Their degradation is primarily driven by microbial action and hydrolysis. In comparison, Malathion also shows relatively low persistence, while Glyphosate can be more persistent in soil depending on environmental conditions.
For researchers and drug development professionals working with this compound, the key takeaway is the critical need for direct experimental evaluation of its environmental persistence. While its derivatives provide some indication of its likely fate, definitive data obtained through standardized OECD protocols is indispensable for a thorough risk assessment. The experimental workflows outlined in this guide provide a clear roadmap for generating such crucial data, ensuring that the development of novel chemistries proceeds with a firm commitment to environmental stewardship.
References
-
Situ Biosciences. OECD 111 - Hydrolysis as a Function of pH. [Link]
-
ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. [Link]
-
VKI. OECD 111: Hydrolysis as a function of pH & abiotic degradation. [Link]
-
ECETOC. APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]
-
OECD. Test No. 111: Hydrolysis as a Function of pH. [Link]
-
AERU. Cyanophos (Ref: OMS 226). [Link]
-
Situ Biosciences. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. [Link]
-
Microbe Investigations. OECD 301B Biodegradation Test - CO2 Evolution Test. [Link]
-
Aropha. OECD 301B: CO2 Evolution Ready Biodegradability Test. [Link]
-
National Pesticide Information Center. Malathion Technical Fact Sheet. [Link]
-
RespirTek. OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance. [Link]
-
Situ Biosciences. OECD 307: Aerobic and Anaerobic Transformation in Soil. [Link]
-
VKI. OECD 307: Aerobic and anaerobic transformation in soil. [Link]
-
OECD. Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. [Link]
-
OECD. Test No. 307: Aerobic and Anaerobic Transformation in Soil. [Link]
-
OECD. Test No. 307: Aerobic and Anaerobic Transformation in Soil. [Link]
-
Preprints.org. Decomposition of Dimethoate and Omethoate in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis. [Link]
-
Inchem.org. 344. Omethoate (WHO Pesticide Residues Series 5). [Link]
-
ibacon GmbH. OECD 307: Aerobic and Anaerobic Transformation in Soil. [Link]
-
NCBI. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion. [Link]
-
AERU. Omethoate (Ref: ENT 25776). [Link]
-
AERU. Dicapthon (Ref: BAY 14981). [Link]
-
Smithers. SETAC Presentation: OECD 301B Ready Biodegradation Test Design. [Link]
-
Rotterdam Convention. Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International. [Link]
-
PubChem. Cyanophos. [Link]
-
AERU. Cyanofenphos (Ref: OMS-870). [Link]
-
ResearchGate. Bioremediation of certain organophosphorus pesticides by two biofertilizers, Paenibacillus (Bacillus) polymyxa (Prazmowski) and Azospirillum lipoferum (Beijerinck). [Link]
-
ResearchGate. Enhancing agents for phytoremediation of soil contaminated by cyanophos. [Link]
-
Inchem.org. 531. Phenthoate (Pesticide residues in food: 1980 evaluations). [Link]
-
CORE. Pesticides. [Link]
-
Naturvårdsverket. Förslag till gränsvärden för särskilda förorenande ämnen. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Draft Review of the Mammalian Toxicology and Metabolism/Toxicokinetics of Omethoate. [Link]
-
Wikipedia. Cyanophos. [Link]
-
AA Blocks. Safety Data Sheet. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyanophos | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyanophos (Ref: OMS 226) [sitem.herts.ac.uk]
- 4. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 6. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 10. oecd.org [oecd.org]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 18. One moment, please... [respirtek.com]
- 19. smithers.com [smithers.com]
- 20. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
A Comparative Guide to the Spontaneous Reactions of Phosphorothiolates in Aqueous Environments
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of a non-bridging oxygen with sulfur in the phosphate backbone of oligonucleotides—creating a phosphorothiolate (PS) linkage—is a cornerstone of modern therapeutic nucleic acid design. This modification confers remarkable resistance to nuclease degradation, dramatically extending the in vivo half-life of antisense oligonucleotides, siRNAs, and aptamers compared to their native phosphodiester (PO) counterparts.[1][2] However, the introduction of the P-S bond, while solving the challenge of enzymatic stability, introduces a new set of considerations regarding spontaneous, non-enzymatic chemical stability in aqueous environments.
This guide provides an in-depth comparison of the spontaneous degradation pathways of phosphorothiolates, contrasting their stability with phosphodiester and phosphorodithioate (PS2) linkages. We will explore the underlying reaction mechanisms, present comparative stability data, and provide validated experimental protocols for assessing the stability of these critical therapeutic molecules.
The Chemical Landscape: Major Spontaneous Degradation Pathways
In an aqueous solution, devoid of nucleases, the stability of a phosphorothiolate linkage is primarily challenged by three spontaneous chemical reactions: hydrolysis (desulfurization), oxidation, and, under certain conditions, pH-mediated cleavage.
Hydrolysis of a phosphorothiolate linkage most often proceeds via desulfurization, where the P-S bond is cleaved and the sulfur atom is replaced by an oxygen from water, converting the linkage to a native phosphodiester bond.[3][4][5] This is a critical degradation pathway as it negates the primary purpose of the modification, restoring susceptibility to nuclease digestion.
The mechanism of P-O bond cleavage in phosphodiesters is exceptionally slow, with an estimated half-life for a single linkage in DNA at 25°C of approximately 30 million years.[6][7] The introduction of sulfur alters this dynamic. While PS linkages are vastly more resistant to enzymes, their inherent chemical stability against non-enzymatic hydrolysis is more nuanced. Studies on model compounds show that phosphorothioate monoesters hydrolyze faster than their phosphate equivalents, whereas phosphorothioate diesters (the type found in oligonucleotides) and triesters hydrolyze more slowly.[8] For DNA with bridging 5'-S-phosphorothioester linkages, no measurable hydrolysis was observed between pH 5-9 over four days, suggesting a half-life of over a year under these conditions.[9][10]
The overall degradation process in solution is understood to follow pseudo-first-order kinetics.[11]
The sulfur atom in a phosphorothiolate linkage is nucleophilic and susceptible to oxidation.[12] This can lead to a variety of products, including the conversion of the phosphorothiolate to a phosphodiester (desulfurization), or in more aggressive conditions, backbone cleavage.[6][9]
Common laboratory and physiological oxidants present a threat. While hydrogen peroxide (H₂O₂) is a relatively weak oxidant for phosphorothiolates, hypochlorous acid (HOCl)—a reactive oxygen species produced by neutrophils—is much more potent and can cause significant degradation.[6][9] The reaction with oxidants can proceed through two main pathways:
-
Nucleophilic Substitution: At lower oxidant concentrations, the sulfur atom can be directly attacked, forming intermediates like a sulfenic acid, which then hydrolyzes to yield a phosphodiester.[6][9]
-
One-Electron Oxidation: At higher oxidant concentrations, radical species can be generated, leading to a cascade of one-electron oxidations that can result in strand breaks.[6][9]
The presence of peroxides, which can form from the autoxidation of formulation excipients like polyethylene glycols, is a known cause of desulfurization in pharmaceutical preparations.[4]
Extreme pH conditions can accelerate the degradation of oligonucleotides.
-
Acidic Conditions (Low pH): The primary degradation pathway under acidic conditions is depurination , which involves the cleavage of the N-glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar. This creates an abasic site that is unstable and can lead to subsequent strand scission.[13]
-
Basic Conditions (High pH): While less common for DNA, basic conditions can promote the deamination of cytosine to form uracil.[13]
It is crucial to maintain a stable pH, typically around neutral (pH 6.5-7.5), for the storage and formulation of phosphorothiolate oligonucleotides to minimize these degradation pathways.
Comparative Stability: PO vs. PS vs. PS2 Linkages
The choice of backbone chemistry is a critical decision in oligonucleotide drug design, involving a trade-off between nuclease resistance, duplex stability (melting temperature), protein binding, and inherent chemical stability.
| Feature | Phosphodiester (PO) | Phosphorothiolate (PS) | Phosphorodithioate (PS2) |
| Nuclease Resistance | Very Low (t½ ≈ 5 min in plasma)[14] | High (t½ ≈ 35-50 hours in plasma)[14] | Very High [11][15] |
| Non-Enzymatic Hydrolytic Stability | Extremely High (t½ ≈ 3x10⁷ years)[6][7] | High (t½ > 1 year at neutral pH)[9] | High |
| Oxidative Stability | High | Moderate (Susceptible at sulfur) | Low (More susceptible than PS) |
| Melting Temperature (Tm) vs. DNA/RNA | Baseline | Reduced (ΔTm ≈ -0.5 to -1.0 °C per modification)[16] | Reduced (More than PS)[11] |
| Non-Specific Protein Binding | Low (~10-20%)[11] | High (~60%)[11] | Low (~10-20%)[11] |
| Chirality | Achiral | Chiral at Phosphorus | Achiral |
Causality Behind the Comparison:
-
Nuclease Resistance: The "soft" sulfur atom in PS and PS2 linkages disrupts the binding and catalytic mechanism of most nucleases, which are optimized for the "hard" oxygen of a phosphodiester bond. The two sulfur atoms in a PS2 linkage provide even greater steric and electronic hindrance.[11][15]
-
Hydrolytic Stability: The immense stability of the PO bond is due to the negative charge on the phosphate group, which repels the incoming nucleophile (water or hydroxide). While the PS bond is also very stable, it is orders of magnitude less so than the PO bond in terms of pure chemical hydrolysis.
-
Oxidative Stability: The sulfur atom in a PS linkage is more easily oxidized than the oxygen in a PO linkage, making it the primary site of oxidative degradation. The PS2 linkage, with two sulfur atoms, presents a greater target for oxidation.
-
Protein Binding: The increased non-specific protein binding of PS oligonucleotides is a well-documented phenomenon attributed to the properties of the sulfur atom.[11][16] This can lead to off-target effects and toxicity. The PS2 linkage advantageously circumvents this issue, exhibiting protein binding levels similar to native PO oligonucleotides.[11]
-
Melting Temperature: The larger atomic radius of sulfur compared to oxygen, and the resulting altered charge distribution and geometry of the phosphate backbone, slightly distorts the helical structure. This disruption reduces the stability of the duplex, leading to a lower melting temperature (Tm).[16]
Visualizing the Degradation Landscape
The primary spontaneous degradation pathways for a phosphorothiolate internucleotide linkage can be summarized as a choice between hydrolysis/desulfurization and oxidation.
Caption: Primary spontaneous degradation pathways for phosphorothiolates.
Experimental Protocols for Stability Assessment
A robust assessment of oligonucleotide stability requires precise analytical methods to separate the parent compound from its degradation products and to quantify the changes over time. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), often coupled with Mass Spectrometry (MS), is the gold standard for this analysis.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Desulfurization of phosphorothioate oligonucleotides via the sulfur-by-oxygen replacement induced by the hydroxyl radical during negative electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxide-mediated desulfurization of phosphorothioate oligonucleotides and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The time required for water attack at the phosphorus atom of simple phosphodiesters and of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Chemical and enzymatic properties of bridging 5'-S-phosphorothioester linkages in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular pharmacology and protein binding of phosphoromonothioate and phosphorodithioate oligodeoxynucleotides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphorothioate-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Malathion and Dimethoate from O,O-Dimethyldithiophosphoric Acid and its Salts
This guide provides an in-depth technical comparison of the synthetic pathways to two critical organophosphate insecticides, malathion and dimethoate, originating from a common precursor. While the initial topic specified "Sodium O,O-dimethyl thiophosphate," extensive research clarifies that the pivotal precursor for both industrial-scale syntheses is O,O-dimethyldithiophosphoric acid (DMDPA) and its corresponding sodium salt, sodium O,O-dimethyl dithiophosphate . This document will therefore focus on these scientifically accurate and commercially relevant compounds, elucidating their central role in pesticide manufacturing. We will explore the distinct reaction mechanisms, compare process parameters, and provide actionable experimental protocols to illustrate the versatility of this key chemical intermediate.
The Cornerstone Precursor: Synthesis of O,O-Dimethyldithiophosphoric Acid (DMDPA) and its Sodium Salt
The industrial viability of both malathion and dimethoate synthesis hinges on the efficient production of their common precursor, O,O-dimethyldithiophosphoric acid (DMDPA). The primary route involves the reaction of phosphorus pentasulfide (P₂S₅) with methanol.[1][2] This process is foundational and its optimization is critical for the overall cost-effectiveness and purity of the final products.
The reaction is typically performed in an inert solvent, such as toluene, to moderate the exothermic reaction and improve yield.[1][3] While older bulk reaction methods resulted in yields of only 62-65%, modern processes using solvents and controlled temperatures (60–75°C) can achieve high yields of colorless, high-purity DMDPA.[3]
The resulting DMDPA can be used directly in the synthesis of malathion or can be neutralized with a base, such as sodium hydroxide or sodium carbonate, to produce the more stable sodium salt (sodium O,O-dimethyl dithiophosphate), which is the key reactant for dimethoate synthesis.[3][4]
Experimental Protocol: Synthesis of DMDPA and its Sodium Salt
Objective: To synthesize O,O-dimethyldithiophosphoric acid (DMDPA) and subsequently convert it to its sodium salt.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH), 10-30% aqueous solution
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
Separatory funnel
Procedure:
-
DMDPA Synthesis:
-
Under a nitrogen atmosphere, charge the reactor with phosphorus pentasulfide (1.0 mol equivalent) and toluene.
-
Stir the suspension and heat to approximately 60°C.[3]
-
Slowly add anhydrous methanol (4.0 mol equivalents) dropwise over 4-5 hours, maintaining the reaction temperature between 60°C and 75°C.[3] The reaction is exothermic and produces hydrogen sulfide (H₂S) gas, which must be scrubbed appropriately.
-
After the addition is complete, maintain the mixture at 75°C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The resulting toluene solution contains O,O-dimethyldithiophosphoric acid.
-
-
Sodium Salt Formation:
-
Transfer the toluene solution of DMDPA to a separatory funnel or a reactor equipped for liquid-liquid extraction.
-
Carefully add a 10-30% aqueous solution of sodium hydroxide while monitoring the pH. Maintain the pH between 2 and 6 to obtain the colorless alkaline salt.[3]
-
Allow the layers to separate. The aqueous layer contains the sodium O,O-dimethyl dithiophosphate. This solution can be used directly or the salt can be isolated if required.
-
Caption: Workflow for the synthesis of DMDPA and its sodium salt.
Pathway 1: Malathion Synthesis via Michael Addition
Malathion, or S-1,2-di(ethoxycarbonyl)ethyl O,O-dimethyl phosphorodithioate, is produced commercially through the addition of DMDPA to an activated alkene, typically diethyl maleate or diethyl fumarate.[1][5] This reaction is a classic example of a Michael (conjugate) addition, where the thiol group of DMDPA acts as the nucleophile.
The reaction is typically carried out at elevated temperatures (50-100°C) and may be facilitated by a catalytic amount of a base.[5][6] To prevent the unwanted polymerization of diethyl maleate at these temperatures, a polymerization inhibitor such as hydroquinone is often added to the reaction mixture.[7][8] The direct use of DMDPA (the acid form) is common for this synthesis pathway.
Experimental Protocol: Malathion Synthesis
Objective: To synthesize malathion from DMDPA and diethyl maleate.
Materials:
-
O,O-Dimethyldithiophosphoric acid (DMDPA)
-
Diethyl maleate
-
Hydroquinone (polymerization inhibitor)
-
Sodium bicarbonate solution (for neutralization)
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and thermometer
-
Heating mantle
Procedure:
-
Charge the flask with O,O-dimethyldithiophosphoric acid (1.1 to 1.6 molar equivalents) and a catalytic amount of hydroquinone.[6]
-
Begin stirring and gradually add diethyl maleate (1.0 molar equivalent) over 1-2 hours. An initial exotherm may be observed.[6]
-
After the addition is complete, heat the reaction mixture to between 60°C and 90°C and maintain for 4-8 hours until the reaction is complete (monitored by TLC or GC).[5][6]
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess DMDPA by washing the crude product with an aqueous solution of sodium bicarbonate, followed by washes with water.
-
Separate the organic layer containing malathion.
-
The crude malathion can be further purified by vacuum distillation or filtration to yield the technical-grade product.[1][6]
Caption: Experimental workflow for the synthesis of malathion.
Pathway 2: Dimethoate Synthesis via Nucleophilic Substitution
Dimethoate, O,O-dimethyl S-(N-methylcarbamoyl)methyl phosphorodithioate, is synthesized via a different reaction mechanism: a nucleophilic substitution (Sₙ2) reaction.[4] In this process, the sodium salt of DMDPA acts as the nucleophile, displacing a chloride ion from N-methyl-2-chloroacetamide.
The use of the sodium salt of DMDPA is crucial here. The salt form enhances the nucleophilicity of the sulfur atom, facilitating an efficient substitution reaction. The reaction is typically carried out in an organic solvent under controlled temperature conditions to yield dimethoate.[4][9]
Experimental Protocol: Dimethoate Synthesis
Objective: To synthesize dimethoate from sodium O,O-dimethyl dithiophosphate and N-methyl-2-chloroacetamide.
Materials:
-
Aqueous solution of sodium O,O-dimethyl dithiophosphate
-
N-methyl-2-chloroacetamide
-
Methyl isobutyl ketone (or another suitable organic solvent)[4]
Equipment:
-
Jacketed reactor with mechanical stirrer, condenser, and thermometer
-
Heating/cooling circulator
-
Separatory funnel
Procedure:
-
Prepare a solution of sodium O,O-dimethyl dithiophosphate. This can be done in situ by reacting DMDPA with a base like sodium carbonate in a solvent such as methyl isobutyl ketone.[4]
-
Heat the solution to approximately 65°C.
-
Slowly add N-methyl-2-chloroacetamide to the reaction mixture.
-
Maintain the reaction temperature at around 80°C for 1 hour with continued stirring.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase twice with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under vacuum to yield the crude dimethoate product, which can be further purified if necessary.[4]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]
- 3. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 4. Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Malathion - Wikipedia [en.wikipedia.org]
- 6. US4367180A - Process for the preparation of malathion - Google Patents [patents.google.com]
- 7. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20090124822A1 - Process for preparing malathion for pharmaceutical use - Google Patents [patents.google.com]
- 9. Dimethoate (Ref: OMS 94) [sitem.herts.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Sodium O,O-dimethyl thiophosphate
Introduction: Sodium O,O-dimethyl thiophosphate (CAS No. 23754-87-2) is an organophosphorus compound frequently encountered in research and development as a reactant or a metabolite of certain insecticides.[1][2][3] As with all organophosphates, the integrity of your research and the safety of your laboratory personnel and the environment hinge on a deep, procedural understanding of its handling and disposal. This guide moves beyond mere compliance, offering a framework for decision-making and execution grounded in chemical principles and established safety protocols. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this substance responsibly, ensuring that its disposal is as meticulous as its application in your work.
Part 1: Core Hazard Assessment & Risk Mitigation
A foundational principle of laboratory safety is that one cannot safely handle what one does not understand. The disposal process begins with a thorough assessment of the risks inherent to this compound.
Hazard Profile
This compound belongs to the organophosphate family, which is known for its potential neurotoxicity through acetylcholinesterase inhibition.[4][5] While this specific salt may have different toxicological properties than its more complex pesticide relatives, it must be handled with the precautions appropriate for its chemical class.
| Hazard Category | Description | Primary Risks & Consequences |
| Acute Health | Harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye damage.[6][7][8] Inhalation of dust or mists can cause irritation and burns to the respiratory tract.[6] | Accidental exposure can lead to chemical burns, systemic toxicity, and serious eye injury. |
| Chemical Reactivity | Hydrolyzes in aqueous environments.[1] Reacts with strong reducing agents to potentially release toxic phosphine gas.[1] Partial oxidation can form toxic oxides of phosphorus.[1] | Improper mixing with incompatible materials during storage or disposal can lead to the generation of highly toxic gases or thermal hazards. |
| Environmental | Harmful to aquatic life with long-lasting effects.[8] | Improper disposal, such as discharge into sewer systems, can contaminate waterways, posing a significant threat to aquatic ecosystems.[9] |
Essential Personal Protective Equipment (PPE)
A proactive PPE strategy is non-negotiable. The causality is simple: creating an impermeable barrier between the chemical and the researcher prevents exposure.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents dermal contact and absorption, a primary route of exposure for organophosphates.[6] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing severe eye damage.[6][9] |
| Body Protection | A lab coat, worn fully buttoned. Consider a chemically resistant apron for handling larger quantities or during spill cleanup. | Protects skin from contamination and prevents the transfer of the chemical outside the laboratory.[9] |
| Respiratory | Use only in a well-ventilated area or a certified chemical fume hood.[9][10] | Prevents inhalation of dust or aerosols, protecting the respiratory tract from irritation and burns.[6] |
Part 2: Disposal Decision & Execution Framework
The proper disposal of this compound is not a single procedure but a decision-making process dictated by regulations, quantities, and available facilities. The primary directive is to ensure the complete and safe destruction of the chemical in compliance with all local, state, and federal regulations.[11][12]
Disposal Pathway Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal pathway.
Caption: Disposal decision workflow for this compound waste.
Standard Operating Procedure: Disposal via Licensed Service (Preferred Method)
This is the most secure and universally recommended method for disposal, as it transfers the final destruction to a facility specifically designed for hazardous chemical waste.[9]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Containment:
-
Solids: Place solid waste or contaminated debris in a clearly labeled, sealable, and robust container (e.g., a UN-rated pail).
-
Liquids: Keep aqueous waste solutions in a sealed, compatible container (e.g., a glass or polyethylene bottle). Ensure the container is appropriately vented if there is any risk of gas evolution.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area that is cool, dry, and away from incompatible materials.[6]
-
Arrangement for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed chemical waste disposal contractor.
Standard Operating Procedure: Chemical Degradation via Alkaline Hydrolysis (Small Quantities, Expert Use Only)
Causality: Organophosphate esters are susceptible to alkaline hydrolysis, which cleaves the phosphoester bonds. This process degrades the parent compound into dimethyl phosphite and thiol compounds, which are generally less toxic and more amenable to final disposal.[1][13] This procedure should only be performed by trained personnel in a certified chemical fume hood and with the explicit approval of institutional EHS.
-
Preparation:
-
Don all required PPE as outlined in Section 1.2.
-
Prepare a 10% (w/v) solution of Sodium Hydroxide (NaOH) in water. Handle NaOH with extreme care as it is highly corrosive.
-
Ensure a calibrated pH meter or pH strips are available.
-
-
Degradation Protocol:
-
For every 1 gram of this compound waste, prepare at least 100 mL of the 10% NaOH solution in a suitable beaker with a magnetic stir bar.
-
Slowly and carefully add the this compound waste to the stirring NaOH solution. An exothermic reaction may occur; add the waste in small portions to control the temperature.
-
Stir the mixture at room temperature for a minimum of 24 hours. This extended time ensures the hydrolysis reaction proceeds to completion. The rate of hydrolysis for dimethyl organophosphates is significantly faster than for their diethyl counterparts.[13]
-
-
Verification & Neutralization:
-
After 24 hours, stop stirring and check the pH of the solution. It should be highly alkaline (pH > 12).
-
Carefully neutralize the solution by slowly adding a dilute acid (e.g., 1M Hydrochloric Acid or Sulfuric Acid) while stirring. Monitor the pH continuously. Neutralize to a final pH between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, but only if permitted by your local wastewater authority and institutional EHS guidelines. You must confirm this is an acceptable practice.
-
If drain disposal is not permitted, the neutralized solution must be collected as hazardous aqueous waste and disposed of via the licensed service as described in Section 2.2.
-
Part 3: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Management
-
Evacuate & Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area. Ensure ventilation is adequate.[10]
-
Don PPE: Wear the appropriate PPE, including respiratory protection if dust is present.
-
Containment: Prevent the spill from spreading or entering drains by creating a dike with an inert, absorbent material such as sand, earth, or vermiculite.[14]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous waste disposal.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Personnel Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. [6] Rinse the mouth with water. If the person is conscious, have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[9] |
References
- Sodium O,O-Dimethyl Thiophosph
- Chemical Safety Data Sheet MSDS / SDS - sodium O,O-diethyl dithiophosph
- Buy Sodium O,O-dimethyl thiophosph
- SAFETY D
- sodium O,O-dimethyl dithiophosphate (cas 26377-29-7) SDS/MSDS download. Guidechem.
- sodium O,O-dimethyl thiophosph
- sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726. PubChem - NIH.
- O,O'-Diethyl dithiophosph
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA.
- O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959. PubChem - NIH.
- Safe Disposal of Pesticides. US EPA.
- Safety Data Sheet: O.
- DEVELOPMENT OF HUMAN HEALTH TOXICOLOGICAL CRITERIA FOR DMPT AND DEPT. Nevada Division of Environmental Protection.
- Requirements for Pesticide Disposal. US EPA.
- Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)).
- Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosph
- Containers, Containment, Storage and Disposal of Pesticides. US EPA.
Sources
- 1. Buy this compound | 23754-87-2 [smolecule.com]
- 2. This compound | 23754-87-2 [chemicalbook.com]
- 3. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ndep.nv.gov [ndep.nv.gov]
- 5. epa.gov [epa.gov]
- 6. One moment, please... [flottec.mx]
- 7. Sodium diethyl phosphorodithioate | C4H10NaO2PS2 | CID 11321726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. epa.gov [epa.gov]
- 12. Requirements for Pesticide Disposal | US EPA [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium O,O-dimethyl thiophosphate
Welcome to your essential guide on the safe handling of Sodium O,O-dimethyl thiophosphate. As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and practical, field-proven insights. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes by preventing contamination and exposure.
This compound, like many organophosphate compounds, presents significant health risks upon exposure.[1][2] Inhalation, ingestion, or skin contact can lead to adverse effects, primarily through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][2] Therefore, a comprehensive and meticulously followed PPE protocol is not merely a recommendation but a mandatory component of the experimental workflow.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following primary hazards:
| Hazard Category | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Can be harmful or fatal if swallowed, in contact with skin, or if inhaled.[3][4] |
| Skin Irritation/Corrosion | May cause skin irritation and burns.[5] |
| Serious Eye Damage/Irritation | Can cause serious eye damage.[4] |
| Respiratory Irritation | Inhalation of vapors or mists can cause irritation and burns to the nose, throat, and respiratory tract.[5] |
Given these risks, the selection of appropriate PPE is a critical control measure to establish a safe working environment.
The Core Principle: A Multi-Layered Defense
An effective PPE strategy for handling this compound is built on a multi-layered defense system. This approach ensures that in the event of a primary barrier failure, secondary and even tertiary layers of protection are in place. The following sections detail the specific PPE components and the rationale behind their selection.
Workflow for PPE Selection and Use
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




